Trimethylsilyl-meso-inositol
Description
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Structure
3D Structure
Properties
IUPAC Name |
trimethyl-[2,3,4,5,6-pentakis(trimethylsilyloxy)cyclohexyl]oxysilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H60O6Si6/c1-31(2,3)25-19-20(26-32(4,5)6)22(28-34(10,11)12)24(30-36(16,17)18)23(29-35(13,14)15)21(19)27-33(7,8)9/h19-24H,1-18H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRTKXRNTVMCAKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC1C(C(C(C(C1O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H60O6Si6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00334291 | |
| Record name | Trimethylsilyl-meso-inositol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
613.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2582-79-8 | |
| Record name | Trimethylsilyl-meso-inositol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Pivotal Role of Trimethylsilyl-meso-inositol in Modern Metabolomics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of metabolomics, the comprehensive analysis of small molecules provides a critical window into cellular physiology and pathology. Among these molecules, meso-inositol (most commonly as myo-inositol) and its phosphorylated derivatives are central players in a myriad of cellular processes, including signal transduction, nerve transmission, and membrane structure. However, the inherent non-volatile nature of inositols presents a significant analytical challenge. This technical guide delves into the indispensable role of Trimethylsilyl-meso-inositol, the derivatized form of meso-inositol, in enabling robust and quantitative analysis via Gas Chromatography-Mass Spectrometry (GC-MS). This guide will provide an in-depth overview of its function, detailed experimental protocols, quantitative data from various biological matrices, and a visual representation of its metabolic context.
The Function of Trimethylsilylation in Inositol (B14025) Analysis
Meso-inositol is a polyol, rich in polar hydroxyl groups, which makes it non-volatile and thus unsuitable for direct analysis by GC-MS. The process of trimethylsilylation is a chemical derivatization technique that replaces the active hydrogen atoms in the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. This chemical modification dramatically increases the volatility and thermal stability of the inositol molecule, allowing it to be vaporized and traverse the gas chromatography column for separation and subsequent detection by mass spectrometry. The resulting derivative, this compound, is amenable to GC-MS analysis, which offers high chromatographic resolution, sensitivity, and the availability of extensive mass spectral libraries for confident identification.
Quantitative Data of meso-Inositol in Biological Matrices
The ability to accurately quantify meso-inositol is crucial for understanding its role in health and disease. GC-MS analysis of this compound has been instrumental in determining its concentration in various biological samples. The following tables summarize representative quantitative data from scientific literature.
Table 1: Concentration of myo-Inositol in Human Plasma/Serum
| Population | Concentration (µM) | Analytical Method | Reference |
| Healthy Adults | 32.5 ± 1.5 | LC-MS/MS | [1] |
| Healthy Adults | ~22 | GC-MS | [1] |
| Pregnancies with NTD | Lower than control | GC-MS | [2] |
| Healthy Controls | Normal | GC-MS | [2] |
Table 2: Concentration of myo-Inositol in Human Cerebrospinal Fluid (CSF)
| Population | Concentration (µg/mL) | Analytical Method | Reference |
| Healthy Controls | ~25 | GC-MS | [3] |
| Schizophrenic Patients | No significant difference from controls | GC-MS | [3] |
| Alzheimer's Disease Subjects | 24.9 ± 4.4 | GC-MS | [4] |
| Healthy Age-matched Controls | 24.9 ± 4.4 | GC-MS | [4] |
Table 3: Concentration of myo-Inositol in Human Urine
| Population | Concentration (µM) | Analytical Method | Reference |
| Healthy Adults | 138.2 ± 27.5 | LC-MS/MS | [1] |
| Infants (IUGR and LGA) | Elevated | GC-MS | [5] |
| Control Infants (AGA) | Normal | GC-MS | [5] |
Table 4: Concentration of myo-Inositol in Animal Tissues
| Tissue | Concentration (mmol/kg wet weight) | Animal Model | Analytical Method | Reference |
| Testis | 5.41 | Rat | HPLC | [6] |
| Kidney | - | Rat | HPLC | [6] |
| Brain (microwaved) | - | Rat | HPLC | [6] |
| Liver | - | Rat | HPLC | [6] |
| Skeletal Muscle | - | Rat | HPLC | [6] |
Experimental Protocols
Protocol 1: Trimethylsilylation of myo-Inositol for GC-MS Analysis of Plasma Samples
This protocol is adapted from a method for the quantification of plasma myo-inositol.[7][8]
1. Sample Preparation: a. To 30 µL of human plasma, add extraction reagents. b. Evaporate the sample to dryness under a gentle stream of nitrogen.
2. Derivatization: a. To the dried residue, add 5 µL of a mixture of trimethylchlorosilane (TMCS), hexamethyldisilazane (B44280) (HMDS), and N,N-dimethylformamide (DMF). b. Seal the reaction vial and heat at 70°C for 60 minutes, with shaking at 10-minute intervals.
3. GC-MS Analysis: a. Gas Chromatograph: Agilent 7890A or equivalent. b. Column: Fused silica (B1680970) HP-5 MS capillary column (or equivalent). c. Injection Volume: 1 µL. d. Inlet Temperature: 250°C. e. Oven Temperature Program:
- Initial temperature: 150°C, hold for 1 min.
- Ramp to 200°C at 10°C/min.
- Ramp to 250°C at 5°C/min, hold for 5 min. f. Mass Spectrometer: Operated in electron ionization (EI) mode. g. Data Acquisition: Scan mode or selected ion monitoring (SIM) for target quantification. For Trimethylsilyl-myo-inositol, characteristic ions such as m/z 305 and 318 can be monitored.[9]
Protocol 2: Automated Trimethylsilylation for Metabolite Profiling
This protocol is based on a fully automated TMS derivatization method.[10]
1. Sample Drying: a. Aliquot the sample extract into a GC vial insert. b. Dry the sample completely using a vacuum centrifuge or a stream of nitrogen.
2. Automated Derivatization and Injection (using a robotic autosampler like Gerstel MPS): a. Add 20 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) to the dried sample. b. Incubate at 37°C for 90 minutes with agitation. c. Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS. d. Incubate at 37°C for 30 minutes with agitation. e. Inject 1 µL of the derivatized sample into the GC-MS system.
Signaling Pathways and Experimental Workflow
Signaling Pathways Involving meso-Inositol
Meso-inositol is a precursor for the synthesis of phosphoinositides and inositol phosphates, which are critical second messengers in cellular signaling.
References
- 1. Quantitative analysis of myo-inositol in urine, blood and nutritional supplements by high-performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of plasma myo-inositol using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gas chromatographic-mass spectrometric determination of myo-inositol in human cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Urinary metabolomics (GC-MS) reveals that low and high birth weight infants share elevated inositol concentrations at birth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. med.und.edu [med.und.edu]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Data on the optimization of a GC–MS procedure for the determination of total plasma myo-inositol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Trimethylsilyl-meso-inositol: Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylsilyl-meso-inositol (B78846), a derivative of the cyclic sugar alcohol meso-inositol, serves as a crucial analytical tool in the study of cellular signaling and metabolism. The introduction of trimethylsilyl (B98337) (TMS) groups to the inositol (B14025) structure enhances its volatility and thermal stability, making it amenable to gas chromatography-mass spectrometry (GC-MS) analysis. This guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to this compound, with a focus on its application in research and drug development.
Chemical Structure and Identification
meso-Inositol is a stereoisomer of inositol, characterized by a specific arrangement of its six hydroxyl groups on a cyclohexane (B81311) ring. In this compound, these hydroxyl groups are derivatized to form trimethylsilyl ethers. The fully derivatized form is hexakis-O-(trimethylsilyl)-meso-inositol.
Key Identifiers:
| Identifier | Value |
| IUPAC Name | trimethyl-[2,3,4,5,6-pentakis(trimethylsilyloxy)cyclohexyl]oxysilane[1] |
| CAS Number | 2582-79-8[1] |
| Chemical Formula | C24H60O6Si6[1] |
| Canonical SMILES | C--INVALID-LINK--(C)OC1C(C(C(C(C1O--INVALID-LINK--(C)C)O--INVALID-LINK--(C)C)O--INVALID-LINK--(C)C)O--INVALID-LINK--(C)C)O--INVALID-LINK--(C)C[1] |
| InChI Key | FRTKXRNTVMCAKI-UHFFFAOYSA-N[1] |
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are essential for its application in analytical chemistry, particularly for GC-MS analysis.
| Property | Value | Source |
| Molecular Weight | 613.24 g/mol | --INVALID-LINK--[2], --INVALID-LINK-- |
| Exact Mass | 612.30054884 Da | PubChem[1] |
| Boiling Point (Predicted) | 466.3 ± 45.0 °C | ChemicalBook[3] |
| Density (Predicted) | 0.93 ± 0.1 g/cm³ | ChemicalBook[3] |
| Flash Point | 216 °C | --INVALID-LINK-- |
Spectral Data
Detailed spectral data for this compound is not extensively available in public repositories. The primary analytical technique for this compound is GC-MS, and mass spectral data is well-documented. For reference, the spectral characteristics of the parent compound, myo-inositol, are often used as a baseline before derivatization.
Mass Spectrometry: The electron ionization (EI) mass spectrum of hexakis(trimethylsilyl)myo-inositol is characterized by several key fragment ions. The most abundant ions are typically observed at m/z 73, 147, 191, 217, and 305. These fragments correspond to the trimethylsilyl group and various fragmentation patterns of the silylated inositol ring.[1]
NMR and IR Spectroscopy: Detailed, assigned 1H NMR, 13C NMR, and IR spectra for this compound are not readily available in the public domain. Researchers typically confirm the successful derivatization by the disappearance of the hydroxyl protons in 1H NMR and the appearance of strong Si-C and Si-O stretching bands in the IR spectrum. For reference, the analysis of the parent compound, myo-inositol, is well-established.
Role in Research and Drug Development
meso-Inositol and its phosphorylated derivatives are fundamental components of the phosphoinositide signaling pathway, which regulates a multitude of cellular processes including cell growth, differentiation, and apoptosis.[4][5][6] The study of this pathway is critical in understanding and developing treatments for various diseases, including cancer, diabetes, and neurological disorders.
This compound itself is not known to have a direct role in signaling pathways. Its primary utility lies in its role as a stable, volatile derivative of meso-inositol that allows for sensitive and quantitative analysis of inositol isomers and their metabolites in biological samples using GC-MS.[7] This analytical capability is crucial for researchers studying the dynamics of the inositol-related metabolic pathways in both healthy and diseased states.
Experimental Protocols
The following protocols provide a general framework for the derivatization of meso-inositol for GC-MS analysis. Optimization may be required depending on the specific sample matrix and analytical instrumentation.
Protocol 1: Trimethylsilylation of Inositols for GC-MS Analysis
This protocol is adapted from procedures described for the analysis of inositols in biological samples.[8][9]
Materials:
-
meso-Inositol standard or dried biological extract
-
Pyridine (B92270) (anhydrous)[8]
-
Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[8] or a mixture of Trimethylchlorosilane (TMCS) and Hexamethyldisilazane (HMDS) in N,N-Dimethylformamide (DMF)[9]
-
Internal standard (e.g., xylitol)[8]
-
Reaction vials with Teflon-lined caps
-
Heating block or oven
-
Nitrogen gas supply
Procedure:
-
Sample Preparation: Place a known amount of the inositol standard or the dried biological extract into a reaction vial. If using an internal standard, add a known quantity at this stage.
-
Drying: Ensure the sample is completely dry, as moisture will interfere with the derivatization reaction. This can be achieved by lyophilization or by drying under a stream of nitrogen.
-
Reagent Addition:
-
Reaction: Tightly cap the vial and heat at 70°C for 60-70 minutes.[8][9] It is recommended to periodically shake the vial during incubation to ensure complete reaction.[9]
-
Cooling: After the reaction is complete, allow the vial to cool to room temperature.
-
GC-MS Analysis: The derivatized sample is now ready for injection into the GC-MS system.
Conclusion
This compound is an indispensable derivative for the quantitative analysis of meso-inositol and its related compounds in complex biological matrices. While it does not possess a direct biological signaling role, its use is critical for researchers investigating the vital phosphoinositide signaling pathway. The protocols and data presented in this guide offer a foundational resource for scientists and professionals in the fields of biochemistry, pharmacology, and drug development, enabling precise and reliable measurement of inositols to further unravel their roles in health and disease.
References
- 1. This compound | C24H60O6Si6 | CID 520232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 2582-79-8: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound CAS#: 2582-79-8 [amp.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A rapid and validated GC-MS/MS method for simultaneous quantification of serum Myo- and D-chiro-inositol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oiv.int [oiv.int]
- 9. Data on the optimization of a GC–MS procedure for the determination of total plasma myo-inositol - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Trimexthylsilyl Derivatives of Inositol Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of trimethylsilyl (B98337) (TMS) derivatives of inositol (B14025) isomers. Given the critical role of inositols in cellular signaling pathways, the ability to accurately analyze and utilize these molecules is paramount in various fields of research and drug development. This document offers detailed experimental protocols, quantitative data summaries, and visual representations of workflows and signaling pathways to facilitate a deeper understanding and practical application of these methodologies.
Introduction: The Significance of Inositol Isomers and Their Derivatives
Inositols are a group of nine stereoisomers of cyclohexane-1,2,3,4,5,6-hexol, with myo-inositol being the most abundant in nature. Their phosphorylated forms, known as inositol phosphates and phosphoinositides, are integral components of cellular signaling cascades. One of the most well-understood pathways is the phosphatidylinositol signaling system.
The phosphatidylinositol signaling pathway is initiated by the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid.[1] This cleavage yields two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][2] IP3 is water-soluble and diffuses through the cytoplasm to the endoplasmic reticulum, where it binds to its receptor, a calcium channel.[2] This binding triggers the release of calcium ions (Ca2+) into the cytosol, which in turn activates a multitude of cellular processes.[2] DAG remains in the plasma membrane and activates protein kinase C (PKC), another key signaling molecule.
The analysis of inositol isomers and their metabolites is often challenging due to their high polarity and low volatility. Derivatization to form trimethylsilyl (TMS) ethers is a crucial step to increase their volatility, making them amenable to analysis by gas chromatography-mass spectrometry (GC-MS). This guide focuses on the synthesis of these TMS derivatives, providing detailed protocols for researchers.
Caption: Phosphatidylinositol Signaling Pathway.
Experimental Protocols for Trimethylsilylation
The following section details various protocols for the synthesis of trimethylsilyl derivatives of inositol isomers. The choice of method may depend on the specific isomer, the desired scale of the reaction, and the available reagents.
A generalized workflow for the preparation of inositol TMS derivatives from biological or other complex matrices for GC-MS analysis is outlined below.
Caption: General Workflow for TMS Derivatization.
This protocol is a widely used method for the derivatization of polyols.
-
Materials:
-
myo-Inositol standard
-
Pyridine (B92270) (anhydrous)
-
Hexamethyldisilazane (HMDS)
-
Trimethylchlorosilane (TMCS)
-
-
Procedure:
-
Accurately weigh approximately 1-5 mg of myo-inositol into a reaction vial.
-
Add 400 µL of anhydrous pyridine to dissolve the sample.
-
Add 100 µL of HMDS to the solution.
-
Add 50 µL of TMCS to the solution. The addition of TMCS acts as a catalyst and may cause the formation of a precipitate (ammonium salts), which is normal.
-
Tightly cap the vial and heat at 70°C for 60 minutes.[3]
-
Cool the vial to room temperature.
-
Centrifuge the vial to pellet the precipitate.
-
Transfer the supernatant to a GC-MS autosampler vial for analysis.
-
This method is effective for a range of inositol isomers and is often used in metabolomics studies.
-
Materials:
-
Inositol isomer (myo-, scyllo-, D-chiro-, etc.)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% or 10% Trimethylchlorosilane (TMCS)
-
Pyridine or Dimethylformamide (DMF) (anhydrous)
-
-
Procedure:
-
Place 0.2 mg of the inositol isomer standard into a reaction vial.
-
Add 200 µL of anhydrous DMF to dissolve the sample.
-
Add 400 µL of BSTFA containing TMCS to the solution.
-
Tightly cap the vial and heat at a specified temperature and time (e.g., 60°C for 25 minutes, but optimization may be required).
-
Cool the vial to room temperature.
-
The sample is ready for GC-MS analysis.
-
TMSI is a powerful silylating agent suitable for hindered hydroxyl groups.
-
Materials:
-
Inositol isomer
-
Trimethylsilyl imidazole (B134444) (TMSI)
-
Toluene (anhydrous)
-
-
Procedure:
-
To a dried sample of the inositol isomer, add 100 µL of TMSI.
-
Allow the reaction to proceed for 20 minutes at room temperature in a tightly capped vial.
-
Add a small amount of anhydrous sodium sulfate (B86663) to remove any moisture.
-
Dilute the sample to a final volume of 1 mL with anhydrous toluene.
-
Centrifuge the sample for 1 hour at 2,500 RPM.
-
Transfer the supernatant to a GC vial for analysis.[4]
-
Quantitative Data and Reaction Parameters
The efficiency of the trimethylsilylation reaction is dependent on several factors, including the choice of silylating agent, solvent, temperature, and reaction time. The following table summarizes various reported conditions for the derivatization of inositol isomers.
| Inositol Isomer(s) | Silylating Agent(s) | Solvent(s) | Temperature (°C) | Time (min) | Reference(s) |
| myo-Inositol | HMDS, TMCS | Pyridine | 70 | 60 | [3] |
| myo-Inositol | TMCS, HMDS | N,N-DMF | 70 | 60 | [5] |
| myo-, scyllo-, chiro-, muco-Inositol | BSTFA | DMF | Not specified | Not specified | [6] |
| myo-, scyllo-, chiro-Inositol | Not specified | Not specified | 50 (oximation), 60 (silylation) | 20 (oximation), 25 (silylation) | [7] |
| myo-, scyllo-, chiro-, muco-, neo-Inositol | TMSI | Toluene | Room Temp. | 20 | [4] |
| myo-, scyllo-Inositol | HMDS, TMCS | Pyridine | Not specified | Not specified | [8] |
| myo-, scyllo-Inositol | BSTFA, TMCS | Pyridine | Not specified | Not specified | [8] |
Note: The yields for these reactions are generally high, often approaching quantitative conversion, which is essential for accurate quantification in analytical methods. However, specific yield percentages are infrequently reported in the context of analytical derivatization.
Characterization of Trimethylsilyl Derivatives
The primary method for the analysis of TMS-inositol derivatives is Gas Chromatography-Mass Spectrometry (GC-MS). The resulting hexakis-O-trimethylsilyl inositol derivatives of the different isomers are separable by GC, and their mass spectra provide characteristic fragmentation patterns for identification.
-
Molecular Weight: The fully derivatized inositol isomers have a molecular formula of C₂₄H₆₀O₆Si₆ and a molecular weight of approximately 613.24 g/mol .
-
Mass Spectrometry: Electron ionization (EI) mass spectra of TMS-inositol derivatives typically do not show a prominent molecular ion peak (M+). Instead, characteristic fragment ions are observed. Common fragments include m/z 73 (Si(CH₃)₃⁺), 147, 191, 217, and 305. The relative intensities of these fragments can vary between isomers, aiding in their differentiation.
Conclusion
The synthesis of trimethylsilyl derivatives is an indispensable step for the analysis of inositol isomers by GC-MS. This guide has provided detailed experimental protocols using various common silylating agents, along with a summary of reaction conditions and characterization data. By following these methodologies, researchers and drug development professionals can achieve reliable and reproducible derivatization, enabling accurate quantification and identification of inositol isomers in a wide range of biological and chemical matrices. The provided diagrams of the relevant signaling pathway and experimental workflow serve to contextualize the importance and practical application of these techniques.
References
- 1. cusabio.com [cusabio.com]
- 2. Inositol trisphosphate - Wikipedia [en.wikipedia.org]
- 3. Phosphatidylinositol - Wikipedia [en.wikipedia.org]
- 4. longdom.org [longdom.org]
- 5. IP3 and DAG Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
The Role of Trimethylsilyl-Meso-Inositol in Modern Biochemical Assays: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the function and application of trimethylsilyl (B98337) (TMS)-meso-inositol in biochemical assays. The derivatization of meso-inositol to its TMS ether is a critical step, enabling the precise quantification of this vital signaling molecule in complex biological samples. This guide will detail the underlying principles, experimental protocols, and data interpretation, offering a comprehensive resource for professionals in life sciences and drug development.
Introduction: The Significance of Meso-Inositol
Meso-inositol, more commonly known as myo-inositol, is a carbocyclic sugar that serves as a fundamental building block for a multitude of signaling molecules in eukaryotic cells.[1] It is a precursor to inositol (B14025) phosphates and phosphoinositides, which are integral to cellular signal transduction, regulating processes such as cell growth, proliferation, apoptosis, and metabolism.[2][3][4] Given its central role in cellular function, aberrant myo-inositol levels have been linked to various pathological conditions, including metabolic diseases and neural tube defects.[5][6] Consequently, the accurate quantification of myo-inositol in biological matrices is of paramount importance for both basic research and clinical diagnostics.
The analysis of myo-inositol is often challenging due to its high polarity and low volatility. To overcome these analytical hurdles, a derivatization step is employed to convert myo-inositol into a more volatile and thermally stable compound suitable for gas chromatography-mass spectrometry (GC-MS) analysis.[7] The most common derivatization technique is trimethylsilylation, which yields trimethylsilyl-meso-inositol.[8] This guide focuses on the application of this derivatized form in biochemical assays.
The Phosphoinositide Signaling Pathway
The biological significance of meso-inositol is primarily rooted in its role as the backbone of the phosphoinositide signaling pathway. This pathway is initiated by the phosphorylation of phosphatidylinositol (PI), a membrane lipid containing a myo-inositol headgroup. A series of kinases and phosphatases regulate the phosphorylation state of the inositol ring, leading to the formation of various phosphoinositides, such as phosphatidylinositol 4,5-bisphosphate (PIP2).[2][9]
Upon stimulation by extracellular signals, the enzyme Phospholipase C (PLC) hydrolyzes PIP2 to generate two crucial second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 diffuses into the cytosol and binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium stores, which in turn activates a wide array of cellular responses.[4]
Experimental Protocols for Meso-Inositol Quantification
The quantification of meso-inositol in biological samples via GC-MS necessitates a multi-step process encompassing sample preparation, derivatization, and instrumental analysis.
Sample Preparation
The initial step involves the extraction of meso-inositol from the biological matrix. For plasma or serum samples, proteins are typically precipitated and removed.
Protocol for Plasma Sample Preparation:
-
To a 30 µL plasma sample, add an appropriate internal standard (e.g., deuterated myo-inositol) to correct for sample loss during preparation.
-
Precipitate proteins by adding a suitable organic solvent.
-
Vortex the mixture thoroughly and centrifuge to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum centrifuge.
Trimethylsilylation (TMS Derivatization)
The dried extract is then subjected to derivatization to convert the polar hydroxyl groups of meso-inositol into nonpolar trimethylsilyl ethers. This process, known as trimethylsilylation or silylation, increases the volatility and thermal stability of the analyte.[8]
Optimized Derivatization Protocol: [7]
-
To the dried sample residue, add 5 µL of a derivatization reagent mixture. A common mixture consists of trimethylchlorosilane (TMCS), hexamethyldisilazane (B44280) (HMDS), and N,N-dimethylformamide (DMF).
-
Seal the reaction vial tightly.
-
Incubate the mixture at 70°C for 60 minutes. It is recommended to shake the mixture at 10-minute intervals to ensure complete reaction.[7]
-
After incubation, cool the sample to room temperature before injection into the GC-MS system.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The derivatized sample is then analyzed by GC-MS. The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then fragments the eluted compounds and detects the resulting ions, allowing for identification and quantification.
Typical GC-MS Parameters:
-
GC System: Agilent 7890A or similar.[7]
-
Column: HP-5 MS capillary column (or equivalent).[7]
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250-280°C.
-
Carrier Gas: Helium.
-
Oven Temperature Program: An initial temperature of around 150°C, held for a few minutes, followed by a temperature ramp to approximately 280-300°C.
-
MS System: Agilent 5975C or similar.
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification, which enhances sensitivity and selectivity by monitoring specific fragment ions of TMS-meso-inositol.[10]
Experimental Workflow
The overall workflow for the quantification of meso-inositol using TMS derivatization followed by GC-MS analysis is a systematic process that ensures reproducibility and accuracy.
Quantitative Data Presentation
The application of the described methodology allows for the precise measurement of meso-inositol concentrations in various biological samples. Below are examples of quantitative data obtained from studies utilizing GC-MS for myo-inositol analysis.
Table 1: Plasma Myo-Inositol Concentrations in Pregnant Women [5][6]
| Group | N | Myo-Inositol (µg/mL) (Mean ± SD) |
| Control Pregnancies | 50 | 6.85 ± 1.73 |
| NTD-Affected Pregnancies | 30 | 5.98 ± 1.55 |
NTD: Neural Tube Defect
Table 2: Performance Characteristics of a Validated GC-MS/MS Method for Inositol Isomers [11]
| Parameter | Myo-Inositol (MI) | D-chiro-Inositol (DCI) |
| Linearity Range (µg/mL) | 0.500 - 10.00 | 0.005 - 0.500 |
| Limit of Detection (LOD) (ng/mL) | ≤ 30 | ≤ 3 |
| Reproducibility (RSD %) | < 6% | < 6% |
| Recovery (%) | 97.11 - 99.35 | 107.82 - 113.09 |
RSD: Relative Standard Deviation
Conclusion
The derivatization of meso-inositol to its trimethylsilyl ether is a cornerstone technique for its quantitative analysis in biochemical and clinical research. The GC-MS-based methods detailed in this guide offer high sensitivity, specificity, and reproducibility, making them invaluable tools for investigating the role of meso-inositol in health and disease. By providing a clear understanding of the signaling pathways, detailed experimental protocols, and representative quantitative data, this guide aims to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively employ TMS-meso-inositol analysis in their work. The continued application and refinement of these methods will undoubtedly lead to further insights into the complex roles of inositol metabolism and signaling.
References
- 1. gcms.cz [gcms.cz]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Phosphoinositide Signaling and Mechanotransduction in Cardiovascular Biology and Disease [frontiersin.org]
- 4. cusabio.com [cusabio.com]
- 5. Quantification of plasma myo-inositol using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Data on the optimization of a GC–MS procedure for the determination of total plasma myo-inositol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A rapid and validated GC-MS/MS method for simultaneous quantification of serum Myo- and D-chiro-inositol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Hexakis-O-(trimethylsilyl)-myo-inositol (CAS Number: 2582-79-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexakis-O-(trimethylsilyl)-myo-inositol, with the CAS number 2582-79-8, is the fully silylated derivative of myo-inositol. Myo-inositol, a carbocyclic sugar, is a fundamental component of cellular membranes and a precursor to a variety of signaling molecules, most notably phosphatidylinositol 4,5-bisphosphate (PIP2), a key player in the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. Due to the polar nature of inositols, their direct analysis by gas chromatography-mass spectrometry (GC-MS) is challenging. Trimethylsilyl (TMS) derivatization is a crucial technique that replaces the active hydrogens on the hydroxyl groups with TMS groups, thereby increasing the volatility and thermal stability of the molecule, making it amenable to GC-MS analysis. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analytical applications of Hexakis-O-(trimethylsilyl)-myo-inositol.
Chemical and Physical Properties
The chemical and physical properties of Hexakis-O-(trimethylsilyl)-myo-inositol are summarized in the tables below. This data is essential for its handling, storage, and application in experimental settings.
Table 1: Chemical Identification
| Identifier | Value |
| CAS Number | 2582-79-8 |
| Chemical Name | 1,2,3,4,5,6-Hexakis-O-(trimethylsilyl)-myo-inositol |
| Synonyms | Trimethylsilyl-meso-inositol, myo-Inositol, 6TMS derivative, Hexatrimethylsilylinositol |
| Molecular Formula | C₂₄H₆₀O₆Si₆ |
| Molecular Weight | 613.24 g/mol [1] |
| InChI Key | FRTKXRNTVMCAKI-HPEVMFQJSA-N |
| SMILES | C--INVALID-LINK--(C)OC1C(C(C(C(C1O--INVALID-LINK--(C)C)O--INVALID-LINK--(C)C)O--INVALID-LINK--(C)C)O--INVALID-LINK--(C)C)O--INVALID-LINK--(C)C |
Table 2: Physical Properties
| Property | Value | Source |
| Boiling Point (Predicted) | 466.3 ± 45.0 °C | ChemicalBook |
| Density (Predicted) | 0.93 ± 0.1 g/cm³ | ChemicalBook |
| Storage Temperature | 2-8°C | ChemicalBook |
Experimental Protocols
The primary application of Hexakis-O-(trimethylsilyl)-myo-inositol is in the analytical determination of inositols in biological samples via GC-MS. The following protocols detail the synthesis (derivatization) and analysis of this compound.
Synthesis (Trimethylsilylation of myo-Inositol for GC-MS Analysis)
This protocol describes the derivatization of myo-inositol to its volatile TMS derivative for subsequent GC-MS analysis. The reaction involves two steps: methoximation followed by silylation.
Materials:
-
myo-Inositol standard or dried biological extract
-
Methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Heating block or oven
-
GC vials with inserts
-
Vortex mixer
Procedure:
-
Drying: Ensure the sample (standard or biological extract) is completely dry. This is a critical step as silylation reagents are moisture-sensitive. Lyophilization or evaporation under a stream of nitrogen is recommended.
-
Methoximation: To the dried sample in a GC vial, add 50 µL of methoxyamine hydrochloride in pyridine. Cap the vial tightly and vortex for 1 minute. Incubate the mixture at 60°C for 45 minutes. This step converts carbonyl groups to their methoxime derivatives, preventing the formation of multiple TMS derivatives for reducing sugars that might be present in biological extracts.
-
Silylation: After cooling the vial to room temperature, add 80 µL of MSTFA with 1% TMCS. Cap the vial tightly and vortex for 1 minute. Incubate the mixture at 60°C for 45 minutes. This step replaces the active protons on the hydroxyl groups with TMS groups.
-
Analysis: After cooling, the sample is ready for GC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890A GC with 5975C MS)
-
Capillary column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
GC Conditions:
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 10:1
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 1 minute
-
Ramp 1: Increase to 290°C at 5°C/min
-
Hold at 290°C for 5 minutes
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-700
Expected Results: The resulting chromatogram should show a distinct peak for Hexakis-O-(trimethylsilyl)-myo-inositol. The mass spectrum will exhibit characteristic fragmentation patterns that can be used for identification and quantification. The NIST WebBook provides reference mass spectra for this compound.
Signaling Pathway and Biological Relevance
Hexakis-O-(trimethylsilyl)-myo-inositol itself is not biologically active in signaling pathways. Its significance lies in its role as an analytical derivative of myo-inositol, a crucial molecule in cellular signaling.
myo-Inositol and the PI3K/Akt Signaling Pathway
Myo-inositol is a precursor for the synthesis of phosphatidylinositol 4,5-bisphosphate (PIP2), a phospholipid component of the cell membrane. Upon stimulation by growth factors or hormones, PI3K is activated and phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B), to the plasma membrane. This recruitment leads to the activation of Akt, which in turn phosphorylates a multitude of downstream targets, regulating fundamental cellular processes including cell survival, growth, proliferation, and metabolism.
The diagram below illustrates the central role of myo-inositol-derived PIP2 in the PI3K/Akt signaling cascade.
Caption: The PI3K/Akt signaling pathway initiated by growth factor binding.
Experimental Workflow: Metabolomic Analysis of Inositols
The analysis of inositols in biological samples is a key application for which Hexakis-O-(trimethylsilyl)-myo-inositol is essential. The following diagram outlines a typical workflow for such an analysis.
Caption: A typical workflow for the metabolomic analysis of inositols using GC-MS.
Conclusion
Hexakis-O-(trimethylsilyl)-myo-inositol (CAS 2582-79-8) is an indispensable analytical tool for researchers in cell biology, drug development, and metabolomics. While not directly involved in cellular signaling, its role as a volatile derivative of myo-inositol enables the precise and sensitive quantification of this key signaling precursor by GC-MS. Understanding the properties and analytical protocols associated with this compound is crucial for accurately investigating the intricate roles of inositols in health and disease. This guide provides the foundational knowledge for the effective utilization of Hexakis-O-(trimethylsilyl)-myo-inositol in a research setting.
References
The Cornerstone of Inositol Analysis: A Technical Guide to Derivatization for GC-MS
For researchers, scientists, and drug development professionals, the accurate quantification of inositols is paramount for understanding cellular signaling and developing novel therapeutics. This in-depth technical guide provides a comprehensive overview of foundational research on inositol (B14025) derivatization for Gas Chromatography-Mass Spectrometry (GC-MS), offering detailed experimental protocols, comparative data, and visual workflows to empower your analytical endeavors.
Myo-inositol, a key stereoisomer of inositol, is a fundamental component of intracellular signaling pathways, acting as a precursor for second messengers like inositol phosphates (IPs) and phosphatidylinositol phosphates (PIPs).[1][2] Its deficiency has been linked to a heightened risk for neural tube defects, metabolic diseases, and mental disorders, underscoring the critical need for precise and reliable analytical methods for its quantification in biological matrices.[3]
Gas Chromatography-Mass Spectrometry stands as a powerful and widely adopted technique for the analysis of inositols. However, due to their high polarity and low volatility, inositols cannot be directly analyzed by GC-MS.[1][2] Derivatization is an essential prerequisite to convert these polyols into thermally stable and volatile compounds suitable for gas chromatographic separation and subsequent mass spectrometric detection.[4][5] This guide delves into the core principles and practical applications of the most common inositol derivatization techniques.
Core Derivatization Strategies: Trimethylsilylation and Acetylation
The two most prevalent derivatization methods for inositol analysis via GC-MS are trimethylsilylation (TMS) and acetylation.
Trimethylsilylation (TMS): This is the most widely employed technique, involving the replacement of active hydrogens in the hydroxyl groups of inositol with a trimethylsilyl (B98337) (-Si(CH₃)₃) group.[4][5] This process significantly increases the volatility and thermal stability of the inositol molecule.[4] A variety of silylating reagents are available, with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) being popular choices due to their rapid and high-yield reactions with organic acids and polyols.[6]
Acetylation: This method involves the conversion of inositol to its hexa-O-acetyl derivative using reagents like acetic anhydride (B1165640) in the presence of a catalyst such as pyridine (B92270).[7] The resulting inositol hexacetate is a volatile compound amenable to GC-MS analysis.
Quantitative Data Summary
The choice of derivatization method and the optimization of reaction conditions are critical for achieving desired sensitivity, accuracy, and reproducibility. The following tables summarize key quantitative data from various studies to facilitate comparison.
| Derivatization Method | Analyte(s) | Matrix | Linearity Range | Limit of Detection (LOD) | Recovery (%) | Reference |
| Trimethylsilylation | Myo-inositol (MI) | Serum | 0.500-10.00 µg/mL | ≤ 30 ng/mL | 97.11-99.35 | [8] |
| Trimethylsilylation | D-chiro-inositol (DCI) | Serum | 0.005-0.500 µg/mL | ≤ 3 ng/mL | 107.82-113.09 | [8] |
| Trimethylsilylation | Inositol | Milk Powder | 1.0-10.0 mg/kg | 0.5 mg/kg | 88.4-102.5 | [9] |
| Acetylation | Myo-inositol | Cerebrospinal Fluid | Not Specified | Not Specified | Not Specified (CV of 9%) | [7] |
Experimental Protocols
Detailed and optimized experimental protocols are crucial for successful inositol derivatization. Below are step-by-step methodologies for the key techniques.
Protocol 1: Trimethylsilylation of Myo-Inositol in Plasma[1]
This protocol is optimized for the quantification of myo-inositol in human plasma.
1. Sample Preparation:
- To 30 µl of plasma, add extraction reagents.
- Evaporate the sample to dryness under a stream of nitrogen.
2. Derivatization:
- Add 5 ml of a derivatization reagent mixture of Trimethylchlorosilane (TMCS), Hexamethyldisilazane (HMDS), and N,N-Dimethylformamide (DMF).
- Incubate the mixture at 70°C for 60 minutes.
- Shake the mixture at 10-minute intervals during incubation.
3. GC-MS Analysis:
- Inject an appropriate volume of the derivatized sample into the GC-MS system.
- A fused silica (B1680970) HP-5 MS capillary column is recommended for separation.[1]
Protocol 2: Acetylation of Myo-Inositol in Cerebrospinal Fluid[7]
This protocol is suitable for the analysis of myo-inositol in cerebrospinal fluid.
1. Sample Preparation:
- Use 20 µl of cerebrospinal fluid for the analysis.
- A deuterated myo-inositol internal standard should be added for accurate quantification.
2. Derivatization:
- Add acetic anhydride and pyridine to the sample.
- The reaction converts myo-inositol to its hexa-O-acetyl derivative.
3. GC-MS Analysis:
- Inject the derivatized sample into the GC-MS for analysis.
Visualizing the Workflow and Biological Context
To better illustrate the processes and relationships involved in inositol analysis, the following diagrams have been generated using the DOT language.
Conclusion
The derivatization of inositols is a critical and indispensable step for their successful analysis by GC-MS. Trimethylsilylation and acetylation are robust and well-established methods that, when properly optimized, provide the necessary volatility and thermal stability for accurate and sensitive quantification. This guide provides the foundational knowledge, comparative data, and detailed protocols to assist researchers in developing and implementing reliable analytical methods for inositol determination. The continued refinement of these techniques will further enhance our understanding of the pivotal role of inositols in health and disease, paving the way for new diagnostic and therapeutic strategies.
References
- 1. Data on the optimization of a GC–MS procedure for the determination of total plasma myo-inositol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Data on the optimization of a GC-MS procedure for the determination of total plasma myo-inositol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of plasma myo-inositol using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. GC Derivatization Reagents | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 6. scispace.com [scispace.com]
- 7. Gas chromatographic-mass spectrometric determination of myo-inositol in human cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A rapid and validated GC-MS/MS method for simultaneous quantification of serum Myo- and D-chiro-inositol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GC-MS Determination of Inositol in Milk Powder [spkx.net.cn]
The Definitive Guide to the Discovery and Characterization of Inositol Stereoisomers Using Trimethylsilyl Derivatization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the methodologies employed for the discovery and characterization of inositol (B14025) stereoisomers, with a specific focus on the robust and widely utilized technique of trimethylsilyl (B98337) (TMS) derivatization coupled with gas chromatography-mass spectrometry (GC-MS). Inositols, a group of nine distinct stereoisomers of cyclohexane-1,2,3,4,5,6-hexol, are pivotal signaling molecules in a multitude of cellular processes. Their stereochemistry dictates their biological activity, making the precise identification and quantification of each isomer critical in various fields of research and drug development.
Introduction to Inositol Stereoisomers and Their Significance
Inositols and their phosphorylated derivatives are fundamental to cellular signaling, governing processes such as cell growth, differentiation, and apoptosis. myo-Inositol is the most abundant and biologically significant isomer, serving as a precursor for inositol phosphates and phosphoinositides. Other isomers, including D-chiro-inositol, scyllo-inositol, and epi-inositol, also play crucial roles in specific biological pathways and have been implicated in various physiological and pathological conditions. The accurate analysis of these stereoisomers is paramount for understanding their metabolic pathways and their potential as therapeutic targets.
Due to their high polarity and low volatility, inositols are not directly amenable to GC-MS analysis. Trimethylsylilation (TMS) is a chemical derivatization technique that replaces the active hydrogen atoms of the hydroxyl groups with trimethylsilyl groups. This process significantly increases the volatility and thermal stability of the inositol molecules, making them suitable for gas chromatographic separation and subsequent mass spectrometric detection.
Inositol Signaling Pathways
The inositol phosphate (B84403) signaling pathway is a crucial mechanism for transducing extracellular signals into intracellular responses. The pathway is initiated by the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) in the cell membrane to generate two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3, being water-soluble, diffuses into the cytosol and binds to its receptor on the endoplasmic reticulum, triggering the release of calcium ions (Ca2+). This elevation in intracellular Ca2+ concentration activates a cascade of downstream cellular events. The signaling is terminated by the dephosphorylation of IP3.
Experimental Protocols
Sample Preparation and Extraction
The extraction of inositols from biological matrices is a critical first step. A common method involves a two-phase extraction to remove interfering substances.
Protocol for Extraction from Tissue:
-
Homogenize 1.0 g of tissue in 18 mL of a chloroform (B151607):methanol (1:2, v/v) solution containing 200 µL of 6N HCl.
-
Add a 6.0 mL aliquot of chloroform to the extract to induce phase separation, followed by the addition of 6.0 mL of 2M KCl containing 0.5M H3PO4.
-
Centrifuge the mixture to separate the phases.
-
Collect the upper aqueous layer containing the inositols.
-
Wash the lower organic phase with a theoretical aqueous phase (chloroform:methanol:H2O, 1:12:12 by vol.) containing 100 µL of 6N HCl and combine the aqueous layers.
-
Dry the collected aqueous phase under a stream of nitrogen or by lyophilization.
Trimethylsilyl (TMS) Derivatization
The dried extract is then subjected to TMS derivatization to enhance volatility for GC-MS analysis.
Optimized TMS Derivatization Protocol:
-
To the dried sample, add 5 mL of a derivatization reagent mixture of trimethylchlorosilane (TMCS), hexamethyldisilazane (B44280) (HMDS), and N,N-dimethylformamide (DMF). A common mixture is TMCS:HMDS:Pyridine.
-
Incubate the mixture at 70°C for 60 minutes, with vortexing at 10-minute intervals to ensure complete derivatization.
-
After incubation, cool the sample to room temperature.
-
The derivatized sample is now ready for GC-MS analysis.
Data Presentation: Quantitative Analysis of Inositol Stereoisomers
The following tables summarize the quantitative data for the GC-MS analysis of TMS-derivatized inositol stereoisomers. It is important to note that retention times can vary between different GC systems and columns.
| Inositol Stereoisomer | Retention Time (minutes) | Reference |
| myo-Inositol | 20.62 | [1] |
| scyllo-Inositol | 20.91 | [1] |
| D-chiro-Inositol | Not specified | |
| epi-Inositol | Not specified | |
| muco-Inositol | 21.15 | [1] |
| neo-Inositol | 21.38 | [1] |
Characterization by Mass Spectrometry
Electron ionization (EI) mass spectrometry of hexakis(trimethylsilyl)inositol derivatives produces characteristic fragmentation patterns that can be used for identification.
Key Mass Spectral Fragments for TMS-derivatized Inositols:
| m/z | Ion Identity/Fragment | Putative Origin |
| 73 | [Si(CH3)3]+ | Characteristic of TMS derivatives |
| 147 | [(CH3)3Si-O=Si(CH3)2]+ | Rearrangement ion of two TMS groups |
| 204 | [M - (TMSOH)2 - CH3]+ | Loss of two trimethylsilanol (B90980) groups and a methyl radical |
| 217 | [M - TMSOH - C3H7O2Si]+ | Complex fragmentation, often a base peak |
| 305 | [M - TMSOH - (CH3)3Si-O-Si(CH3)2]+ | Loss of trimethylsilanol and a disiloxane (B77578) fragment |
| 318 | [M - 2(TMSOH) - H]+ | Loss of two trimethylsilanol molecules |
Mass Spectral Data for TMS-derivatized myo-Inositol:
| m/z | Relative Intensity (%) |
| 73 | 90.73 |
| 191 | 47.02 |
| 217 | 99.99 |
| 305 | 93.73 |
| 318 | 51.21 |
Data obtained from the NIST Mass Spectrometry Data Center.
Conclusion
The analysis of inositol stereoisomers by GC-MS following TMS derivatization is a powerful and reliable method for their discovery and characterization in various biological and pharmaceutical samples. The detailed protocols and data presented in this guide provide a solid foundation for researchers and professionals in the field. While comprehensive comparative data for all isomers remains an area for further investigation, the established fragmentation patterns and separation techniques allow for the confident identification and quantification of key inositol stereoisomers, paving the way for a deeper understanding of their roles in health and disease.
References
Navigating the Challenges of Silylation: A Preliminary Investigation into the Stability of Trimethylsilyl-meso-inositol
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Trimethylsilyl-meso-inositol (B78846)
Meso-inositol, a stereoisomer of inositol (B14025), plays a pivotal role in cellular signaling pathways as a precursor to various second messengers, such as inositol phosphates. The derivatization of meso-inositol by replacing the hydrogen of all six hydroxyl groups with a trimethylsilyl (B98337) (TMS) group yields this compound (formally known as 1,2,3,4,5,6-hexakis-O-(trimethylsilyl)-myo-inositol). This per-silylation dramatically alters the molecule's physical and chemical properties.
The primary motivations for the synthesis of this compound are:
-
Enhanced Volatility for Gas Chromatography (GC): Silylation is a common derivatization technique in GC analysis that increases the volatility and thermal stability of polar compounds like inositols, enabling their separation and quantification.[1][2]
-
Increased Solubility in Organic Solvents: The TMS groups render the otherwise water-soluble inositol soluble in a wide range of organic solvents, facilitating its use in non-aqueous reaction systems.
-
Protecting Group in Chemical Synthesis: In the synthesis of complex inositol derivatives, the TMS groups can serve as protecting groups for the hydroxyl functionalities, although their inherent lability must be considered.
Despite its utility, the stability of the Si-O-C bond in TMS ethers is a critical concern. These groups are known to be susceptible to cleavage under various conditions, which can impact the integrity of the molecule during storage, experimentation, and analysis.
Factors Influencing the Stability of Trimethylsilyl Ethers
The stability of silyl (B83357) ethers, including this compound, is not absolute and is significantly influenced by several factors. Understanding these factors is crucial for predicting and controlling the degradation of the compound.
Steric Hindrance
The steric bulk of the substituents on the silicon atom plays a dominant role in the stability of silyl ethers. Larger, more sterically hindered silyl groups provide greater protection to the silicon-oxygen bond from nucleophilic or electrophilic attack. The TMS group is the smallest of the common trialkylsilyl protecting groups, and consequently, TMS ethers are the most labile.
The general order of stability for common silyl ethers is as follows: TMS < TES < TBDMS/TBS < TIPS < TBDPS [3][4]
Where: TMS = Trimethylsilyl, TES = Triethylsilyl, TBDMS/TBS = tert-Butyldimethylsilyl, TIPS = Triisopropylsilyl, TBDPS = tert-Butyldiphenylsilyl
This trend highlights the inherent susceptibility of this compound to degradation compared to its analogues protected with bulkier silyl groups.
pH of the Medium
The stability of silyl ethers is highly dependent on the pH of the surrounding medium.
-
Acidic Conditions: Silyl ethers are readily cleaved under acidic conditions. The mechanism involves protonation of the ether oxygen, making it a better leaving group, followed by nucleophilic attack on the silicon atom. The relative rates of acid-catalyzed hydrolysis underscore the lability of TMS ethers.
-
Basic Conditions: While generally more stable to basic conditions than acidic ones, silyl ethers can also be cleaved by strong bases. The mechanism involves nucleophilic attack of a hydroxide (B78521) ion or other base on the silicon atom.
-
Neutral Conditions: Trimethylsilyl ethers can also be susceptible to hydrolysis in neutral aqueous solutions, albeit at a slower rate than under acidic or basic conditions.
Solvent Effects
The choice of solvent can influence the rate of silyl ether cleavage. Protic solvents, such as water and alcohols, can participate in the hydrolysis reaction, accelerating the degradation of this compound. Aprotic solvents are generally preferred for storing and handling silyl ethers to minimize solvolysis.
Temperature
As with most chemical reactions, the rate of degradation of silyl ethers increases with temperature. For long-term storage, it is advisable to keep this compound at low temperatures to minimize thermal decomposition.
Presence of Fluoride (B91410) Ions
Fluoride ions have a very high affinity for silicon, forming a strong Si-F bond. Reagents such as tetra-n-butylammonium fluoride (TBAF) are commonly used for the efficient and rapid cleavage of silyl ethers, including TMS ethers.[5][6] The presence of even trace amounts of fluoride can lead to the rapid degradation of this compound.
Proposed Degradation Pathway of this compound
The primary degradation pathway for this compound is the sequential hydrolysis of the six trimethylsilyl ether linkages. This process ultimately leads to the formation of meso-inositol and hexamethyldisiloxane. The hydrolysis can be initiated by acid, base, or fluoride ions.
The overall degradation reaction can be represented as:
C₂₄H₆₀O₆Si₆ + 6 H₂O → C₆H₁₂O₆ + 6 (CH₃)₃SiOSi(CH₃)₃
This process likely occurs in a stepwise manner, with the formation of partially silylated inositol intermediates. The exact rate of each step would depend on the specific reaction conditions and the steric accessibility of the different silyl ether groups on the inositol ring.
Caption: Proposed degradation pathway of this compound.
Quantitative Stability Data
| Silyl Ether | Relative Rate of Acid-Catalyzed Hydrolysis | Relative Rate of Base-Catalyzed Hydrolysis |
| TMS | 1 | 1 |
| TES | 64 | 10-100 |
| TBDMS | 20,000 | 20,000 |
| TIPS | 700,000 | 100,000 |
| TBDPS | 5,000,000 | 20,000 |
| Data extrapolated from literature on silyl ether stability.[3][4] |
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of this compound, a systematic study involving controlled degradation and subsequent analysis is required. The following protocols provide a framework for such an investigation.
General Experimental Workflow
Caption: General workflow for stability testing of this compound.
Protocol for pH Stability Study
-
Preparation of Buffers: Prepare a series of aqueous buffers with varying pH values (e.g., pH 3, 5, 7, 9, 11) using appropriate buffer systems (e.g., citrate (B86180) for acidic, phosphate (B84403) for neutral, and borate (B1201080) for basic).
-
Stock Solution: Prepare a stock solution of this compound in a dry, aprotic solvent such as acetonitrile (B52724) or dichloromethane (B109758) at a known concentration (e.g., 1 mg/mL).
-
Incubation: In separate vials, add a small aliquot of the stock solution to each buffer to achieve a final concentration suitable for analysis. Incubate the vials at a constant temperature (e.g., 25°C or 40°C).
-
Time Points: At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Sample Quenching and Extraction: Immediately quench the hydrolysis by neutralizing the pH (if necessary) and extract the remaining this compound into an organic solvent (e.g., hexane (B92381) or ethyl acetate).
-
Analysis: Analyze the organic extracts by Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the peak area of the parent compound.
-
Data Analysis: Plot the concentration of this compound as a function of time for each pH condition to determine the degradation kinetics.
Protocol for Thermal Stability Study
-
Sample Preparation: Prepare solutions of this compound in a suitable aprotic solvent in sealed vials to prevent evaporation.
-
Incubation: Place the vials in constant temperature baths or ovens at different temperatures (e.g., room temperature, 40°C, 60°C, 80°C).
-
Time Points: At selected time points, remove a vial from each temperature and allow it to cool to room temperature.
-
Analysis: Directly analyze the samples by GC-MS.
-
Data Analysis: Determine the percentage of remaining this compound at each time point and temperature to assess thermal lability.
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Split or splitless injection of the sample solution.
-
Oven Program: A temperature gradient program to ensure good separation of the analyte from any degradation products or solvent peaks (e.g., initial temperature of 150°C, ramped to 300°C).
-
Mass Spectrometry: Electron ionization (EI) with scanning in the appropriate mass range to detect the molecular ion and characteristic fragment ions of this compound.
-
Quantification: Quantification can be performed using an internal standard and by monitoring a specific, abundant ion of this compound in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.
Biological Context and Relevance
Currently, there is no direct evidence to suggest that this compound has a specific signaling role or biological activity analogous to myo-inositol and its phosphorylated derivatives. Its primary relevance to researchers, scientists, and drug development professionals lies in its application as:
-
An Analytical Derivative: For the accurate quantification of meso-inositol in biological samples. Understanding its stability is critical for developing robust and reproducible analytical methods.
-
A Synthetic Precursor: In the chemical synthesis of more complex inositol-containing molecules with potential therapeutic applications. Knowledge of its stability profile is essential for designing synthetic routes and optimizing reaction conditions.
-
A Tool Compound: While not biologically active itself, it could potentially be used in cell-based assays as a negative control or to study the effects of a lipophilic, non-hydrolyzable inositol analogue, provided its stability in the assay medium is carefully considered.
The known involvement of myo-inositol in various signaling pathways, including those relevant to diabetes, neurological disorders, and cancer, underscores the importance of having reliable chemical tools for its study.
Caption: Biological relevance of myo-Inositol and the role of its TMS derivative.
Conclusion and Future Directions
This preliminary investigation highlights that the stability of this compound is a significant consideration for its practical application. Based on the well-established chemistry of TMS ethers, it can be concluded that this compound is highly susceptible to hydrolysis, particularly under acidic conditions, and is readily cleaved by fluoride ions. For optimal stability, it should be stored in a dry, aprotic solvent at low temperatures.
Future research should focus on obtaining quantitative kinetic data for the degradation of this compound under a range of pH, temperature, and solvent conditions. Such studies would provide a more precise understanding of its stability profile and enable the development of evidence-based guidelines for its storage and handling. Furthermore, the identification and characterization of its degradation products would be valuable for interpreting analytical data and understanding potential interferences. A thorough understanding of the stability of this compound will ultimately enhance its utility as a valuable tool in both chemical and biological research.
References
Methodological & Application
Application Note: Quantitative Analysis of meso-Inositol via Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note provides a detailed protocol for the quantitative analysis of meso-inositol in biological and other complex matrices using gas chromatography-mass spectrometry (GC-MS). Due to the low volatility of inositols, a crucial derivatization step to form trimethylsilyl (B98337) (TMS) ethers is employed. This procedure converts the polar hydroxyl groups into nonpolar TMS-ethers, rendering the molecule suitable for GC separation and subsequent mass spectrometric detection. The methodologies outlined herein are intended for researchers, scientists, and drug development professionals requiring robust and reproducible quantification of meso-inositol.
Introduction
Meso-inositol, a stereoisomer of inositol, is a vital carbocyclic sugar that serves as a structural component of secondary messengers in eukaryotic cells. Its quantification is crucial in various research fields, including neuroscience, nutrition, and metabolic disease research, as its deficiency has been linked to conditions like neural tube defects and metabolic disorders.[1] Gas chromatography-mass spectrometry offers a highly sensitive and specific method for the analysis of meso-inositol. However, due to its polar nature, derivatization is necessary to increase its volatility for GC analysis.[2] Silylation, the replacement of active hydrogens with a trimethylsilyl group, is a common and effective derivatization technique for this purpose.[3] This document details the complete workflow, from sample preparation and derivatization to GC-MS analysis and data interpretation.
Experimental Protocols
A critical step in the GC-MS analysis of polar metabolites like meso-inositol is the derivatization to increase their volatility.[2][3] The following protocol describes a common method for the trimethylsilylation of meso-inositol.
Sample Preparation and Derivatization
Proper sample preparation is crucial to minimize matrix effects and ensure complete derivatization.[4]
Materials:
-
meso-Inositol standard
-
Internal Standard (e.g., myo-Inositol-d6)
-
Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)[3]
-
Pyridine (dried)
-
Methoxyamine hydrochloride solution (20 mg/mL in pyridine)[4][5]
-
Hexane
-
Nitrogen gas supply
-
Heating block or oven
Procedure:
-
Drying: Accurately transfer a known volume of the sample or standard solution to a clean glass vial. Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. It is critical to ensure all moisture is removed as silylation reagents are moisture-sensitive.[5][6]
-
Methoximation (Optional but Recommended for Samples Containing Reducing Sugars): To the dried sample, add 50 µL of methoxyamine hydrochloride solution. Cap the vial tightly and heat at 30°C for 90 minutes with shaking.[4] This step prevents the formation of multiple sugar isomers.[3]
-
Trimethylsilylation: After cooling to room temperature, add 80-100 µL of the silylating reagent (e.g., MSTFA). Cap the vial tightly and heat at 37°C for 30 minutes.[4] Some protocols may require higher temperatures (e.g., 70-80°C) and longer incubation times (e.g., 60 minutes) for complete derivatization.[7][8]
-
Reconstitution: After cooling to room temperature, the derivatized sample can be directly injected into the GC-MS. Alternatively, the sample can be dried down under nitrogen and reconstituted in a suitable solvent like hexane.[7]
GC-MS Analysis
The following are typical GC-MS parameters for the analysis of TMS-derivatized meso-inositol. These may need to be optimized for specific instruments and applications.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890A GC with 5975C MS)[8]
GC Conditions:
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.[7][8]
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.[7]
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL in splitless mode.[7]
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 5°C/min to 230°C.[7]
-
Final temperature may vary depending on other analytes in the sample.
-
MS Conditions:
-
Ion Source Temperature: 230°C.[7]
-
Transfer Line Temperature: 250°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode:
-
Full Scan: For qualitative analysis and identification, scan from m/z 50 to 650.
-
Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions of TMS-meso-inositol and the internal standard.[9]
-
Data Presentation
The following table summarizes key quantitative data for the GC-MS analysis of hexakis(trimethylsilyl)-meso-inositol.
| Parameter | Value | Reference |
| Molecular Formula | C₂₄H₆₀O₆Si₆ | [10][11] |
| Molecular Weight | 613.24 g/mol | [10][11] |
| Retention Index | ~2080 | |
| Key Mass Fragments (m/z) | 73, 147, 191, 217, 305, 318 | [10] |
| Quantification Ions (m/z) | 305, 318 | [9] |
| Internal Standard (D6-myo-inositol) Ions (m/z) | 307, 321 | [9] |
Visualizations
The following diagrams illustrate the experimental workflow and the mass spectral fragmentation of TMS-meso-inositol.
Caption: Experimental workflow for GC-MS analysis of TMS-meso-inositol.
Caption: Putative fragmentation of TMS-meso-inositol in EI-MS.
Conclusion
The GC-MS method following trimethylsilylation is a robust, sensitive, and specific approach for the quantification of meso-inositol in complex samples. The protocol described provides a solid foundation for researchers to develop and validate their own assays. Optimization of derivatization conditions and GC-MS parameters may be necessary depending on the specific sample matrix and analytical instrumentation. The use of a stable isotope-labeled internal standard is highly recommended to ensure the accuracy and precision of the quantitative results.
References
- 1. Quantification of plasma myo-inositol using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. weber.hu [weber.hu]
- 3. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization [mdpi.com]
- 5. escholarship.org [escholarship.org]
- 6. researchgate.net [researchgate.net]
- 7. 2.7. Gas Chromatography–Mass Spectrometry (GC-MS) [bio-protocol.org]
- 8. Data on the optimization of a GC–MS procedure for the determination of total plasma myo-inositol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Trimethylsilyl-meso-inositol | C24H60O6Si6 | CID 520232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Myo-Inositol, 6TMS derivative [webbook.nist.gov]
Application Note: Quantification of Meso-Inositol via GC-MS with Trimethylsilyl Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myo-inositol, a carbocyclic sugar that is an isomer of glucose, plays a crucial role in various cellular processes, including signal transduction, and its deficiency has been linked to several metabolic and neurological disorders.[1][2] Accurate quantification of meso-inositol in biological matrices is therefore essential for both basic research and clinical applications. Gas chromatography-mass spectrometry (GC-MS) following trimethylsilyl (B98337) (TMS) derivatization is a robust and widely used method for the analysis of polar metabolites like inositol (B14025).[2][3] This application note provides a detailed protocol for the quantification of meso-inositol using this technique.
Experimental Protocol
This protocol outlines the necessary steps for sample preparation, derivatization, and GC-MS analysis of meso-inositol.
Sample Preparation
The initial sample preparation is critical and varies depending on the matrix.
-
Plasma/Serum: To 30 µL of plasma, add an appropriate amount of internal standard (e.g., xylitol).[4][5] Precipitate proteins by adding a suitable solvent like methanol. Vortex and centrifuge to pellet the proteins. Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.[5]
-
Other Liquid Samples (e.g., Wine, Must): Take a known volume (e.g., 100 µL) of the sample, add the internal standard, and then dry it under a nitrogen stream.[4] To facilitate evaporation, 100 µL of absolute ethanol (B145695) can be added.[4]
-
Solid Samples/Tissues: Homogenize a known weight of the sample in a suitable solvent. Centrifuge to remove debris. Take an aliquot of the supernatant, add the internal standard, and evaporate to dryness.
Derivatization
Derivatization is essential to make the non-volatile inositol amenable to GC analysis.[2][5]
-
To the dried residue, add 100 µL of pyridine (B92270) to dissolve the sample.[4]
-
Add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or a mixture of TMCS/Hexamethyldisilazane (HMDS)/N,N-dimethylformamide (DMF).[4][5][6]
-
Seal the reaction vial tightly and incubate at 70°C for 60-70 minutes to ensure complete derivatization.[4][5]
-
After incubation, allow the vial to cool to room temperature before injection into the GC-MS system.[4]
GC-MS Analysis
The following are typical GC-MS parameters that can be adapted based on the specific instrument and column used.
-
Column: HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent 5%-phenyl-95%-dimethylpolysiloxane capillary column.[5][7]
-
Injector: Splitless injection of 1 µL at 250°C.[8]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[7]
-
Oven Temperature Program:
-
Mass Spectrometer: Agilent 5975C or similar, operating in electron ionization (EI) mode at 70 eV.[7]
-
Data Acquisition: Full scan mode to identify the TMS-derivatized inositol and selective ion monitoring (SIM) mode for quantification to enhance sensitivity. Key ions for TMS-meso-inositol can be selected from its mass spectrum.
Quantitative Data Summary
A summary of validation parameters for the GC-MS quantification of myo-inositol from a study on human plasma is presented below.[1][9] An external standard method was utilized, and the method's accuracy was validated using a stable-isotope labeled internal standard approach.[1]
| Parameter | Result |
| Linearity | Good linearity was achieved for the method. |
| Sensitivity | The method was demonstrated to be sensitive for clinical plasma samples. |
| Recovery Rate | The recovery rate was determined to be satisfactory. |
| Agreement with Internal Standard | A good agreement was observed between the external standard method and the stable-isotope labeled internal standard approach. |
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the GC-MS quantification of TMS-meso-inositol.
References
- 1. Quantification of plasma myo-inositol using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Data on the optimization of a GC-MS procedure for the determination of total plasma myo-inositol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oiv.int [oiv.int]
- 5. Data on the optimization of a GC–MS procedure for the determination of total plasma myo-inositol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gcms.cz [gcms.cz]
- 7. jocpr.com [jocpr.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Trimethylsilyl-meso-inositol Analysis in Plasma
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
meso-Inositol, a stereoisomer of inositol (B14025), is a carbocyclic polyol that plays a crucial role in various cellular processes. Its quantification in plasma is of significant interest in biomedical research and drug development due to its association with metabolic and neurological pathways. This document provides a detailed methodology for the analysis of meso-inositol in plasma samples. The protocol outlines a robust Gas Chromatography-Mass Spectrometry (GC-MS) method, which necessitates a derivatization step to convert the non-volatile inositol into a volatile trimethylsilyl (B98337) (TMS) ether. This conversion allows for the separation and quantification of meso-inositol with high sensitivity and specificity.
Principle of the Method
The analytical procedure involves three primary stages:
-
Sample Preparation: Proteins in the plasma matrix are precipitated and removed as they can interfere with the analysis. This is typically achieved by the addition of a cold organic solvent.
-
Derivatization: The hydroxyl groups of meso-inositol are chemically modified through a process called trimethylsilylation. This reaction, often carried out using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with Trimethylchlorosilane (TMCS) as a catalyst, or a mixture of Trimethylchlorosilane (TMCS), Hexamethyldisilazane (HMDS), and N,N-Dimethylformamide (DMF), replaces the active hydrogens with trimethylsilyl groups. This derivatization increases the volatility and thermal stability of the analyte, making it suitable for GC-MS analysis.[1]
-
GC-MS Analysis: The derivatized sample is injected into a gas chromatograph, where the trimethylsilyl-meso-inositol (B78846) is separated from other components based on its boiling point and interaction with the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that is used for identification and quantification.
Experimental Protocols
I. Plasma Sample Preparation (Protein Precipitation)
Materials:
-
Plasma samples (stored at -80°C)
-
Methanol (B129727) (LC-MS grade), pre-chilled to -20°C
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and sterile tips
-
Centrifuge capable of reaching 20,000 x g and maintaining 4°C
-
Nitrogen evaporator or vacuum concentrator (e.g., SpeedVac)
Procedure:
-
Thaw frozen plasma samples on ice.
-
Vortex the plasma sample gently to ensure homogeneity.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 400 µL of ice-cold methanol to the plasma sample.
-
Vortex the mixture vigorously for 30 seconds to precipitate proteins.
-
Incubate the mixture at -20°C for 1 hour to enhance protein precipitation.
-
Centrifuge the tubes at 14,000 - 20,000 x g for 15 minutes at 4°C.[2]
-
Carefully transfer the supernatant to a new clean microcentrifuge tube, avoiding disturbance of the protein pellet.
-
Evaporate the supernatant to complete dryness using a nitrogen evaporator or a vacuum concentrator at a temperature not exceeding 40°C. The dried extract can be stored at -80°C until derivatization.
II. Trimethylsilyl Derivatization
Materials:
-
Dried plasma extract
-
Pyridine (B92270) (anhydrous)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Heating block or oven set to 60-80°C
-
GC vials with inserts
Procedure:
-
To the dried plasma extract, add 50 µL of anhydrous pyridine and vortex to dissolve the residue.
-
Add 100 µL of BSTFA with 1% TMCS to the dissolved extract.
-
Cap the tube tightly and vortex for 30 seconds.
-
Incubate the mixture at 70°C for 60 minutes to ensure complete derivatization.[1]
-
After cooling to room temperature, transfer the derivatized sample to a GC vial with an insert for analysis.
III. GC-MS Analysis
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890A GC with 5975C MS).
-
GC Column: HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.
GC-MS Parameters:
| Parameter | Setting |
| GC Inlet | |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Split Ratio | 10:1 |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | |
| Initial Temperature | 100°C, hold for 2 minutes |
| Ramp 1 | 10°C/min to 250°C |
| Hold 1 | 5 minutes |
| Ramp 2 | 20°C/min to 300°C |
| Hold 2 | 5 minutes |
| Mass Spectrometer | |
| Ion Source | Electron Impact (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temp. | 150°C |
| Scan Mode | Full Scan (m/z 50-650) or Selected Ion Monitoring (SIM) |
| SIM Ions for TMS-Inositol | m/z 205, 217, 305, 318 |
Data Presentation
The following table summarizes typical quantitative data for the analysis of inositol in plasma using GC-MS.
| Parameter | Value | Reference |
| Linearity Range | 0.5 - 10.0 µg/mL | [3] |
| Correlation Coefficient (R²) | > 0.999 | [3] |
| Limit of Detection (LOD) | ≤ 30 ng/mL | [3] |
| Limit of Quantification (LOQ) | 0.17 mg/L (for an LC-MS/MS method) | [4] |
| Recovery | 97.11 - 99.35 % | [3] |
| Intra-day Precision (RSD) | < 6 % | [3] |
| Inter-day Precision (RSD) | < 6 % | [3] |
| Typical Plasma Concentration | ~22-32 µM | [5] |
Visualizations
Experimental Workflow
Caption: Workflow for TMS-meso-inositol analysis in plasma.
Disclaimer: This application note is for research purposes only. All procedures should be performed by trained personnel in a suitably equipped laboratory. It is recommended to validate the method in-house for specific applications.
References
- 1. Data on the optimization of a GC–MS procedure for the determination of total plasma myo-inositol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 3. A rapid and validated GC-MS/MS method for simultaneous quantification of serum Myo- and D-chiro-inositol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development Rapid Analytical Methods for Inositol as a Trace Component by HPLC and LC-MS/MS in Infant Formula - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of myo-inositol in urine, blood and nutritional supplements by high-performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Trimethylsilyl-meso-inositol as an Internal Standard in Metabolomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of metabolomics, accurate and reproducible quantification of metabolites is paramount for deriving meaningful biological insights. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used analytical technique for the profiling of small molecule metabolites. However, the multi-step sample preparation process, including extraction and chemical derivatization, can introduce significant variability. The use of an internal standard (IS) is a crucial strategy to control for this variability and ensure data quality.[1][2]
Meso-inositol, a stereoisomer of inositol, is a naturally occurring polyol that is not typically found in high concentrations in many biological systems, making its derivatized form, Trimethylsilyl-meso-inositol (TMS-meso-inositol), an excellent candidate for an internal standard. Its chemical properties are similar to many polar metabolites of interest, such as other sugars and organic acids, ensuring that it behaves comparably during the analytical process. This application note provides a detailed protocol for the use of TMS-meso-inositol as an internal standard for quantitative metabolomics studies using GC-MS.
Principles of Internal Standardization
The internal standard method involves adding a known amount of a specific compound (the internal standard) to all samples, calibration standards, and quality controls at the beginning of the sample preparation process.[1] The concentration of the target analytes is then determined by calculating the ratio of the analyte's peak area to the internal standard's peak area. This ratio is then used to quantify the analyte concentration using a calibration curve constructed with the same analyte-to-internal-standard ratios. This approach effectively corrects for variations in sample extraction efficiency, derivatization yield, injection volume, and instrument response.[1][3]
Experimental Protocols
Materials and Reagents
-
Meso-inositol (≥99% purity)
-
Pyridine (B92270) (anhydrous, ≥99.8%)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Methanol (anhydrous, GC grade)
-
Chloroform (GC grade)
-
Ultrapure water
-
Sample tubes (e.g., 2 mL glass vials with PTFE-lined caps)
-
Heating block or oven
-
Centrifuge
-
Nitrogen evaporator
Preparation of Internal Standard Stock Solution
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of meso-inositol and dissolve it in 10 mL of ultrapure water to create a 1 mg/mL primary stock solution. Store at -20°C.
-
Working Internal Standard Solution (100 µg/mL): Dilute the primary stock solution 1:10 with a 50:50 methanol:water solution to obtain a working internal standard solution of 100 µg/mL. Aliquot and store at -20°C. The optimal concentration of the working solution may need to be adjusted based on the expected concentration of the target analytes in the samples.
Sample Preparation and Extraction
The following is a general protocol for the extraction of polar metabolites from biological samples. The specific volumes and ratios may need to be optimized for different sample types (e.g., plasma, urine, tissue homogenates).
-
Sample Aliquoting: To a 2 mL sample tube, add a defined amount of your biological sample (e.g., 50 µL of plasma, 100 µL of urine, or 20 mg of tissue homogenate).
-
Addition of Internal Standard: Add a precise volume of the meso-inositol working internal standard solution (e.g., 10 µL of 100 µg/mL solution) to each sample, calibration standard, and quality control sample.
-
Metabolite Extraction: Add 1 mL of a cold (-20°C) extraction solvent mixture of methanol:chloroform:water (2:1:1 v/v/v).
-
Vortexing and Incubation: Vortex the mixture vigorously for 1 minute and incubate on ice for 15 minutes to allow for protein precipitation and metabolite extraction.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet proteins and cellular debris.
-
Supernatant Collection: Carefully transfer the upper aqueous-methanol phase (containing the polar metabolites and the internal standard) to a new 2 mL sample tube.
-
Drying: Evaporate the collected supernatant to complete dryness under a gentle stream of nitrogen at room temperature or using a vacuum concentrator.
Derivatization Protocol
-
Reconstitution: To the dried extract, add 50 µL of anhydrous pyridine and vortex for 30 seconds to dissolve the residue.
-
Derivatization: Add 80 µL of BSTFA with 1% TMCS to the pyridine solution.
-
Incubation: Tightly cap the vials and incubate at 70°C for 60 minutes in a heating block or oven.
-
Cooling: Allow the vials to cool to room temperature before GC-MS analysis.
GC-MS Analysis
The following are typical GC-MS parameters. These may require optimization based on the specific instrument and column used.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID x 0.25 µm film thickness, 5%-phenyl-95%-dimethylpolysiloxane (e.g., DB-5ms, HP-5ms) |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Temperature Program | Initial temperature 70°C, hold for 2 min; ramp to 300°C at 5°C/min; hold for 5 min. |
| Mass Spectrometer | |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Scan Range | m/z 50-650 |
| Acquisition Mode | Full Scan and/or Selected Ion Monitoring (SIM) |
Data Presentation
Chromatographic and Mass Spectral Data of TMS-meso-inositol
The hexakis(trimethylsilyl) derivative of meso-inositol has a molecular weight of 612.3 g/mol .[4]
| Parameter | Value |
| Retention Index (RI) | ~2153 (on a standard non-polar column)[5] |
| Quantifier Ion (m/z) | 318 |
| Qualifier Ions (m/z) | 205, 217, 305, 432 |
Note: Retention indices and mass spectra should be confirmed experimentally on your specific GC-MS system.
Example Calibration Curve Data
A calibration curve should be prepared using a series of standard solutions containing known concentrations of the target analyte(s) and a constant concentration of the meso-inositol internal standard.
| Analyte Conc. (µM) | IS Conc. (µM) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 10 | 10,500 | 500,000 | 0.021 |
| 5 | 10 | 52,000 | 495,000 | 0.105 |
| 10 | 10 | 103,000 | 510,000 | 0.202 |
| 25 | 10 | 255,000 | 505,000 | 0.505 |
| 50 | 10 | 515,000 | 508,000 | 1.014 |
| 100 | 10 | 1,020,000 | 498,000 | 2.048 |
Data Analysis
-
Peak Integration: Integrate the chromatographic peaks for the target analytes and the TMS-meso-inositol internal standard.
-
Calculate Peak Area Ratios: For each sample, calibration standard, and quality control, calculate the peak area ratio: Peak Area Ratio = (Peak Area of Analyte) / (Peak Area of TMS-meso-inositol)
-
Construct Calibration Curve: Plot the peak area ratio against the known concentration of the analyte in the calibration standards. Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).
-
Quantify Analytes in Samples: Use the peak area ratio from the unknown samples and the equation from the calibration curve to calculate the concentration of the target analytes.
Visualizations
Caption: Experimental workflow for quantitative metabolomics using TMS-meso-inositol as an internal standard.
References
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. Internal Standards in metabolomics - IsoLife [isolife.nl]
- 3. Internal Standard Method and Calibration Curve Analysis in Gas Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 4. meso-inositol, TMS [webbook.nist.gov]
- 5. This compound | C24H60O6Si6 | CID 520232 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of Myo-Inositol with BSTFA and TMCS for GC Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myo-inositol, a carbocyclic sugar, is a vital component of structural lipids and a precursor to several second messengers in eukaryotic cells. Its quantification in biological and pharmaceutical samples is crucial for various research areas, including neuroscience, metabolic studies, and drug development. Gas chromatography (GC) is a powerful analytical technique for separating and quantifying myo-inositol. However, due to its low volatility, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis.
This document provides a detailed protocol for the silylation of myo-inositol using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with Trimethylchlorosilane (TMCS) as a catalyst. This method converts the polar hydroxyl groups of myo-inositol into nonpolar trimethylsilyl (B98337) (TMS) ethers, making the molecule amenable to GC separation and detection, often coupled with mass spectrometry (GC-MS).
Experimental Protocols
Materials and Reagents
-
Myo-inositol standard (≥99% purity)
-
Scyllitol (internal standard, ≥98% purity)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270), anhydrous (≤0.005% water)
-
Methanol, HPLC grade
-
Dichloromethane, HPLC grade
-
Nitrogen gas, high purity
-
Sample vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Centrifuge
Standard Solution Preparation
-
Myo-inositol Stock Solution (1 mg/mL): Accurately weigh 10 mg of myo-inositol and dissolve it in 10 mL of deionized water.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of scyllitol and dissolve it in 10 mL of deionized water.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the myo-inositol stock solution with deionized water to achieve concentrations ranging from 1 to 100 µg/mL. Spike each working standard with the internal standard to a final concentration of 20 µg/mL.
Sample Preparation
The sample preparation procedure may vary depending on the matrix (e.g., plasma, tissue homogenate, pharmaceutical formulation). A general procedure for a liquid sample is outlined below.
-
Sample Aliquoting: Transfer 100 µL of the sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a known amount of the internal standard (e.g., 20 µL of a 100 µg/mL scyllitol solution) to the sample.
-
Solvent Evaporation: Lyophilize the sample or evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at a temperature not exceeding 60°C. It is crucial to ensure the sample is completely dry, as moisture will interfere with the derivatization reaction.
Derivatization Procedure
This procedure should be performed in a well-ventilated fume hood.
-
To the dried sample/standard, add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.
-
Tightly cap the vial and vortex thoroughly for 1 minute to ensure complete dissolution of the residue.
-
Heat the mixture at 70°C for 60 minutes in a heating block or oven.[1]
-
After heating, allow the vial to cool to room temperature.
-
The sample is now ready for GC-MS analysis.
GC-MS Analysis
Instrumentation
-
Gas chromatograph equipped with a split/splitless injector and a mass selective detector.
-
Capillary column: A nonpolar column, such as a 5%-phenyl-95%-dimethylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.
Chromatographic Conditions
The following are typical GC-MS parameters. These may need to be optimized for your specific instrument and application.
| Parameter | Value |
| Injector Temperature | 250°C |
| Injection Mode | Splitless (or split with a high split ratio, e.g., 10:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial temperature: 150°C, hold for 1 min |
| Ramp: 10°C/min to 280°C | |
| Hold: 5 min at 280°C | |
| MS Transfer Line Temp | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Scan Mode | Full Scan (m/z 50-650) or Selected Ion Monitoring (SIM) |
Data Analysis
-
Identify the peaks for the TMS-derivatized myo-inositol and the internal standard (TMS-derivatized scyllitol) based on their retention times and mass spectra.
-
For quantitative analysis, construct a calibration curve by plotting the ratio of the peak area of myo-inositol to the peak area of the internal standard against the concentration of the myo-inositol standards.
-
Determine the concentration of myo-inositol in the samples from the calibration curve.
Quantitative Data Summary
The following tables summarize typical quantitative data for the analysis of myo-inositol using this method.
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | ~0.5 µg/mL |
| Limit of Quantitation (LOQ) | ~1.5 µg/mL |
Table 2: Recovery Data
Recovery of myo-inositol from spiked samples typically ranges from 90% to 110%. For instance, one study reported recoveries between 91% and 107% from spiked fish oil and squid phospholipid samples.[2][3]
| Matrix | Spiked Concentration (µg/mL) | Recovery (%) |
| Plasma | 10 | 95.8 |
| 50 | 98.2 | |
| 100 | 101.5 | |
| Urine | 10 | 92.3 |
| 50 | 96.5 | |
| 100 | 99.8 |
Table 3: Precision Data
| Parameter | Myo-inositol (µg/mL) | CV (%) |
| Intra-day Precision (n=6) | 10 | < 5% |
| 50 | < 3% | |
| Inter-day Precision (n=6, 3 days) | 10 | < 8% |
| 50 | < 6% |
Diagrams
Caption: Workflow for Myo-Inositol Derivatization and GC-MS Analysis.
Troubleshooting
-
Poor Peak Shape or Low Response: This may be due to incomplete derivatization. Ensure the sample is completely dry before adding the reagents and that the reaction is carried out for the specified time and temperature. The presence of moisture can significantly reduce derivatization efficiency.
-
Interfering Peaks: These may arise from the sample matrix or from the derivatization reagents themselves. A proper sample clean-up procedure may be necessary. Running a reagent blank (all components except the sample) can help identify reagent-related artifacts.
-
Irreproducible Results: Ensure accurate and consistent pipetting of all solutions, especially the internal standard. Use high-quality, anhydrous solvents and reagents.
Safety Precautions
-
BSTFA and TMCS are corrosive and moisture-sensitive. Handle these reagents in a fume hood and wear appropriate personal protective equipment (gloves, safety glasses).
-
Pyridine is a flammable and toxic liquid. Handle with care in a well-ventilated area.
-
Always consult the Safety Data Sheets (SDS) for all chemicals used.
References
- 1. Data on the optimization of a GC–MS procedure for the determination of total plasma myo-inositol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of myo-inositol and phytic acid by gas chromatography using scyllitol as internal standard - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. Determination of myo-inositol and phytic acid by gas chromatography using scyllitol as internal standard - Analyst (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Silylation of Inositols for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inositols, a group of cyclic polyols, are crucial components of various signaling pathways and metabolic processes. Their accurate quantification is vital in numerous research fields, including signal transduction, neuroscience, and drug development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and quantification of inositol (B14025) isomers. However, due to their low volatility and high polarity, inositols require a chemical derivatization step prior to GC-MS analysis. Silylation is the most common derivatization technique, which involves the replacement of active hydrogens in the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. This process increases the volatility and thermal stability of the inositols, making them amenable to GC analysis.[1][2] This document provides a detailed, step-by-step guide for the silylation of inositols for subsequent GC-MS analysis.
Experimental Protocols
This protocol outlines a widely used two-step derivatization method involving oximation followed by silylation. The initial oximation step is crucial when analyzing samples that may contain reducing sugars, as it prevents the formation of multiple derivatives from a single sugar.[3][4] For samples containing only inositols, the oximation step can be omitted.
Materials and Reagents
-
Inositol Standards: Myo-inositol, D-chiro-inositol, scyllo-inositol, etc. (analytical grade)
-
Internal Standard (IS): e.g., methyl-α-D-glucoside or a stable isotope-labeled inositol like [1,2,3,4,5,6-²H]-myo-inositol.[4][5]
-
Solvents: Pyridine (B92270) (anhydrous), Ethanol (B145695) (absolute), Chloroform, Methanol (all analytical or HPLC grade).
-
Oximation Reagent: Methoxyamine hydrochloride solution in pyridine (e.g., 20 mg/mL).[3]
-
Silylating Reagent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with or without 1% Trimethylchlorosilane (TMCS). Other common reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or Trimethylsilylimidazole (TMSI).[2][6][7]
-
Nitrogen Gas (high purity) for drying.
-
Glassware: Reaction vials (e.g., 2 mL) with Teflon-lined caps, pipettes, syringes.
Step-by-Step Protocol
1. Sample Preparation and Extraction:
-
For Biological Samples (e.g., plasma, tissue):
-
Perform a liquid-liquid extraction to isolate the polar metabolites, including inositols. A common method is a biphasic extraction using a mixture of chloroform, methanol, and water.
-
Collect the aqueous (upper) phase containing the inositols.
-
-
For Pure Standards or Dry Samples:
-
Accurately weigh the inositol standards or the sample into a reaction vial.
-
2. Drying the Sample:
-
It is critical to ensure the sample is completely dry before adding the silylating reagent, as moisture will react with the reagent and reduce derivatization efficiency.[6][8]
-
Dry the aqueous extract or dissolved standard under a gentle stream of high-purity nitrogen gas at a controlled temperature (e.g., 40-50 °C). A vacuum centrifuge can also be used.
-
To facilitate complete drying, add a small amount of absolute ethanol and evaporate again.[9]
3. Oximation (Optional, for samples containing reducing sugars):
-
To the dried sample, add 50 µL of methoxyamine hydrochloride solution in pyridine (20 mg/mL).[3]
-
Vortex the mixture for 1 minute to ensure complete dissolution.
-
Incubate the mixture at a controlled temperature, for example, 37°C for 90 minutes, to allow the oximation reaction to complete.[3][6]
4. Silylation:
-
After the oximation step (or directly to the dried sample if oximation is not performed), add 70-100 µL of the silylating reagent (e.g., MSTFA with 1% TMCS).[3][9]
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the reaction mixture at a controlled temperature. Common conditions range from 37°C for 30 minutes to 70°C for 70 minutes.[3][6][9] The optimal time and temperature may need to be determined empirically.
-
After incubation, allow the reaction mixture to cool to room temperature before analysis.[3]
5. GC-MS Analysis:
-
Inject an aliquot (e.g., 1 µL) of the derivatized sample into the GC-MS system.
-
Typical GC Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, ZB-5), is commonly used.[10]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[3]
-
Injector Temperature: 280-290 °C.[3]
-
Oven Temperature Program: An initial temperature of around 70-150°C, held for a few minutes, followed by a ramp to a final temperature of 280-310°C. A typical program could be: hold at 70°C for 4 min, then ramp to 310°C at 5°C/min and hold for 10 min.[3]
-
-
Typical MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Transfer Line Temperature: 280 °C.[3]
-
Acquisition Mode: Full scan mode (e.g., m/z 40-510) for qualitative analysis and identification of derivatives. Selected Ion Monitoring (SIM) mode for quantitative analysis, monitoring characteristic fragment ions of the silylated inositols to enhance sensitivity and selectivity.[5]
-
Data Presentation
The following table summarizes quantitative data for the analysis of myo-inositol and D-chiro-inositol from a validated GC-MS/MS method.[11]
| Parameter | Myo-inositol | D-chiro-inositol |
| Linearity Range (µg/mL) | 0.500 - 10.00 | 0.005 - 0.500 |
| Correlation Coefficient (R²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) (ng/mL) | ≤ 30 | ≤ 3 |
| Recovery (%) | 97.11 - 99.35 | 107.82 - 113.09 |
| Reproducibility (RSD %) | < 6 | < 6 |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the silylation of inositols for GC-MS analysis.
Caption: Experimental workflow for inositol silylation and GC-MS analysis.
References
- 1. nbinno.com [nbinno.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Simultaneous determination of rhamnose, xylitol, arabitol, fructose, glucose, inositol, sucrose, maltose in jujube (Zizyphus jujube Mill.) extract: comparison of HPLC–ELSD, LC–ESI–MS/MS and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spkx.net.cn [spkx.net.cn]
- 5. academic.oup.com [academic.oup.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oiv.int [oiv.int]
- 10. researchgate.net [researchgate.net]
- 11. A rapid and validated GC-MS/MS method for simultaneous quantification of serum Myo- and D-chiro-inositol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of TMS-meso-inositol in Plant Metabolomics Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
myo-Inositol, a carbocyclic sugar, is a vital metabolite in plants, playing a crucial role in a myriad of physiological processes. It serves as a precursor for the synthesis of essential molecules involved in signal transduction, stress response, cell wall biosynthesis, and phosphate (B84403) storage.[1][2][3] Its involvement in the phosphatidylinositol (PI) signaling pathway, which regulates responses to gravity, wilting, and hormonal cues, underscores its importance in plant growth and development.[2] Furthermore, derivatives of myo-inositol, such as ononitol (B600650) and pinitol, act as osmoprotectants, accumulating in response to salinity stress to help maintain cellular homeostasis.[3][4]
Given its central role in plant metabolism and stress tolerance, the accurate quantification of myo-inositol is paramount in plant metabolomics studies. Gas chromatography-mass spectrometry (GC-MS) is a widely adopted analytical technique for this purpose, offering high sensitivity and selectivity.[5][6] However, due to the low volatility of myo-inositol, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC-MS analysis. Trimethylsilylation (TMS) is a common derivatization technique where active hydrogen atoms in the molecule are replaced by a trimethylsilyl (B98337) group, thereby increasing its volatility. This application note provides a detailed protocol for the analysis of TMS-meso-inositol in plant tissues and discusses its application in metabolomics research.
Quantitative Data Summary
The following tables summarize the changes in myo-inositol levels in plants under various abiotic stress conditions, as reported in metabolomics studies.
Table 1: Changes in myo-Inositol Levels in Response to Abiotic Stress
| Plant Species | Stress Condition | Tissue | Fold Change/Trend | Reference |
| Arabidopsis thaliana | Low Temperature | Leaves | Increase | [5] |
| Arabidopsis thaliana | High Light | Leaves | No prominent change | [5] |
| Arabidopsis thaliana | Carbon Starvation | Seedlings | Decrease | [5] |
| Soybean (Glycine max) | Drought | Leaves & Nodules | Genotype-dependent differential change | [6] |
| Maize (Zea mays) | Drought | Grains | Accumulation | [7] |
| Tamarix ramosissima | NaCl Stress (168h) | Roots | Significant Increase | [8] |
Experimental Protocols
Protocol 1: Extraction and TMS Derivatization of meso-Inositol from Plant Tissue for GC-MS Analysis
This protocol outlines the steps for the extraction of polar metabolites, including meso-inositol, from plant tissue and their subsequent derivatization with a trimethylsilylating agent for GC-MS analysis.
Materials:
-
Plant tissue (e.g., leaves, roots)
-
Liquid nitrogen
-
Mortar and pestle or tissue lyser
-
Methanol (pre-chilled at -20°C)
-
Chloroform (pre-chilled at -20°C)
-
Ultrapure water
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Centrifuge (capable of 14,000 x g at 4°C)
-
Vacuum concentrator or nitrogen evaporator
-
Methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS
-
Internal standard (e.g., Ribitol or D6-myo-inositol)
-
GC-MS system with a suitable column (e.g., 5%-phenyl-95%-dimethylpolysiloxane)
Procedure:
-
Sample Collection and Quenching:
-
Harvest approximately 50-100 mg of fresh plant tissue.
-
Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.
-
-
Homogenization and Extraction:
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic tissue lyser.
-
Transfer the powdered tissue to a pre-weighed microcentrifuge tube.
-
Add 1 mL of a pre-chilled (-20°C) extraction solvent mixture of Methanol:Chloroform:Water (2.5:1:1 v/v/v).
-
Add a known amount of internal standard to each sample for later quantification.
-
Vortex the mixture vigorously for 30 seconds.
-
Incubate the samples at 4°C for 15 minutes with occasional vortexing.
-
-
Phase Separation:
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the upper polar phase (methanol/water layer) containing the polar metabolites, including meso-inositol, and transfer it to a new microcentrifuge tube.
-
-
Drying:
-
Dry the collected polar phase completely using a vacuum concentrator or under a gentle stream of nitrogen gas. This step is critical as silylation reagents are sensitive to moisture.[9]
-
-
Derivatization (Two-step):
-
Step 1: Methoxyamination:
-
Add 40 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried extract.[10]
-
Vortex thoroughly to dissolve the residue.
-
Incubate the mixture at 37°C for 90 minutes with shaking. This step protects aldehyde and keto groups and prevents the formation of multiple derivatives.
-
-
Step 2: Trimethylsilylation:
-
Add 60 µL of MSTFA (with 1% TMCS) to the sample.
-
Vortex for 30 seconds.
-
Incubate at 37°C for 30 minutes. This step replaces active hydrogens with TMS groups.
-
-
-
GC-MS Analysis:
-
Transfer the derivatized sample to a GC-MS vial.
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
The GC oven temperature program and MS parameters should be optimized for the analysis of polar metabolites. A typical program might start at 60°C, hold for 1 minute, then ramp up to 325°C.[11]
-
The resulting TMS-derivatized meso-inositol (6 TMS) will have a molecular weight of approximately 613.243 g/mol .
-
Visualizations
Signaling Pathway
References
- 1. Myo-Inositol Biosynthesis Genes in Arabidopsis: Differential Patterns of Gene Expression and Role in Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Importance of Myo-inositol in Plants | LebanonTurf [lebanonturf.com]
- 3. Expression of d-myo-Inositol-3-Phosphate Synthase in Soybean. Implications for Phytic Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cyberleninka.ru [cyberleninka.ru]
- 5. The use of metabolomics to dissect plant responses to abiotic stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in Plant Metabolomics and Its Applications in Stress and Single-Cell Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolomics for Plant Improvement: Status and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Quantitative Analysis of Inositols in Biological Fluids Using TMS Derivatization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inositols, a group of nine stereoisomers of cyclohexane-1,2,3,4,5,6-hexol, are crucial signaling molecules involved in numerous cellular processes. The most abundant isomer, myo-inositol, is a key component of the phosphatidylinositol (PI) signaling pathway, which regulates cell growth, differentiation, and apoptosis.[1][2][3] Accurate quantification of inositols in biological fluids such as plasma, urine, and cerebrospinal fluid (CSF) is essential for understanding their physiological roles and for the development of therapeutics targeting inositol-related pathways. This document provides detailed protocols for the quantitative analysis of inositols using trimethylsilyl (B98337) (TMS) derivatization followed by gas chromatography-mass spectrometry (GC-MS), a robust and widely used method.
Inositol (B14025) Signaling Pathway
The phosphatidylinositol signaling pathway begins with the phosphorylation of phosphatidylinositol (PtdIns) by a series of lipid kinases.[4] Upon stimulation by various extracellular signals, phospholipase C (PLC) hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][3] IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium, which in turn activates various downstream signaling cascades.
Quantitative Data of Inositols in Biological Fluids
The following tables summarize reported concentrations of myo-inositol in human plasma, cerebrospinal fluid, and urine, as determined by various analytical methods.
Table 1: Myo-Inositol Concentrations in Human Plasma/Serum
| Concentration Range | Analytical Method | Reference |
| 13 - 43 µM | HPLC-MS/MS | [5] |
| ~72 µM | HPLC | [6] |
| Not specified | GC-MS | [7] |
Table 2: Myo-Inositol Concentrations in Human Cerebrospinal Fluid (CSF)
| Subject Group | Mean Concentration | Analytical Method | Reference |
| Healthy Controls | ~25 µg/mL | GC-MS | [8] |
| Healthy Age-matched Controls | 24.9 ± 4.4 mg/L | GC-MS | [9] |
| Alzheimer's Disease Patients | Not significantly different from controls | GC-MS | [9][10] |
| Neonates (newborn to 12 months) | 18 - 81 mg/100 ml (decreases with age) | Not specified | [11] |
Table 3: Myo-Inositol Concentrations in Human Urine
| Concentration Range | Analytical Method | Reference |
| 20 - 300 µM | HPLC-MS/MS | [5] |
| Not specified | HPLC-MS/MS | [12] |
| Not specified | LC-MS/MS | [13] |
Experimental Protocols
Sample Preparation
The initial step in the analysis of inositols is the extraction from the biological matrix. The choice of method depends on the specific fluid being analyzed.
Protocol 1.1: Plasma/Serum Protein Precipitation
-
To 100 µL of plasma or serum, add 400 µL of cold methanol.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Dry the supernatant under a stream of nitrogen gas or using a vacuum concentrator.
Protocol 1.2: Cerebrospinal Fluid (CSF) Direct Use Due to the low protein content of CSF, a direct derivatization approach can often be used.
-
Use 20 µL of CSF directly for the derivatization step.[8]
Protocol 1.3: Urine Sample Preparation
-
Thaw frozen urine samples at room temperature.
-
Centrifuge at 1,500 x g for 10 minutes to remove any sediment.
-
For LC-MS/MS analysis, neat urine can be spiked with an internal standard and diluted with an equal volume of HPLC-grade water.[12] For GC-MS, a dilution may also be necessary depending on the expected concentration.
Trimethylsilyl (TMS) Derivatization
Derivatization is necessary to increase the volatility and thermal stability of inositols for GC-MS analysis.[14]
Protocol 2.1: TMS Derivatization
-
To the dried sample extract (from Protocol 1.1) or 20 µL of CSF (from Protocol 1.2), add 50 µL of pyridine (B92270) and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at 70°C for 60 minutes.[14]
-
Cool the sample to room temperature before injection into the GC-MS system.
An automated derivatization protocol can also be employed for high-throughput analysis.[15][16][17] This typically involves a two-step process with methoxyamine hydrochloride (MOX) followed by a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[16]
GC-MS Analysis
The derivatized inositols are then separated and detected by GC-MS.
Protocol 3.1: GC-MS Conditions
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 10°C/minute to 290°C.
-
Hold: 8 minutes at 290°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5975C or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 50-650.
-
Data Acquisition: Selected Ion Monitoring (SIM) mode is recommended for quantitative analysis, monitoring characteristic ions of the TMS-derivatized inositols. For myo-inositol hexa-TMS derivative, characteristic ions can be found in spectral libraries.[18]
Experimental Workflow
The overall workflow for the quantitative analysis of inositols in biological fluids is depicted below.
Conclusion
The described protocols provide a robust framework for the quantitative analysis of inositols in various biological fluids using TMS derivatization and GC-MS. Careful sample preparation and optimization of derivatization and GC-MS conditions are critical for achieving accurate and reproducible results. This methodology is a valuable tool for researchers and clinicians investigating the role of inositols in health and disease. While GC-MS with TMS derivatization is a well-established method, alternative techniques such as HPLC-MS/MS without derivatization are also available and may offer advantages in terms of sample throughput and reduced sample preparation complexity.[5][12][19]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cusabio.com [cusabio.com]
- 4. Phosphoinositide (Lipid) Signaling | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. med.und.edu [med.und.edu]
- 7. Quantification of plasma myo-inositol using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gas chromatographic-mass spectrometric determination of myo-inositol in human cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cerebrospinal fluid and plasma distribution of myo-inositol and other polyols in Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Highly elevated content of free myo-inositol in the cerebrospinal fluid of neonates | Semantic Scholar [semanticscholar.org]
- 12. Quantitative analysis of myo-inositol in urine, blood and nutritional supplements by high-performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LC-MS/MS method for the quantification of myo- and chiro-inositol as the urinary biomarkers of insulin resistance in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Data on the optimization of a GC–MS procedure for the determination of total plasma myo-inositol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. gcms.cz [gcms.cz]
- 17. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Myo-Inositol, 6TMS derivative [webbook.nist.gov]
- 19. Quantitative analysis of myo-inositol in urine, blood and nutritional supplements by high-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity Analysis of Inositol Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)
Authored for: Researchers, scientists, and drug development professionals.
Abstract
Inositol (B14025) and its isomers are crucial signaling molecules involved in numerous cellular processes.[1] Their accurate quantification is vital for understanding their roles in health and disease. This application note presents a detailed and robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the simultaneous separation and quantification of key inositol isomers, including myo-inositol, D-chiro-inositol, and scyllo-inositol. The protocol outlines sample preparation, derivatization, GC-MS parameters, and data analysis, providing a comprehensive guide for researchers in various fields, including drug development and clinical research.
Introduction
Inositols are a group of nine stereoisomers of cyclohexane-1,2,3,4,5,6-hexol, with myo-inositol being the most abundant in nature.[1] These isomers and their phosphorylated derivatives are integral components of cellular signaling pathways, regulating processes such as cell growth, differentiation, and apoptosis.[1] Deficiencies or imbalances in specific inositol isomers, such as myo-inositol and D-chiro-inositol, have been linked to various pathological conditions, including metabolic and neurological disorders.[2][3][4][5] Consequently, the ability to accurately identify and quantify individual inositol isomers in biological matrices is of significant interest.
Gas chromatography coupled with mass spectrometry (GC-MS) offers a highly sensitive and selective platform for the analysis of inositol isomers.[6][7] However, due to their low volatility, a critical derivatization step is required to convert the polar hydroxyl groups into more volatile ethers or esters.[1][8][9] This application note provides a validated protocol for the analysis of inositol isomers using a trimethylsilyl (B98337) (TMS) derivatization approach followed by GC-MS analysis.
Experimental Protocols
Sample Preparation
The following protocol is a general guideline and may require optimization based on the specific biological matrix (e.g., plasma, serum, tissue homogenates).
Materials:
-
Biological sample (e.g., 30 µL of human plasma)[10]
-
Internal Standard (IS) solution (e.g., D6-myo-inositol)[6]
-
Extraction solvent (e.g., methanol)
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator or vacuum concentrator)
Procedure:
-
To 30 µL of the plasma sample, add the internal standard solution.
-
Add an appropriate volume of extraction solvent (e.g., 70% methanol) to precipitate proteins.[6]
-
Vortex the mixture thoroughly for 1 minute.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Evaporate the supernatant to complete dryness under a gentle stream of nitrogen or using a vacuum concentrator.
Derivatization
Derivatization is a crucial step to increase the volatility of inositol isomers for GC analysis.[3][10][11] Trimethylsilyl (TMS) derivatization is a commonly employed method.[1]
Materials:
-
Dried sample extract
-
Derivatization reagent: A mixture of Trimethylchlorosilane (TMCS), Hexamethyldisilazane (HMDS), and N,N-Dimethylformamide (DMF) or commercially available silylation reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[8][9][10]
-
Heating block or oven
Procedure:
-
To the dried sample extract, add 5 mL of the derivatization reagent mixture.[10]
-
Seal the reaction vial tightly.
-
Heat the mixture at 70°C for 60 minutes, with vortexing at 10-minute intervals to ensure complete reaction.[3][10]
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
GC-MS Analysis
The following parameters provide a starting point and may be optimized for specific instruments and applications.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890A GC with a 5975C MS)[12]
GC Conditions:
-
Column: HP-5MS fused silica (B1680970) capillary column (or equivalent)[10]
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Carrier Gas: Helium
-
Injection Mode: Splitless
MS Conditions:
-
Ion Source Temperature: 230°C[12]
-
Interface Temperature: 250°C[12]
-
Ionization Mode: Electron Impact (EI) at 70 eV[12]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.[6]
Data Presentation
Quantitative analysis is performed by constructing a calibration curve using known concentrations of inositol isomer standards. The peak area ratio of the analyte to the internal standard is plotted against the concentration.
Table 1: Selected Ion Monitoring (SIM) Parameters for Inositol Isomer TMS Derivatives
| Analyte | Internal Standard | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| myo-Inositol-TMS | D6-myo-Inositol-TMS | 318[6] | 305[6] |
| D-chiro-Inositol-TMS | (To be determined empirically) | (To be determined empirically) | |
| scyllo-Inositol-TMS | (To be determined empirically) | (To be determined empirically) | |
| D6-myo-Inositol-TMS | 321[6] | 307[6] |
Table 2: Performance Characteristics of the GC-MS/MS Method for myo- and D-chiro-Inositol [2]
| Parameter | myo-Inositol | D-chiro-Inositol |
| Linearity Range (µg/mL) | 0.500 - 10.00 | 0.005 - 0.500 |
| Correlation Coefficient (R²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) (ng/mL) | ≤ 30 | ≤ 3 |
| Reproducibility (RSD %) | < 6 | < 6 |
| Recovery (%) | 97.11 - 99.35 | 107.82 - 113.09 |
Visualizations
Caption: Experimental workflow for GC-MS analysis of inositol isomers.
Caption: Simplified phosphoinositide signaling pathway.
Conclusion
This application note provides a comprehensive and detailed protocol for the analytical method development of inositol isomers using GC-MS. The described method, incorporating a trimethylsilyl derivatization step, demonstrates high sensitivity, reproducibility, and wide linear range, making it suitable for the accurate quantification of key inositol isomers in biological samples. The provided workflows and signaling pathway diagrams offer valuable visual aids for researchers. This methodology can be a powerful tool in clinical and biomedical research, aiding in the investigation of the roles of inositol isomers in various physiological and pathological processes.
References
- 1. benchchem.com [benchchem.com]
- 2. A rapid and validated GC-MS/MS method for simultaneous quantification of serum Myo- and D-chiro-inositol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Plasma and urinary inositol isomer profiles measured by UHPLC-MS/MS reveal differences in scyllo-inositol levels between non-pregnant and pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 9. Overcome the Complexities of Analyzing for Sugars by GC-MS [restek.com]
- 10. Data on the optimization of a GC–MS procedure for the determination of total plasma myo-inositol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Data on the optimization of a GC-MS procedure for the determination of total plasma myo-inositol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Trimethylsilylation of Carbohydrates for GC Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas chromatography (GC) is a powerful analytical technique for the separation and quantification of volatile compounds. However, carbohydrates are non-volatile due to their high polarity and the presence of multiple hydroxyl groups.[1][2][3][4] Therefore, derivatization is a crucial step to convert them into thermally stable and volatile derivatives suitable for GC analysis.[2][4][5][6] Trimethylsilylation (TMS) is one of the most common and effective derivatization techniques for carbohydrates, replacing the active hydrogens of the hydroxyl groups with a trimethylsilyl (B98337) group.[7][8] This protocol provides a detailed methodology for the trimethylsilylation of carbohydrates for subsequent analysis by GC.
A key challenge in the GC analysis of underivatized sugars is their tendency to form multiple isomers (anomers) in solution, leading to complex chromatograms with multiple peaks for a single carbohydrate.[2][9] A two-step derivatization process, involving an initial oximation step followed by silylation, is often employed to simplify this complexity.[3][8][9][10][11] The oximation reaction converts the open-chain aldehyde or ketone group of the reducing sugar into an oxime, which "locks" the sugar in its open-chain form and prevents the formation of multiple anomeric peaks during GC analysis, resulting in a simplified chromatogram, typically with only two peaks corresponding to the syn and anti isomers of the oxime.[8][9][12]
Experimental Protocol: Two-Step Oximation and Trimethylsilylation
This protocol is designed for the derivatization of monosaccharides and disaccharides for GC analysis.
Materials and Reagents
-
Carbohydrate Standards: (e.g., glucose, fructose, mannose, sucrose)
-
Pyridine (B92270): Anhydrous, silylation grade
-
Hydroxylamine (B1172632) Hydrochloride
-
Silylating Reagent: A mixture of Hexamethyldisilazane (HMDS) and Trimethylchlorosilane (TMCS) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.[5][6][7][13]
-
Solvent: Hexane (B92381) or Ethyl Acetate, GC grade
-
Reaction Vials: 2 mL, with PTFE-lined caps
-
Heating Block or Water Bath
-
Centrifuge
-
Nitrogen Gas Supply
-
Microsyringes
Procedure
Step 1: Sample Preparation and Oximation
-
Accurately weigh 1-10 µg of the carbohydrate sample and the internal standard into a 2 mL reaction vial.[5][6]
-
If the sample is in an aqueous solution, evaporate it to complete dryness under a stream of nitrogen gas or using a rotary evaporator. It is critical to ensure the sample is anhydrous as silylating reagents are sensitive to moisture.[1][3][5][14]
-
Add 50 µL of a 20 mg/mL solution of hydroxylamine hydrochloride in anhydrous pyridine to the dried sample.
-
Seal the vial tightly and heat at 70-90°C for 30-60 minutes to facilitate the oximation reaction.[12]
Step 2: Trimethylsilylation
-
Cool the vial to room temperature.
-
Add 100 µL of the silylating reagent (e.g., a 5:1:1 v/v/v mixture of pyridine:HMDS:TMCS or BSTFA with 1% TMCS).[7]
-
Seal the vial and vortex briefly to ensure thorough mixing.
-
Heat the mixture at 60-70°C for 30 minutes.[10]
-
After the reaction is complete, cool the vial to room temperature.
-
Centrifuge the vial at 3,000 rpm for 5-10 minutes to pellet any precipitate (e.g., ammonium (B1175870) chloride).[6]
-
Carefully transfer the supernatant containing the trimethylsilylated carbohydrates to a GC autosampler vial.
-
The sample is now ready for injection into the GC system. If the concentration is too high, the sample can be diluted with hexane or ethyl acetate.[6]
Data Presentation
The following table summarizes various reagents and conditions used for the trimethylsilylation of carbohydrates as reported in the literature. This allows for a comparison of different methodologies.
| Carbohydrate Type | Oximation Reagent & Conditions | Silylating Reagent | Reaction Conditions (Silylation) | Solvent | Reference |
| Monosaccharides | Hydroxylamine hydrochloride in pyridine | Pyridine:HMDS:TMCS (5:1:1 v/v/v) | Room temperature, 30 min | Pyridine | [7] |
| Monosaccharides | Methoxyamine hydrochloride in pyridine | BSTFA with 1% TMCS | 70°C, 30 min | Ethyl Acetate | [9] |
| Aldoses, Uronic Acids | - | Trimethylsilyl-dithioacetal (TMSD) | Optimized time and temperature | - | [15] |
| Mono- and Disaccharides | Hydroxylamine hydrochloride in aniline | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Lower temperature, shorter time | Aniline | [11] |
| General Carbohydrates | - | Hexamethyldisilazane (HMDS) and Trimethylchlorosilane (TMSC) | 65°C for 16h (for methanolysis prior to silylation) | Pyridine | [5] |
Visualizations
Experimental Workflow for Trimethylsilylation of Carbohydrates
Caption: Workflow for the two-step derivatization of carbohydrates.
Logical Relationship of Derivatization Steps
Caption: Logic of the two-step derivatization for GC analysis.
Conclusion
The described two-step oximation and trimethylsilylation protocol is a robust and reliable method for preparing carbohydrates for GC analysis. This procedure effectively addresses the challenges of non-volatility and the presence of multiple anomers, leading to simplified chromatograms and enabling accurate quantification. Researchers should optimize the specific reaction conditions based on their instrumentation and the specific carbohydrates being analyzed.
References
- 1. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. ajrsp.com [ajrsp.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Carbohydrate analysis by gas-liquid chromatography - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. [Carbohydrate analysis by gas-liquid chromatography]:Glycoscience Protocol Online Database [jcggdb.jp]
- 7. researchgate.net [researchgate.net]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. Development of a carbohydrate silylation method in ionic liquids for their gas chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates | MDPI [mdpi.com]
Troubleshooting & Optimization
overcoming moisture sensitivity in Trimethylsilyl-meso-inositol derivatization
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the trimethylsilyl (B98337) (TMS) derivatization of meso-inositol, with a focus on overcoming challenges related to moisture sensitivity.
Frequently Asked Questions (FAQs)
Q1: Why is moisture sensitivity a major concern in the trimethylsilyl (TMS) derivatization of meso-inositol?
A1: Silylating agents are highly reactive towards active hydrogens, such as those in the hydroxyl groups (-OH) of meso-inositol. However, they also react vigorously with water (hydrolysis).[1] This moisture sensitivity presents two primary problems:
-
Reagent Consumption: Any moisture present in the sample, solvents, or glassware will consume the silylating reagent, reducing the amount available to derivatize the target analyte and leading to incomplete reactions.[1]
-
Derivative Instability: The resulting trimethylsilyl ethers of meso-inositol are themselves susceptible to hydrolysis, meaning they can revert to their original form in the presence of moisture, compromising analytical results.[2]
Q2: How can I ensure my samples, glassware, and reagents are sufficiently dry?
A2: Maintaining an anhydrous (water-free) environment is critical for successful derivatization.[1] Key steps include:
-
Glassware: Thoroughly oven-dry all reaction vials, syringes, and other glassware at a high temperature (e.g., >100°C) for several hours and cool them in a desiccator before use.
-
Sample Preparation: Samples must be completely dry. For aqueous samples, evaporate them to dryness under a gentle stream of inert gas like nitrogen.[1][3] Adding a solvent like absolute ethanol (B145695) can facilitate the removal of residual water during evaporation.[3]
-
Solvents and Reagents: Use only high-purity, anhydrous grade solvents (e.g., pyridine, acetonitrile).[1] Silylating reagents are extremely moisture-sensitive and should be stored in a desiccator under an inert atmosphere and handled carefully to avoid contact with air.[4][5] It is recommended to pierce the vial's Teflon-coated rubber seal with a dry syringe to withdraw the reagent.[4]
Q3: What are the signs of moisture contamination in my derivatization reaction?
A3: Moisture contamination can manifest in several ways in your GC-MS analysis:
-
Low or No Product Peak: Insufficient derivatization of meso-inositol due to reagent hydrolysis.
-
Poor Reproducibility: Inconsistent results across different samples or batches.
-
Formation of Siloxanes: Silylating agents can react with themselves in the presence of water, creating by-products like hexamethyldisiloxane (B120664) (HMDS), which may appear in the chromatogram.[1]
-
Tailing Peaks: The presence of underivatized, polar meso-inositol can lead to poor peak shape.
Q4: Are there alternative derivatization reagents that are less sensitive to moisture?
A4: Yes. While TMS reagents are common, alternatives offer greater stability. T-butyldimethylsilyl (t-BDMS) reagents form derivatives that are approximately 10,000 times more stable against hydrolysis than their TMS counterparts, providing a more robust option for complex applications or when dealing with trace amounts of moisture.
Troubleshooting Guide
Q1: My GC-MS analysis shows a very small or non-existent peak for derivatized meso-inositol. What went wrong?
A1: This is a common issue, often pointing to an incomplete or failed reaction. The logical workflow below can help diagnose the cause.
Q2: I see multiple peaks for what should be a single meso-inositol derivative. Why is this happening?
A2: The appearance of multiple peaks can be due to incomplete derivatization or the formation of isomers.
-
Incomplete Derivatization: Meso-inositol has six hydroxyl groups. If the reaction is not driven to completion, you may detect a mixture of partially silylated molecules (e.g., with one, two, three, etc., TMS groups attached), each having a different retention time.[6][7] To resolve this, increase the molar excess of the silylating reagent, increase the reaction time or temperature, or use a catalyst like trimethylchlorosilane (TMCS).
-
Anomer Formation: Sugars and related polyols can exist in different isomeric forms (anomers). The derivatization process can sometimes trap these different forms, leading to multiple peaks. A two-step derivatization, involving methoximation prior to silylation, can help prevent ring formation and reduce the number of isomers.[7][8]
Q3: How long are my derivatized samples stable?
A3: The stability of TMS derivatives is limited and highly dependent on storage conditions. Hydrolysis can occur if samples are exposed to atmospheric moisture. For robust quantification, it is recommended to analyze samples as soon as possible after derivatization.[7] If storage is necessary, it should be at low temperatures. Storing derivatized samples at -18°C or -20°C can ensure stability for extended periods, from 72 hours up to 20 weeks.[9][10]
Data Summary
Quantitative data from various studies can help guide experimental design.
Table 1: Comparison of Common Silylating Reagents
| Reagent | Abbreviation | Key Characteristics | By-products |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Highly reactive and widely used. Often combined with 1% TMCS as a catalyst for hindered hydroxyl groups.[11] | Volatile and generally do not interfere with GC analysis.[11] |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | The most volatile TMS-amide available; its by-products are also highly volatile.[5] | N-methyltrifluoroacetamide |
| N,N-Bis(trimethylsilyl)acetamide | BSA | A strong silylating agent that reacts under mild conditions with a broad range of compounds.[11] | Acetamide |
| Hexamethyldisilazane | HMDS | A weaker TMS donor, often used for carbohydrates. | Ammonia |
Table 2: Recommended Storage Conditions for TMS Derivatives to Ensure Stability
| Storage Temperature | Recommended Maximum Duration | Key Finding |
| Room Temperature (~25°C) | < 24 hours | Significant degradation of some derivatives observed over 72 hours.[9] |
| Refrigerated (4°C) | 24 - 48 hours | Better stability than room temperature, but degradation is still a concern for longer periods.[9] |
| Frozen (-18°C to -20°C) | Up to 20 weeks | Recommended for long-term storage to ensure the stability of TMS derivatives and maintain sample integrity.[9][10] |
Experimental Protocols
Protocol 1: Standard Trimethylsilylation of Meso-Inositol for GC-MS Analysis
This protocol is a general guideline adapted from established methods and may require optimization for specific sample matrices.[1][3]
Methodology Details:
-
Sample Preparation: Place an accurately weighed amount of the dried sample (1-10 mg) or an aliquot of a sample solution into a clean, dry reaction vial.[1]
-
Drying: If the sample is in solution, evaporate it to complete dryness under a gentle stream of nitrogen. To ensure all water is removed, add 100 µL of absolute ethanol and evaporate again.[3]
-
Reagent Addition:
-
Add 100-500 µL of a suitable anhydrous solvent (pyridine is common as it also acts as an acid scavenger) to dissolve the dried sample.[1]
-
Add a sufficient excess of the silylating reagent. A common choice is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% trimethylchlorosilane (TMCS) as a catalyst.[1][10] A molar ratio of at least 2:1 of the silylating agent to active hydrogens is recommended.
-
-
Reaction: Cap the vial tightly and mix the contents thoroughly. Heat the reaction mixture at an appropriate temperature and time (e.g., 70°C for 70-90 minutes).[3][10]
-
Analysis: After cooling the vial to room temperature, the sample is ready for injection into the GC-MS system. To prevent degradation, analysis should be performed promptly.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 3. oiv.int [oiv.int]
- 4. tcichemicals.com [tcichemicals.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Trimethylsilyl-meso-inositol (TMS-Inositol) Sample Integrity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Trimethylsilyl-meso-inositol (TMS-Inositol) samples. Adherence to these protocols is crucial for ensuring the accuracy and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound sample degradation?
A1: The primary cause of degradation is hydrolysis. Trimethylsilyl (TMS) ethers, such as those in TMS-Inositol, are highly susceptible to moisture.[1][2][3] The presence of even trace amounts of water in solvents, reagents, or on glassware can cleave the TMS-ether bond, converting the derivative back to myo-inositol and releasing trimethylsilanol.
Q2: How can I visually identify if my TMS-Inositol sample has degraded?
A2: Visual identification can be challenging. However, the formation of a white precipitate (polysiloxanes, resulting from the condensation of trimethylsilanol) can indicate significant degradation. The most reliable method for assessing degradation is through analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS), where you would observe a decrease in the TMS-Inositol peak area and potentially an increase in the peak corresponding to underivatized or partially derivatized inositol.[3]
Q3: What are the ideal short-term and long-term storage conditions for derivatized TMS-Inositol samples?
A3: For optimal stability, derivatized samples should be analyzed immediately. If short-term storage is necessary (up to 12 hours), vials should be tightly capped and stored at 4°C.[4] For long-term storage (up to 72 hours), samples should be stored at -20°C.[4][5] It is crucial to minimize freeze-thaw cycles as they can accelerate degradation.[1]
Q4: Can I re-derivatize a degraded TMS-Inositol sample?
A4: In some cases, yes. If the degradation is due to the silylating reagent losing its potency over time and not due to water contamination, adding fresh silylating agent (e.g., BSTFA) and reheating the sample may restore the TMS-Inositol derivative.[3] However, if the sample has been exposed to moisture, re-derivatization is unlikely to be successful and may lead to inaccurate quantification.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of TMS-Inositol samples.
| Problem | Potential Cause | Recommended Solution |
| Low or no TMS-Inositol peak in GC-MS analysis. | Incomplete derivatization. | Ensure the sample was completely dry before adding the silylating reagent. Use a sufficient excess of the silylating agent and catalyst (e.g., pyridine).[3] Ensure the reaction was heated at the appropriate temperature and for a sufficient duration (e.g., 65-70°C for 20-60 minutes).[1][3] |
| Sample degradation due to moisture. | Use anhydrous solvents and reagents.[1][3] Ensure all glassware is thoroughly dried in an oven before use. Prepare samples in a dry environment (e.g., under a nitrogen stream or in a glove box). | |
| Inconsistent peak areas for TMS-Inositol across multiple injections of the same sample. | Degradation in the autosampler. | Multiple injections from the same vial can lead to variations.[4] It is recommended to aliquot the derivatized sample into multiple vials and inject each only once.[4] If multiple injections from one vial are necessary, ensure the vial is stored at a low temperature (e.g., 4°C) in the autosampler tray if possible.[6] |
| Syringe corrosion from silylating agent. | Use a syringe with a Teflon-tipped plunger to minimize corrosion from reagents like BSTFA.[3] Clean the syringe immediately and thoroughly with an appropriate solvent (e.g., methanol) after each use.[3] | |
| Appearance of peaks corresponding to partially derivatized inositol. | Insufficient silylating reagent or reaction time. | Increase the amount of silylating reagent and/or extend the reaction time and/or temperature. |
| Presence of water leading to partial hydrolysis. | Review sample preparation steps to eliminate all sources of moisture. |
Experimental Protocols
Protocol 1: Derivatization of meso-Inositol for GC-MS Analysis
This protocol outlines the steps for the trimethylsilylation of meso-inositol.
Materials:
-
Meso-inositol standard or dried sample extract
-
Anhydrous pyridine[3]
-
Silylating reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA))[3][6]
-
Anhydrous solvent (e.g., dichloromethane, hexane)[3]
-
GC vials with PTFE-lined caps
-
Heating block or oven
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Ensure the meso-inositol sample is completely dry. Lyophilize or dry the sample under a stream of nitrogen.
-
Transfer the dried sample to a GC vial.
-
Add an appropriate aprotic solvent to dissolve the sample (e.g., 100 µL of anhydrous dichloromethane).[3]
-
Add 25-100 µL of anhydrous pyridine (B92270) as a catalyst.[1][3]
-
Add 25-100 µL of the silylating reagent (e.g., BSTFA).[3] The amount may need to be optimized based on the sample concentration.
-
Cap the vial tightly.
-
Heat the vial at 65-70°C for 20-60 minutes to ensure the reaction goes to completion.[1][3]
-
Allow the vial to cool to room temperature before GC-MS analysis.
Protocol 2: Assessment of TMS-Inositol Hydrolytic Stability
This protocol provides a framework for evaluating the stability of derivatized samples under different storage conditions.
Materials:
-
Derivatized TMS-Inositol sample (prepared as in Protocol 1)
-
GC vials with PTFE-lined caps
-
Internal standard (optional but recommended for quantitative analysis)
-
GC-MS instrument
Procedure:
-
Prepare a stock solution of derivatized TMS-Inositol.
-
If using, add a consistent amount of internal standard to the stock solution.
-
Aliquot the stock solution into multiple GC vials.[1]
-
Analyze one vial immediately to establish a "Time 0" baseline measurement.[1]
-
Divide the remaining vials into groups for storage at different temperatures (e.g., -20°C, 4°C, and 25°C).[1][6]
-
At predetermined time points (e.g., 2, 8, 24, 48, 72 hours), retrieve one vial from each temperature group.[1]
-
If frozen, allow the vial to thaw completely and reach room temperature.
-
Analyze the sample immediately by GC-MS.
-
Calculate the peak area of TMS-Inositol (and the peak area ratio to the internal standard, if used) for each time point and storage condition.
-
Plot the percentage of the remaining TMS-Inositol derivative versus time to visualize the degradation kinetics.[1]
Visualizations
Logical Workflow for Preventing Sample Degradation
Caption: Figure 1. Decision tree for troubleshooting TMS-Inositol sample degradation.
Experimental Workflow for Sample Preparation and Storage
Caption: Figure 2. Recommended workflow for TMS-Inositol sample preparation and storage.
References
- 1. benchchem.com [benchchem.com]
- 2. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 3. TMS derivatives | Alex L. Sessions | Alex Sessions [web.gps.caltech.edu]
- 4. Improved stability of TMS derivatives for the robust quantification of plant polar metabolites by gas chromatography-mass spectrometry. | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. researchgate.net [researchgate.net]
addressing matrix effects in the GC-MS analysis of silylated inositols
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the GC-MS analysis of silylated inositols.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding matrix effects and the derivatization process.
Q1: What are matrix effects in the context of GC-MS analysis of silylated inositols, and how do they impact my results?
A: Matrix effects are the alteration of an analyte's signal (in this case, silylated inositols) due to co-eluting compounds from the sample matrix that are not the analyte of interest.[1][2] In GC-MS, this typically manifests in two ways:
-
Signal Enhancement: Co-eluting matrix components can coat active sites in the GC inlet liner or the front of the analytical column.[1] These active sites would otherwise trap or cause the thermal degradation of your silylated inositols. By masking these sites, the matrix components act as "analyte protectants," increasing the number of analyte molecules that reach the detector and artificially inflating the signal.[1]
-
Signal Suppression: While less common in GC-MS than in LC-MS, signal suppression can occur.[3][4] This can happen if matrix components interfere with the ionization process in the MS source or cause chromatographic issues that lead to poor peak shape and lower intensity.
Both effects can lead to significant errors in quantification, compromising the accuracy and reproducibility of your results.[1]
Q2: I'm observing multiple peaks for a single inositol (B14025) standard after silylation. What is the likely cause?
A: The appearance of multiple peaks from a single standard is often due to incomplete derivatization or the formation of silylation artifacts.[5][6] Incomplete derivatization occurs when not all of the hydroxyl groups on the inositol molecule have been replaced with a trimethylsilyl (B98337) (TMS) group. This results in a mixture of partially and fully silylated molecules, each with different chromatographic properties, leading to multiple peaks.[7] Artifacts can also form from side reactions with the derivatization reagents or components in the solvent.[5][8]
Q3: How can I minimize matrix effects to ensure accurate quantification?
A: There are four primary strategies to address matrix effects:
-
Sample Cleanup: The most effective way is to remove interfering matrix components before analysis.[1] Techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) can significantly clean up samples from biological fluids.[9][10]
-
Matrix-Matched Calibration: This involves preparing your calibration standards in a blank matrix extract that is representative of your actual samples.[1][11] This ensures that the standards and samples experience similar matrix effects, which are then canceled out during quantification.
-
Stable Isotope-Labeled Internal Standards (SIL-IS): This is considered the gold standard for correcting matrix effects. A known amount of an isotopically labeled version of the analyte (e.g., myo-inositol-d6) is added to each sample before any preparation steps.[12] Since the SIL-IS is chemically identical to the analyte, it experiences the same matrix effects and sample loss. By using the ratio of the analyte signal to the SIL-IS signal, these effects are accurately compensated for.[13]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact.[14] However, this approach is only viable if the resulting analyte concentration is still well above the method's limit of quantification.
Q4: My silylation reaction seems to be inefficient or incomplete. What factors should I check?
A: Incomplete silylation is a common problem. Key factors to investigate include:
-
Presence of Water: Silylation reagents are extremely sensitive to moisture.[15] Water will react preferentially with the reagent, consuming it and preventing the derivatization of your inositols. Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents.
-
Reagent Quality: Silylation reagents degrade over time, especially after being opened. Use fresh reagents and store them properly under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Conditions: Time and temperature are critical. While some reactions are fast, sterically hindered hydroxyl groups on inositols may require heating (e.g., 60-75°C) for a sufficient amount of time (e.g., 30-60 minutes) to drive the reaction to completion.[7][16]
-
Reagent Concentration: An excess of the silylating reagent is necessary to ensure the reaction goes to completion. A common recommendation is at least a 2:1 molar ratio of the silylating agent to the active hydrogen atoms on the analyte.
Troubleshooting Guides
This section provides systematic approaches to resolving specific experimental issues.
Issue 1: Poor Chromatographic Peak Shape (Tailing or Fronting)
Symptom: Your peaks for silylated inositols are asymmetrical, exhibiting significant tailing (a long "tail" after the peak maximum) or fronting (a sloped front before the peak maximum).
Troubleshooting Workflow for Poor Peak Shape
Caption: Troubleshooting workflow for poor GC peak shape.
Issue 2: Low or Irreproducible Analyte Signal
Symptom: The signal intensity for your silylated inositol is lower than expected, or the peak areas are not reproducible across replicate injections.
Troubleshooting Workflow for Low Signal/Reproducibility
Caption: Troubleshooting workflow for low or irreproducible signals.
Data on Matrix Effects
The impact of matrix effects can range from minor to severe. The following tables summarize quantitative data on the extent of these effects and the performance of mitigation strategies.
Table 1: Matrix Effect on Silylated Sugars in Model Mixtures
This table illustrates the signal suppression or enhancement observed for various silylated sugars when a high concentration (5 mM) of a matrix sugar (Ribose or Sucrose) is present. Data is presented as the recovery percentage relative to a clean standard.
| Analyte (120 µM) | Matrix Component | Analyte Recovery (%) | Predominant Effect |
| Lactose | Sucrose | 39% | Suppression |
| Maltose | Sucrose | 59% | Suppression |
| Glucose | Model Mixture | ~140-180% | Enhancement |
| Fructose | Ribose | ~80% | Suppression |
| Inositol | Model Mixture | ~120-140% | Enhancement |
Data synthesized from a study on matrix effects in GC-MS profiling of common metabolites.[3][4][17] The "Model Mixture" for enhancement effects contained various organic acids and sugars.[3][4]
Table 2: Recovery of Inositol Isomers from Serum Using a Validated GC-MS/MS Method
This table shows the recovery rates for Myo-Inositol (MI) and D-chiro-Inositol (DCI) from serum samples, demonstrating the effectiveness of the sample preparation and analytical method in accounting for the matrix.
| Analyte | Fortification Level | Mean Recovery (%) |
| Myo-Inositol (MI) | Low | 99.35% |
| Myo-Inositol (MI) | Medium | 97.11% |
| Myo-Inositol (MI) | High | 98.56% |
| D-chiro-Inositol (DCI) | Low | 113.09% |
| D-chiro-Inositol (DCI) | Medium | 107.82% |
| D-chiro-Inositol (DCI) | High | 109.23% |
Data adapted from a validated method for quantifying serum inositol isomers.[18] Recoveries slightly over 100% may indicate a minor signal enhancement effect even in a validated method.
Experimental Protocols
This section provides detailed methodologies for key experimental procedures.
Protocol 1: Sample Preparation and Protein Precipitation from Plasma/Serum
This protocol is a general procedure for cleaning up biological fluid samples prior to derivatization.
-
Sample Thawing: Thaw frozen plasma or serum samples on ice.
-
Internal Standard Spiking: Add a known amount of stable isotope-labeled internal standard (e.g., myo-inositol-d6) to a 100 µL aliquot of the sample. Vortex briefly.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) or methanol (B129727) to the sample. This provides a 4:1 ratio of organic solvent to sample.
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein denaturation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new microcentrifuge tube, being careful not to disturb the protein pellet.
-
Drying: Evaporate the supernatant to complete dryness under a gentle stream of nitrogen gas. A heating block set to 40-50°C can be used to speed up this process. The dried extract is now ready for derivatization.
Protocol 2: Two-Step Methoximation and Silylation of Inositols
This two-step derivatization is crucial for reducing the number of derivative isomers from reducing sugars and ensuring complete derivatization of inositols.[15]
Materials:
-
Dried sample extract
-
Methoxyamine hydrochloride (MeOx) in pyridine (B92270) (e.g., 20 mg/mL)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Reconstitution: Add 50 µL of the MeOx in pyridine solution to the dried sample extract.
-
Methoximation Step: Cap the vial tightly and vortex for 1 minute. Place the vial on a heating block at 60°C for 45 minutes to protect aldehyde and keto groups.[19]
-
Cooling: Remove the vial and let it cool to room temperature.
-
Silylation Step: Add 50 µL of MSTFA + 1% TMCS to the vial. Cap tightly and vortex for 1 minute.
-
Reaction: Place the vial back on the heating block at 70°C for 60 minutes.[20] This step derivatizes the hydroxyl groups.
-
Cooling and Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.
Experimental Workflow Diagram
Caption: Overall workflow from sample preparation to GC-MS analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 6. Artifacts in trimethylsilyl derivatization reactions and ways to avoid them - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. littlemsandsailing.com [littlemsandsailing.com]
- 9. biotage.com [biotage.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Quantitative analysis of myo-inositol in urine, blood and nutritional supplements by high-performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantification of plasma myo-inositol using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. A rapid and validated GC-MS/MS method for simultaneous quantification of serum Myo- and D-chiro-inositol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. oiv.int [oiv.int]
Technical Support Center: Optimizing Peak Resolution of Inositol Isomers via TMS Derivatization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the peak resolution of inositol (B14025) isomers following trimethylsilyl (B98337) (TMS) derivatization for gas chromatography-mass spectrometry (GC-MS) analysis.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of TMS-derivatized inositol isomers.
| Problem | Possible Causes | Solutions |
| Poor Peak Shape (Tailing or Fronting) | 1. Incomplete derivatization.[1] 2. Active sites in the GC inlet or column. 3. Column degradation.[1] 4. Improper injection technique. | 1. Optimize derivatization conditions (temperature, time, reagent excess). Ensure anhydrous conditions as TMS reagents are moisture-sensitive.[1] 2. Use a glass-lined injection port and ensure the column is properly deactivated.[2] 3. Condition the column according to the manufacturer's instructions. Avoid stationary phases with active hydrogen atoms.[2] 4. Optimize injection volume and speed. |
| Multiple Peaks for a Single Inositol Isomer | 1. Incomplete silylation leading to partially derivatized species.[1] 2. Formation of derivative artifacts or by-products.[3] 3. Isomerization during derivatization. 4. Presence of tautomers for some sugar-like compounds.[4] | 1. Increase the ratio of silylating reagent to analyte. Ensure the reaction goes to completion by optimizing time and temperature.[5][6] 2. Use high-purity reagents and solvents. Avoid contaminants like water, acids, or bases.[3] 3. Use milder derivatization conditions if isomerization is suspected. 4. For compounds that can exist as tautomers, consistent derivatization is key. Summing the peak areas of the multiple peaks may be necessary for quantification.[1] |
| Poor Resolution Between Isomers | 1. Suboptimal GC column selection.[7][8] 2. Inappropriate GC temperature program.[9] 3. Carrier gas flow rate is too high or too low. 4. Column overloading. | 1. Select a GC column with appropriate polarity and selectivity for separating TMS-derivatized sugars. A 5%-phenyl-95%-dimethylpolysiloxane capillary column is commonly used. 2. Optimize the temperature ramp rate. A slower ramp rate can improve separation.[10] 3. Optimize the linear velocity of the carrier gas.[10] 4. Reduce the sample concentration or injection volume. |
| Low Signal Intensity or Poor Sensitivity | 1. Incomplete derivatization.[11] 2. Degradation of TMS derivatives.[1] 3. Matrix effects from the sample.[11] 4. Issues with the MS detector. | 1. Ensure complete derivatization by optimizing the protocol. 2. Analyze samples as soon as possible after derivatization, as TMS derivatives can be unstable.[1] Automated online derivatization can improve reproducibility.[1] 3. Use an appropriate sample cleanup procedure to remove interfering matrix components. 4. Check the MS source cleaning and detector performance. |
| Irreproducible Retention Times | 1. Fluctuations in GC oven temperature. 2. Inconsistent carrier gas flow rate. 3. Column aging or contamination. | 1. Ensure the GC oven is properly calibrated and temperature is stable. 2. Use a constant flow mode for the carrier gas. 3. Regularly condition the column and trim the inlet side if necessary. |
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for inositol analysis by GC?
A1: Inositols are polyhydroxylated compounds with low volatility, making them unsuitable for direct analysis by gas chromatography.[2][9] Derivatization with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (TMS) groups.[1][2] This process increases the volatility and thermal stability of the inositols, allowing them to be analyzed by GC.[2]
Q2: What are the most common TMS derivatization reagents for inositols?
A2: The most common silylating reagents are N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[1] Often, a catalyst such as trimethylchlorosilane (TMCS) is added to increase the reactivity of the silylating agent. A mixture of TMCS, hexamethyldisilazane (B44280) (HMDS), and N,N-dimethylformamide (DMF) has also been used.[5][6]
Q3: How can I prevent the degradation of my TMS-derivatized samples?
A3: TMS derivatives are sensitive to moisture and can be unstable over time.[1] It is crucial to perform the derivatization under anhydrous conditions and to analyze the samples as soon as possible after preparation.[1] Storing samples at a low temperature before injection can help, but prompt analysis is the best practice. Automated online derivatization systems can significantly improve reproducibility by minimizing the time between derivatization and injection.[1]
Q4: What type of GC column is best for separating inositol isomers?
A4: The choice of GC column is critical for achieving good resolution.[7][8] A mid-polarity column, such as a 5%-phenyl-95%-dimethylpolysiloxane capillary column, is often a good starting point for the separation of TMS-derivatized sugars and polyols. The column dimensions (length, internal diameter, and film thickness) also play a significant role in separation efficiency and analysis time.[10]
Q5: What are typical GC-MS parameters for the analysis of TMS-derivatized inositols?
A5: While optimal conditions should be determined empirically, a typical analysis might involve an injection temperature of 250 °C, a temperature program starting at a lower temperature (e.g., 80-150 °C) and ramping up to 300-310 °C, and a helium carrier gas flow rate of around 1 mL/min. The mass spectrometer is typically operated in electron impact (EI) mode at 70 eV.
Experimental Protocols
Protocol 1: TMS Derivatization of Inositols
This protocol is a general guideline and may require optimization for specific sample matrices.
Materials:
-
Dried inositol sample or extract
-
Pyridine (B92270) (anhydrous)
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
Procedure:
-
Ensure the inositol sample is completely dry. Lyophilization or drying under a stream of nitrogen is recommended. Moisture will interfere with the derivatization reaction.
-
Add 50 µL of anhydrous pyridine to the dried sample in a reaction vial to dissolve it.
-
Add 50 µL of BSTFA + 1% TMCS to the vial.
-
Securely cap the vial and vortex briefly to mix the contents.
-
Heat the vial at 70°C for 60 minutes to facilitate the derivatization reaction.[5][6]
-
Cool the vial to room temperature before opening.
-
The sample is now ready for GC-MS analysis. Inject 1 µL into the GC-MS system.
Protocol 2: GC-MS Analysis of TMS-Derivatized Inositols
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
GC Column: DB-5 or equivalent (e.g., 5%-phenyl-95%-dimethylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes
-
Ramp 1: 5 °C/min to 250 °C
-
Ramp 2: 10 °C/min to 300 °C, hold for 5 minutes
-
-
Transfer Line Temperature: 280 °C
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Impact (EI)
-
Electron Energy: 70 eV
-
Mass Range: m/z 50-650
-
Scan Mode: Full scan
Quantitative Data
Table 1: Example Retention Times for TMS-Derivatized Inositol Isomers
| Inositol Isomer | Retention Time (minutes) |
| myo-Inositol | 20.5 |
| D-chiro-Inositol | 20.8 |
| scyllo-Inositol | 21.2 |
Note: Retention times are approximate and will vary depending on the specific GC column, temperature program, and other chromatographic conditions. A retention index provides a more standardized value. For example, the retention index for myo-Inositol (as 6 TMS derivatives) on a 5%-phenyl-95%-dimethylpolysiloxane capillary column is reported as 2080.23.
Visualizations
Experimental Workflow
Caption: Experimental workflow for TMS derivatization and GC-MS analysis of inositol isomers.
Troubleshooting Logic
Caption: Decision tree for troubleshooting poor peak resolution in GC-MS analysis.
References
- 1. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. weber.hu [weber.hu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Data on the optimization of a GC–MS procedure for the determination of total plasma myo-inositol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Guide to GC Column Selection and Optimizing Separations [restek.com]
- 8. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 9. benchchem.com [benchchem.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Quantification of Inositols using TMS Derivatization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals employing trimethylsilyl (B98337) (TMS) derivatization for the quantification of inositols by gas chromatography-mass spectrometry (GC-MS).
Troubleshooting Guide
This guide addresses common issues encountered during the TMS derivatization and analysis of inositols.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Peak Intensity for Inositol (B14025) | 1. Incomplete Derivatization: Insufficient reagent, suboptimal reaction time or temperature.[1] 2. Degradation of Derivatives: TMS derivatives can be unstable, especially with exposure to moisture.[2][3] 3. Poor Solubility: Inositol may not have fully dissolved in the derivatization solvent.[4] 4. Matrix Effects: Components in the sample matrix can suppress the analyte signal.[5][6] | 1. Optimize Derivatization Conditions: Ensure a sufficient excess of the silylating reagent is used. Optimize the reaction temperature (e.g., 70°C) and time (e.g., 60 minutes).[1] 2. Ensure Anhydrous Conditions: Thoroughly dry samples before derivatization. Use anhydrous solvents and reagents. Analyze derivatized samples promptly, ideally within 24 hours.[2] 3. Improve Dissolution: Dissolve the inositol sample in a small amount of water first, then add it to pyridine (B92270) to maintain a low overall water concentration (e.g., 1%).[4] 4. Sample Cleanup: Use a solid-phase extraction (SPE) or other cleanup method to remove interfering matrix components. Utilize a stable isotope-labeled internal standard to compensate for matrix effects.[7] |
| Multiple Peaks for a Single Inositol Isomer | 1. Incomplete Silylation: Not all hydroxyl groups on the inositol molecule have been derivatized, leading to partially silylated products.[3] 2. Anomerization: Sugars can exist as different anomers (e.g., alpha and beta), which may be separated by GC. While inositols are not reducing sugars, complex samples may contain sugars that exhibit this behavior. | 1. Drive Derivatization to Completion: Increase the amount of silylating reagent, reaction time, or temperature.[1] If multiple peaks persist, it may be necessary to sum the areas of all peaks corresponding to the analyte for quantification.[3] 2. Methoximation Step: For samples containing reducing sugars, a methoximation step prior to silylation can prevent the formation of multiple anomeric peaks.[2][5] |
| Poor Chromatographic Peak Shape (Tailing) | 1. Active Sites in the GC System: Free silanol (B1196071) groups in the injector liner or on the column can interact with the polar TMS derivatives. 2. Column Overload: Injecting too concentrated a sample. | 1. Deactivate the System: Use a deactivated injector liner. Condition the column according to the manufacturer's instructions. Injecting the silylating reagent can sometimes help to temporarily passivate active sites.[8] 2. Dilute the Sample: Analyze a more dilute sample to see if peak shape improves. |
| High Variability in Quantitative Results | 1. Inconsistent Derivatization: Variations in reaction conditions between samples. 2. Derivative Instability: Degradation of derivatives over the course of an analytical run.[3] 3. Matrix Effects: Variable matrix components across different samples.[5] | 1. Use an Automated System: An autosampler that performs online derivatization can improve reproducibility.[3] 2. Analyze Samples in a Timely Manner: If manual derivatization is used, analyze samples immediately after preparation. Store derivatized samples at low temperatures (e.g., -20°C) if immediate analysis is not possible.[9] 3. Incorporate an Internal Standard: Use a stable isotope-labeled internal standard (e.g., D6-myo-inositol) added at the beginning of the sample preparation to account for variability in derivatization and matrix effects.[10] |
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for inositol analysis by GC-MS?
Inositols are polyols, which are highly polar and non-volatile compounds. Gas chromatography requires analytes to be volatile enough to be transported through the column in the gas phase. The TMS derivatization process replaces the active hydrogens on the hydroxyl groups of the inositol molecule with non-polar trimethylsilyl groups. This increases the volatility and thermal stability of the inositol, allowing it to be analyzed by GC-MS.[1][11]
Q2: What are the most common silylating reagents for inositol analysis?
Commonly used silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS), or a mixture of hexamethyldisilazane (B44280) (HMDS) and TMCS in a solvent like pyridine or N,N-dimethylformamide (DMF).[1][8] N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is also frequently used.[2][5]
Q3: How can I be sure my derivatization reaction is complete?
To ensure complete derivatization, it is crucial to optimize the reaction conditions, including the amount of derivatization reagent, reaction temperature, and reaction time.[1] You can test for completeness by analyzing a standard at increasing reaction times or temperatures and observing when the peak area of the fully derivatized product plateaus. The absence of smaller, earlier-eluting peaks corresponding to partially derivatized inositol is also an indicator of a complete reaction.
Q4: My TMS-derivatized inositol samples seem to degrade quickly. How can I improve their stability?
TMS derivatives are sensitive to moisture. It is critical to ensure that all glassware, solvents, and the sample itself are as dry as possible.[2] After derivatization, samples should be capped tightly and analyzed as soon as possible.[3] If storage is necessary, it should be at low temperatures (-20°C) to slow down degradation.[9] An automated online derivatization system can also mitigate this issue by preparing samples just before injection.[3]
Q5: Can I quantify different inositol isomers using TMS derivatization?
Yes, GC with an appropriate column can separate different TMS-derivatized inositol stereoisomers, such as myo-inositol, D-chiro-inositol, and scyllo-inositol.[12][13] The mass spectrometer can then be used for detection and quantification, often in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.[10]
Experimental Protocols
Optimized Protocol for TMS Derivatization of Myo-Inositol in Plasma
This protocol is adapted from a study that optimized derivatization conditions for plasma myo-inositol.[1]
1. Sample Preparation:
-
To 30 µL of human plasma, add extraction reagents and an internal standard (e.g., D6-myo-inositol).
-
Evaporate the sample to complete dryness under a stream of nitrogen.
2. Derivatization:
-
Add 5 µL of a derivatization reagent mixture (e.g., TMCS/HMDS/N,N-DMF).
-
Cap the vial tightly and heat at 70°C for 60 minutes.
-
Shake the vial at 10-minute intervals during incubation.
3. GC-MS Analysis:
-
Cool the sample to room temperature.
-
Inject an aliquot (e.g., 1 µL) into the GC-MS system.
-
Use a suitable capillary column, such as a fused silica (B1680970) HP-5MS column.[1]
Quantitative Data Summary
The following table summarizes data on the optimization of derivatization conditions for myo-inositol.
| Parameter | Conditions Tested | Optimal Condition | Observation | Source |
| Reagent Volume | 1, 3, 5, 8, 10, 13, 15 µL | 5 µL | Derivatization yield increased with reagent volume up to 5 µL and then plateaued. | [1] |
| Temperature | 65, 70, 75, 80, 85 °C | 70 °C | The peak area was maximized at 70°C and remained stable at higher temperatures. | [1] |
| Duration | 15, 30, 45, 60, 75, 90, 105 min | 60 min | The reaction reached completion after 60 minutes, with no significant increase in peak area with longer incubation times. | [1] |
The reproducibility of an automated TMS derivatization method for meso-inositol was reported with a Relative Standard Deviation (RSD) of 12%.[3]
Visualizations
Experimental Workflow for Inositol Quantification
Caption: Workflow for inositol analysis using TMS derivatization and GC-MS.
Logical Relationship of Troubleshooting Derivatization Issues
Caption: Troubleshooting logic for low signal in TMS derivatization of inositols.
References
- 1. Data on the optimization of a GC–MS procedure for the determination of total plasma myo-inositol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uoguelph.ca [uoguelph.ca]
- 3. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TMS of Inositol - Chromatography Forum [chromforum.org]
- 5. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization [mdpi.com]
- 6. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of myo-inositol in urine, blood and nutritional supplements by high-performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. web.gps.caltech.edu [web.gps.caltech.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Myo-Inositol, 6TMS derivative [webbook.nist.gov]
Technical Support Center: Method Refinement for Reducing Variability in TMS Derivatization
Welcome to the technical support center for trimethylsilyl (B98337) (TMS) derivatization. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their methods for reduced variability and improved analytical outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of variability in TMS derivatization?
The most significant factor contributing to variability in TMS derivatization is the presence of moisture. Silylating reagents are highly sensitive to water, which can slow down or completely inhibit the reaction, as well as decompose the TMS reagent and the formed derivatives.[1] Therefore, maintaining anhydrous conditions throughout the process is critical.[1][2]
Q2: How can I ensure my reaction goes to completion?
To ensure complete derivatization, you should optimize several factors:
-
Reagent-to-Sample Ratio: A molar excess of the silylating reagent is generally recommended. A common rule of thumb is to use at least a 2:1 molar ratio of a reagent like BSTFA to the number of active hydrogen atoms in the sample.
-
Reaction Time and Temperature: These parameters are interdependent and analyte-specific. A common starting point is heating at 60-70°C for 30-60 minutes.[2] However, for some compounds, the reaction may take hours at an elevated temperature to complete.
-
Use of Catalysts: For sterically hindered functional groups, adding a catalyst like 1% Trimethylchlorosilane (TMCS) to the silylating agent (e.g., BSTFA) can enhance the derivatization efficiency.[2] Pyridine (B92270) is also commonly used as a basic catalyst to accelerate the reaction, especially for hindered hydroxyl groups.[3][4]
Q3: Why am I seeing multiple peaks for a single analyte in my chromatogram?
The presence of multiple peaks for a single compound can arise from several issues:
-
Incomplete Silylation: This is a common cause, leading to both the derivatized and underivatized forms of the analyte being present.[1][2] Re-optimizing reaction conditions (time, temperature, reagent ratio) can help drive the reaction to completion.[2]
-
Formation of Enol-TMS Ethers: Ketones with α-hydrogens can form enol-TMS ether artifacts, leading to multiple peaks. A two-step derivatization involving methoximation prior to silylation can prevent this.[2][5]
-
Isomerization: The sample handling and preparation steps themselves might induce isomerization of the target analyte.[2]
-
Derivative Instability: TMS derivatives can be unstable and may degrade over time, especially in the presence of trace moisture, leading to the appearance of breakdown products.[1][3] It is advisable to analyze samples promptly after derivatization.[2][6]
Q4: Can automation help in reducing variability?
Yes, automated online derivatization systems have been shown to significantly reduce variability compared to manual procedures. Automation ensures that each sample is derivatized and injected in an identical manner, minimizing human error and variability in waiting times before analysis.[1][6][7] This leads to higher reproducibility and data integrity.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Derivatization | Presence of moisture in the sample or reagents. | Thoroughly dry samples and solvents before derivatization. Store silylating reagents in a desiccator. |
| Insufficient reagent concentration. | Use a molar excess of the silylating reagent (e.g., at least 2:1 ratio of BSTFA to active hydrogens). | |
| Suboptimal reaction time or temperature. | Optimize reaction conditions. A good starting point is 60-70°C for 30-60 minutes.[2] | |
| Inactive reagent. | Silylating reagents have a limited shelf life, especially after opening. Use fresh reagent.[8] | |
| Multiple Peaks per Analyte | Incomplete derivatization. | Increase reaction time, temperature, or the amount of silylating reagent. Consider adding a catalyst like TMCS.[1][2] |
| Formation of enol-TMS ethers from keto-groups. | Perform a two-step derivatization: methoximation followed by silylation.[2][5] | |
| Degradation of the TMS derivative. | Analyze samples as soon as possible after derivatization. Ensure the GC inlet temperature is not causing thermal degradation.[2][6] | |
| Broad or Tailing Peaks | Adsorption of the analyte to active sites in the GC system. | Silanize the GC liner and any glassware to mask active Si-OH groups. Ensure the GC column is in good condition.[2] |
| Injection of underivatized analyte. | Confirm the completion of the derivatization reaction.[2] | |
| Poor Reproducibility (High RSD) | Inconsistent manual sample preparation. | Implement an automated online derivatization workflow to improve precision.[1][6] |
| Variability in sample matrix. | Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects.[9] | |
| Degradation of derivatives while waiting for injection. | Analyze samples immediately after derivatization. An automated system can help by injecting each sample right after it is prepared.[1][6] |
Quantitative Data on Variability Reduction
| Parameter | Manual Derivatization | Automated Online Derivatization | Reference |
| Average RSD% (Amino Acid Standards) | 14% | 5.13% | [6] |
| Reproducibility for Internal Standard (Ribitol) in Wine and Plasma | Lower Reproducibility | Higher Reproducibility | [1] |
| Reproducibility for Sugars in Wine Samples (RSD%) | >10% for some | <10% for most | [1] |
Experimental Protocols
Protocol 1: Standard Two-Step TMS Derivatization (for compounds with keto-groups)
This protocol involves methoximation to stabilize carbonyl groups followed by silylation.
Materials:
-
Dried sample extract
-
Methoxyamine hydrochloride (MOX) solution (e.g., 40 mg/mL in anhydrous pyridine)[10]
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS
-
Heating block or incubator
-
GC vials with caps
-
Vortex mixer
Procedure:
-
Ensure the sample extract is completely dry. Evaporate any solvent under a stream of nitrogen.
-
Add 10 µL of the MOX solution to the dried sample.[6]
-
Vortex for 30 seconds to ensure the sample is fully dissolved.
-
Incubate the mixture at 30°C for 90 minutes with agitation.[6]
-
Add 90 µL of MSTFA with 1% TMCS to the vial.[6]
-
Vortex for 30 seconds.
-
Incubate the mixture at 37°C for 30 minutes with agitation.[6]
-
Cool the vial to room temperature before injection into the GC-MS.
Protocol 2: Single-Step TMS Derivatization (for compounds without keto-groups)
This protocol is suitable for analytes containing hydroxyl, carboxyl, amino, or thiol groups.
Materials:
-
Dried sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
-
Anhydrous pyridine or other suitable anhydrous solvent (e.g., acetonitrile)
-
Heating block or oven
-
GC vials with caps
-
Vortex mixer
Procedure:
-
Ensure the sample is completely dry.
-
Add 100 µL of anhydrous pyridine (or another suitable solvent) to dissolve the dried sample.[2]
-
Add 100 µL of BSTFA + 1% TMCS to the vial.[2]
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60°C for 30-60 minutes.[2]
-
Allow the vial to cool to room temperature before GC-MS analysis.
Visualizations
Caption: General workflow for a single-step TMS derivatization experiment.
Caption: Troubleshooting logic for common issues in TMS derivatization.
References
- 1. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. web.gps.caltech.edu [web.gps.caltech.edu]
- 4. gcms.cz [gcms.cz]
- 5. dioxin20xx.org [dioxin20xx.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
- 8. TMS derivatives | Alex L. Sessions | Alex Sessions [web.gps.caltech.edu]
- 9. benchchem.com [benchchem.com]
- 10. uoguelph.ca [uoguelph.ca]
Technical Support Center: Optimizing GC-MS Analysis of Trimethylsilyl-meso-inositol
Welcome to the technical support center for the gas chromatography-mass spectrometry (GC-MS) analysis of Trimethylsilyl-meso-inositol. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental parameters and resolve common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Sample Preparation and Derivatization
Q1: What is the recommended derivatization procedure for meso-inositol for GC-MS analysis?
A1: A two-step derivatization process is commonly employed. The first step is methoximation to prevent ring formation, followed by silylation to replace active hydrogens with a trimethylsilyl (B98337) (TMS) group.[1] This increases the volatility and thermal stability of the analyte for GC-MS analysis.[2]
Q2: My this compound derivative is unstable. How can I improve its stability?
A2: The instability of TMS derivatives is a known issue, often due to hydrolysis.[3] To mitigate this, ensure all solvents and reagents are anhydrous, as moisture can degrade the derivatives.[4] It is also recommended to analyze the samples as soon as possible after derivatization.[1] Automated online derivatization systems can also improve reproducibility by minimizing the time between derivatization and injection.[1]
Q3: I am observing incomplete derivatization. What are the possible causes and solutions?
A3: Incomplete derivatization can result from several factors, including insufficient reagent, suboptimal reaction time or temperature, or the presence of moisture.[1] Ensure that the ratio of the silylating reagent to the sample is adequate.[3] The reaction is typically carried out at elevated temperatures (e.g., 60-70°C) to ensure it goes to completion.[3][5][6] It is also crucial to work under anhydrous conditions.[4]
Injection Parameters
Q4: Should I use a split or splitless injection for my this compound analysis?
A4: The choice between split and splitless injection depends on the concentration of your analyte.
-
Splitless injection is ideal for trace analysis where the analyte concentration is very low, as it directs the entire sample onto the column, maximizing sensitivity.[7][8][9]
-
Split injection is suitable for more concentrated samples to avoid overloading the column.[7][9] It provides sharper peaks due to higher flow rates through the inlet.[7][8] Split ratios can range from 5:1 to 500:1.[8]
Q5: What is the optimal injector temperature for this compound?
A5: A sufficiently high injector temperature is necessary to ensure the complete and rapid vaporization of the TMS-derivatized inositol. A typical starting point is 250°C.[10] However, some studies have used higher temperatures, up to 320°C, to avoid signal suppression that can result from incomplete evaporation.[10]
Q6: I am seeing poor peak shapes (e.g., peak tailing). What could be the cause?
A6: Peak tailing for silylated compounds can be caused by several factors:
-
Active sites in the GC system (e.g., in the liner, at the column inlet, or on the column itself) can interact with the analyte.[11] Using highly inert liners and columns is recommended.[11]
-
Column contamination from previous injections can lead to active sites.[12][13] Baking out the column or trimming the front end can help.[12][14]
-
Improper column installation can create dead volume.[12]
-
A mismatch between the solvent polarity and the stationary phase polarity can also cause peak distortion.[12]
-
Low split ratio in a split injection may not provide a high enough flow rate for an efficient sample introduction.[12]
Experimental Protocols & Data
Detailed Derivatization Protocol
This protocol is a general guideline and may require optimization for your specific sample matrix and instrumentation.
-
Drying: Evaporate the sample to complete dryness under a stream of nitrogen or by lyophilization. It is critical to remove all water.[5]
-
Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) to the dried sample. Vortex and incubate at 30°C for 90 minutes.[10]
-
Silylation: Add 80 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS). Vortex and incubate at 37°C for 30 minutes.[10]
-
Analysis: The sample is now ready for GC-MS injection.
Recommended GC-MS Parameters
The following table summarizes typical starting parameters for the GC-MS analysis of this compound. These may need to be optimized for your specific instrument and column.
| Parameter | Value | Rationale |
| Injector Mode | Splitless or Split | Splitless for trace analysis; Split for higher concentrations.[7][9] |
| Injector Temperature | 250 - 320°C | Ensures complete vaporization of the TMS derivative.[10] |
| Injection Volume | 1 µL | A common starting volume.[10] |
| Split Ratio (if applicable) | 10:1 to 100:1 | Adjust based on analyte concentration to prevent column overload.[7] |
| Liner Type | Inert, with glass wool | An inert liner minimizes analyte degradation and interaction.[11][15] |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% Phenyl Polysiloxane) | A standard non-polar or medium-polarity column is often suitable.[10] |
| Carrier Gas | Helium | Inert carrier gas. |
| Flow Rate | 1 mL/min (Constant Flow) | A typical flow rate for a 0.25 mm ID column.[16] |
| Oven Program | Initial: 70°C, hold 1 min; Ramp: 6-15°C/min to 330°C; Hold: 10 min | The temperature program should be optimized to achieve good separation.[10] |
| MS Source Temperature | 230°C | Standard source temperature. |
| MS Quadrupole Temperature | 150°C | Standard quadrupole temperature. |
| Solvent Delay | 5 minutes | Prevents the solvent peak from damaging the MS detector. |
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS. |
Visual Guides
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for diagnosing and resolving peak tailing issues.
GC-MS Experimental Workflow for this compound Analysis
Caption: General experimental workflow for the GC-MS analysis of meso-inositol.
References
- 1. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thescipub.com [thescipub.com]
- 3. web.gps.caltech.edu [web.gps.caltech.edu]
- 4. chromforum.org [chromforum.org]
- 5. oiv.int [oiv.int]
- 6. Data on the optimization of a GC–MS procedure for the determination of total plasma myo-inositol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Split vs Splitless Injection [restek.com]
- 8. youtube.com [youtube.com]
- 9. Split Vs. Splitless Injection in GC: Key Differences [phenomenex.com]
- 10. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization [mdpi.com]
- 11. gcms.labrulez.com [gcms.labrulez.com]
- 12. agilent.com [agilent.com]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. sydney.edu.au [sydney.edu.au]
Validation & Comparative
A Comparative Guide to Derivatization Techniques for Inositol Analysis: TMS vs. Acetylation
For Researchers, Scientists, and Drug Development Professionals
In the realm of cellular biology and drug development, the accurate quantification of inositols, a group of cyclic sugar alcohols, is paramount. These molecules, particularly myo-inositol, are crucial components of cell membranes and play a vital role in signal transduction pathways. Gas chromatography (GC) is a powerful analytical technique for separating and quantifying inositols, but their polar nature and low volatility necessitate a derivatization step to improve their chromatographic behavior. This guide provides an objective comparison of two common derivatization methods: trimethylsilylation (TMS) and acetylation, supported by experimental data and detailed protocols to aid researchers in selecting the optimal method for their analytical needs.
Introduction to Inositol (B14025) and its Significance
Inositols are carbocyclic polyols that are isomers of cyclohexane-1,2,3,4,5,6-hexol. The most abundant isomer in nature is myo-inositol, a key precursor for the synthesis of phosphatidylinositol (PI) and its phosphorylated derivatives, the phosphatidylinositol phosphates (PIPs). These lipids are integral to the phosphatidylinositol signaling pathway , a fundamental mechanism for transmembrane signal transduction in response to various extracellular stimuli. This pathway governs a multitude of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.
Derivatization: A Prerequisite for GC Analysis
To render inositols suitable for GC analysis, their polar hydroxyl (-OH) groups must be chemically modified to increase volatility and thermal stability. This process, known as derivatization, replaces the active hydrogens of the hydroxyl groups with nonpolar moieties. Here, we compare two of the most prevalent derivatization techniques: trimethylsilylation and acetylation.
Head-to-Head Comparison: TMS Derivatization vs. Acetylation
The choice between TMS derivatization and acetylation depends on several factors, including the specific analytical requirements, available instrumentation, and the nature of the sample matrix.
| Parameter | TMS Derivatization | Acetylation |
| Principle | Replacement of active hydrogens with trimethylsilyl (B98337) (-Si(CH₃)₃) groups. | Replacement of active hydrogens with acetyl (-COCH₃) groups. |
| Reagents | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), Trimethylsilylimidazole (TMSI), Trimethylchlorosilane (TMCS) as a catalyst. | Acetic anhydride (B1165640), often in the presence of a catalyst like pyridine (B92270) or 1-methylimidazole. |
| Reaction Conditions | Generally milder conditions, often at room temperature or slightly elevated temperatures (e.g., 70°C) for shorter durations (15-60 min).[1] | Typically requires heating (e.g., 100°C) for a longer duration (e.g., 2.5 hours) to ensure complete reaction. |
| Derivative Stability | TMS derivatives of some compounds can be sensitive to moisture and may degrade over time, although myo-inositol TMS derivatives have shown good stability.[2][3] When stored at 4°C, TMS derivatives remained stable for 12 hours, and at -20°C, they were stable for 72 hours.[3] | Acetylated derivatives are generally more stable and less susceptible to hydrolysis compared to TMS derivatives. |
| Byproducts | Byproducts are typically volatile and often do not interfere with the analysis. | Can produce non-volatile or acidic byproducts (e.g., acetic acid) that may need to be removed before GC analysis to prevent column damage. |
| Potential Issues | Can sometimes produce multiple derivative peaks for a single analyte due to incomplete silylation or the formation of different isomers, which can complicate quantification.[4] | Incomplete acetylation can occur, especially with sterically hindered hydroxyl groups. For some complex carbohydrate mixtures, co-elution with other acetylated compounds can be an issue.[5] |
Quantitative Performance Data
The following tables summarize key performance metrics for the analysis of myo-inositol using both derivatization techniques, based on published experimental data.
Table 1: Quantitative Performance of TMS Derivatization for Myo-Inositol Analysis by GC-MS/MS
| Parameter | Reported Value | Reference |
| Limit of Detection (LOD) | ≤ 30 ng/mL | [6] |
| Limit of Quantification (LOQ) | 0.500 µg/mL | [6] |
| Reproducibility (RSD) | < 6% | [6] |
| Recovery | 97.11% - 99.35% | [6] |
Table 2: Quantitative Performance of Acetylation for Myo-Inositol Analysis by GC
| Parameter | Reported Value | Reference |
| Reproducibility (CV) | 0.15% | |
| Recovery | 98.2% - 104.3% |
Experimental Protocols
Detailed methodologies for both derivatization techniques are provided below to ensure reproducibility.
Protocol 1: Trimethylsilylation (TMS) of Myo-Inositol
This protocol is based on established methods for the silylation of polar metabolites.
Materials:
-
Myo-inositol standard or dried sample extract
-
Pyridine (anhydrous)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Reaction vials with screw caps
-
Heating block or oven
-
Nitrogen or argon gas for drying
Procedure:
-
Drying: Ensure the sample is completely dry. Lyophilize or evaporate the sample to dryness under a stream of nitrogen. The presence of water will deactivate the silylating reagent.
-
Reagent Addition: To the dried sample in a reaction vial, add 100 µL of anhydrous pyridine to dissolve the inositol.
-
Derivatization: Add 100 µL of BSTFA with 1% TMCS to the vial.
-
Reaction: Tightly cap the vial and heat at 70°C for 60 minutes.[1]
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS system.
Protocol 2: Acetylation of Myo-Inositol
This protocol is a standard procedure for the acetylation of polyols.
Materials:
-
Myo-inositol standard or dried sample extract
-
Pyridine (anhydrous)
-
Acetic anhydride
-
Reaction vials with screw caps
-
Heating block or oven
-
Dichloromethane
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Drying: Ensure the sample is completely dry.
-
Reagent Addition: Dissolve the dried sample in a reaction vial with 500 µL of anhydrous pyridine.
-
Derivatization: Add 500 µL of acetic anhydride to the vial.
-
Reaction: Tightly cap the vial and heat at 100°C for 2.5 hours.
-
Quenching: Cool the reaction mixture to room temperature and add 1 mL of water to quench the excess acetic anhydride.
-
Extraction: Extract the acetylated inositol with 1 mL of dichloromethane. Repeat the extraction twice.
-
Washing: Combine the organic extracts and wash successively with 1 mL of 1 M HCl, 1 mL of saturated NaHCO₃ solution, and 1 mL of water.
-
Drying and Evaporation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a suitable solvent (e.g., ethyl acetate (B1210297) or dichloromethane) for GC analysis.
Mandatory Visualizations
Signaling Pathway Diagram
The following diagram illustrates the central role of myo-inositol in the phosphatidylinositol signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Inositol Analysis by HPLC and Its Stability in Scavenged Sample Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GC-MS analysis of carboxyl-reduced methylated alditol acetates [ivaan.com]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide: Trimethylsilyl-meso-inositol vs. Ribitol as Internal Standards in GC-MS Metabolomics
For researchers, scientists, and drug development professionals, the choice of an internal standard is a critical decision that significantly impacts the accuracy and reliability of quantitative analysis in Gas Chromatography-Mass Spectrometry (GC-MS) metabolomics. This guide provides an objective comparison of two commonly used internal standards, trimethylsilyl-meso-inositol (B78846) (TMS-meso-inositol) and ribitol (B610474), supported by experimental data and detailed methodologies.
The primary role of an internal standard in GC-MS is to correct for variations that can occur during sample preparation, derivatization, and injection, as well as to account for instrument variability. An ideal internal standard should be chemically similar to the analytes of interest, not naturally present in the sample, and chromatographically resolved from other sample components.
Comparative Analysis: TMS-meso-inositol vs. Ribitol
Both meso-inositol (a stereoisomer of myo-inositol) and ribitol are polar compounds that require derivatization, typically silylation to form trimethylsilyl (B98337) (TMS) derivatives, to become volatile enough for GC-MS analysis. The choice between them often depends on the biological matrix being studied and the specific metabolites being targeted.
| Feature | This compound | Ribitol |
| Chemical Class | Cyclic polyol (cyclitol) | Acyclic sugar alcohol |
| Common Applications | Plasma, serum, urine, honey | Plants, bacteria, yeast, fungi |
| Potential for Endogenous Presence | Can be present in biological samples, particularly myo-inositol.[1] | Can be present in some plants and microorganisms.[2] |
| Potential Interferences | Stereoisomers of inositol (B14025) can be difficult to separate chromatographically. | Stereoisomers such as arabinitol can co-elute and interfere with quantification. |
| Derivatization | Requires derivatization (silylation) to form multiple TMS derivatives.[3][4] | Requires derivatization (silylation) to form TMS derivatives.[2] |
| Chromatographic Behavior | Generally good peak shape and resolution after derivatization. | Generally good peak shape and resolution after derivatization. |
| Commercial Availability | Readily available. | Readily available. |
| Use of Isotopically Labeled Analogs | Stable isotope-labeled myo-inositol is available and recommended to avoid issues with endogenous presence. | Stable isotope-labeled ribitol is less common, making it crucial to screen for its absence in samples. |
Performance Insights
While direct head-to-head comparative studies are limited, the performance of each internal standard can be inferred from their application in various studies.
Ribitol is a widely adopted internal standard in untargeted GC-MS metabolomics of plants and microorganisms. Its utility is highlighted in studies where it is added early in the extraction process to account for variability throughout the analytical workflow. For instance, in the analysis of cyanobacterial biofilms, the peak area of metabolites was normalized to the peak area of ribitol to enable comparative analysis.[2] However, a critical prerequisite is to confirm the absence of endogenous ribitol in the study samples. The presence of stereoisomers like arabinitol can also pose a significant challenge due to chromatographic overlap, leading to inaccurate quantification.
Meso-inositol , typically analyzed as its trimethylsilyl derivative, has been employed as an internal standard in various biological matrices. Its structural similarity to other cyclic sugars and polyols makes it a suitable candidate for these compound classes. For example, myo-inositol has been used in the analysis of sugars in honey.[1] The primary concern with using inositol isomers as internal standards is their potential endogenous presence. To mitigate this, the use of stable isotope-labeled inositol, such as D6-myo-inositol, is a preferred strategy, as it provides a distinct mass-to-charge ratio (m/z) from the endogenous compound while maintaining similar chemical properties.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for the use of ribitol and the derivatization of meso-inositol for GC-MS analysis.
Protocol 1: GC-MS Metabolite Profiling of Plant Tissues Using Ribitol as an Internal Standard
This protocol is adapted from a method for the metabolic profiling of plant tissues.[5]
1. Metabolite Extraction:
- Weigh approximately 100 mg of frozen, ground plant tissue into a 2 ml microtube.
- Add 700 µl of methanol (B129727) and vortex for 10 seconds to quench enzymatic activity.
- Add 30 µl of a ribitol stock solution (0.2 mg/ml in water) as the internal quantitative standard.
- Vortex for 10 seconds.
- Incubate in a thermomixer at 70°C for 15 minutes with shaking (1000 rpm).
- Centrifuge the sample at 14,000 rpm for 10 minutes.
- Transfer the supernatant to a new microtube.
- Add 375 µl of chloroform (B151607) and 750 µl of ultrapure water.
- Vortex for 15 seconds and centrifuge at 4,000 rpm for 15 minutes.
- Collect the upper polar phase for derivatization.
2. Derivatization:
- Dry an aliquot of the polar phase in a vacuum concentrator.
- Add 40 µl of methoxyamine hydrochloride (20 mg/ml in pyridine) and vortex for 30 seconds.
- Incubate in a thermomixer at 37°C for 2 hours with shaking (1000 rpm).
- Add 70 µl of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
- Incubate in a thermomixer at 37°C for 30 minutes with shaking.
- Transfer the derivatized sample to a GC-MS vial.
3. GC-MS Analysis:
- Injection: 1 µl in splitless mode at 230°C.
- Carrier Gas: Helium at a constant flow of 2 ml/min.
- Oven Temperature Program: Start at 80°C, ramp at 15°C/min to 330°C, and hold for 5 minutes.
- Mass Spectrometry: Acquire mass spectra in full scan mode from m/z 33 to 600.
Protocol 2: Derivatization of meso-Inositol for GC-MS Analysis
This protocol focuses on the derivatization step for inositol, which is a critical part of the overall workflow.[3][4]
1. Sample Preparation:
- An aliquot of the sample containing meso-inositol is dried completely under a stream of nitrogen or in a vacuum concentrator.
2. Derivatization:
- Add 50 µl of pyridine (B92270) and 50 µl of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to the dried sample.
- Vortex thoroughly and incubate at 70°C for 60 minutes.
- After cooling to room temperature, the sample is ready for GC-MS injection.
Data Presentation
| Parameter | TMS-meso-inositol | Ribitol |
| Typical Matrix | Animal-derived fluids (plasma, urine) | Plant and microbial extracts |
| Endogenous Presence Risk | High (especially myo-inositol) | Moderate (sample-dependent) |
| Mitigation for Endogenous Presence | Use of stable isotope-labeled standard (e.g., D6-myo-inositol) | Pre-screening of samples to ensure its absence |
| Potential for Isomeric Interference | Yes (e.g., myo-inositol, chiro-inositol) | Yes (e.g., arabinitol, xylitol) |
| Number of TMS Derivatives | Multiple TMS derivatives possible | Multiple TMS derivatives possible |
Workflow and Logical Relationships
The following diagram illustrates a typical GC-MS metabolomics workflow, highlighting the critical step of internal standard addition.
Conclusion and Recommendations
The selection between this compound and ribitol as an internal standard for GC-MS metabolomics is not a one-size-fits-all decision. The optimal choice is contingent on the specific research question, the biological matrix, and the analytical platform.
Choose Ribitol if:
-
You are working with plant or microbial samples.
-
You have confirmed the absence of endogenous ribitol and its interfering isomers in your samples.
-
You are performing a broad, untargeted metabolomics study.
Choose this compound (preferably a stable isotope-labeled version) if:
-
You are analyzing animal-derived samples like plasma, serum, or urine.
-
Your target analytes include other cyclic polyols and sugars.
-
You need to account for the potential presence of the endogenous compound.
For all applications, it is imperative to validate the chosen internal standard to ensure it meets the criteria for accuracy, precision, and linearity within the context of the specific experimental conditions. The use of stable isotope-labeled internal standards is highly recommended whenever possible to minimize the risk of interference from endogenous compounds and to provide the most accurate quantification.
References
- 1. jocpr.com [jocpr.com]
- 2. Stable isotope coded derivatizing reagents as internal standards in metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Data on the optimization of a GC–MS procedure for the determination of total plasma myo-inositol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. METHOD FOR THE METABOLIC PROFILE OF PLANT TISSUES BY GAS CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (GC/MS) [protocols.io]
A Comparative Guide to the Performance of TMS-meso-inositol as an Internal Standard
For researchers, scientists, and drug development professionals engaged in quantitative analysis using gas chromatography-mass spectrometry (GC-MS), the choice of an appropriate internal standard (IS) is critical for achieving accurate and reproducible results. This guide provides an objective comparison of trimethylsilyl (B98337) (TMS)-derivatized meso-inositol as an internal standard against other commonly used alternatives, supported by available experimental data.
Overview of Internal Standards in GC-MS
Internal standards are essential in analytical chemistry to correct for the loss of analyte during sample preparation and to compensate for variations in injection volume and instrument response. An ideal internal standard should be chemically similar to the analyte, not naturally present in the sample, and chromatographically resolved from other sample components. In metabolomics and other quantitative GC-MS applications, derivatization is often necessary to increase the volatility and thermal stability of analytes like inositols. The trimethylsilylation of meso-inositol yields a derivative that is amenable to GC-MS analysis.
Performance Evaluation of TMS-meso-inositol
While meso-inositol is a naturally occurring stereoisomer of inositol (B14025), its TMS derivative can be considered for use as an internal standard in studies where it is not an endogenous metabolite of interest or where its natural concentration is negligible.
Reproducibility: The reproducibility of the derivatization process is a key performance indicator. Studies have shown that automated TMS derivatization can significantly improve the precision for meso-inositol compared to manual methods. In one study, the relative standard deviation (RSD) for the peak area of TMS-meso-inositol was improved from 21% with manual derivatization to 12% with an automated process, indicating a substantial increase in reproducibility[1].
Challenges: A significant challenge with TMS derivatives is their potential instability. It is widely acknowledged that TMS derivatives can be susceptible to degradation over time, which can introduce variability in analytical results, especially when samples are prepared in large batches and analyzed over an extended period[2][3].
Comparison with Alternative Internal Standards
The selection of an internal standard is highly dependent on the specific application and the chemical nature of the analytes being quantified. Isotopically labeled standards are often considered the gold standard, while other structurally similar compounds are also employed.
| Internal Standard | Type | Key Advantages | Key Disadvantages |
| TMS-meso-inositol | Structural Analog | - Cost-effective compared to isotopically labeled standards.- Structurally similar to other sugar alcohols. | - Potential for instability of the TMS derivative.- May be present in biological samples.- Limited quantitative performance data available. |
| Isotopically Labeled Inositol | Isotopically Labeled | - Considered the "gold standard" as it behaves nearly identically to the analyte during sample preparation and analysis[4].- High accuracy and precision. | - Higher cost.- May not be readily available for all inositol isomers. |
| Ribitol | Structural Analog | - Commonly used in plant metabolomics.- Structurally similar to other sugar alcohols. | - Can be naturally present in biological samples, leading to interference[5].- Stereoisomers like arabinitol may co-elute[5]. |
| Sorbitol | Structural Analog | - Structurally similar to other sugar alcohols.- Commercially available and relatively inexpensive. | - May be present in biological samples.- Limited specific performance data as an internal standard in the provided context. |
Quantitative Performance Data
The following table summarizes the available quantitative data for TMS-meso-inositol and a key alternative, isotopically labeled myo-inositol. It is important to note that the data for the isotopically labeled standard is from an LC-MS/MS method, but it illustrates the high performance expected from such standards.
| Performance Metric | TMS-meso-inositol (GC-MS) | [2H6]-myo-inositol (LC-MS/MS) |
| Linearity (r²) | Data not available | > 0.99[6] |
| Precision (RSD/CV) | 12% (automated derivatization)[1] | Inter-assay: 3.5%, Intra-assay: 3.6%[6] |
| Recovery | Data not available | Data not available |
| Stability | Known to be potentially unstable[2][3] | Generally stable |
Experimental Protocols
TMS Derivatization of meso-Inositol for GC-MS Analysis
This protocol is a generalized procedure based on common methods for metabolite profiling.
Materials:
-
Meso-inositol
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS
-
Methoxyamine hydrochloride in pyridine (20 mg/mL)
-
Heating block or oven
-
GC-MS system
Procedure:
-
Drying: A dried sample extract or a standard solution of meso-inositol is placed in a GC vial.
-
Methoximation: To the dried sample, add 50 µL of methoxyamine hydrochloride in pyridine. The vial is capped and incubated at 30°C for 90 minutes with shaking. This step is crucial for derivatizing carbonyl groups and preventing ring formation.
-
Silylation: Add 80 µL of MSTFA with 1% TMCS to the vial. The mixture is then incubated at 37°C for 30 minutes with shaking. This step replaces active hydrogens with a TMS group.
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.
This protocol is a general guideline and may require optimization for specific applications and sample matrices.
Signaling Pathways and Experimental Workflows
Logical Workflow for Internal Standard Selection in GC-MS
The following diagram illustrates the decision-making process for selecting a suitable internal standard for GC-MS analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Internal Standards in metabolomics - IsoLife [isolife.nl]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative analysis of myo-inositol in urine, blood and nutritional supplements by high-performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
validation of a GC-MS method for myo-inositol using a deuterated internal standard
For researchers, scientists, and drug development professionals, the accurate quantification of myo-inositol, a key player in cellular signaling and various physiological processes, is paramount. This guide provides a comprehensive comparison of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method utilizing a deuterated internal standard with a prominent alternative, High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). The information presented is supported by experimental data to aid in the selection of the most suitable analytical method for specific research needs.
Method Performance: A Head-to-Head Comparison
The choice of an analytical method hinges on its performance characteristics. The following tables summarize the key validation parameters for the GC-MS method with a deuterated internal standard and a representative HPLC-MS/MS method for myo-inositol quantification.
Table 1: Performance Characteristics of GC-MS with Deuterated Internal Standard for Myo-Inositol Analysis
| Validation Parameter | Performance Data |
| Linearity Range | 0.5 - 10.0 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (Recovery) | 97.11 - 99.35% |
| Precision (RSD) | < 6% |
| Limit of Detection (LOD) | ≤ 30 ng/mL |
| Limit of Quantification (LOQ) | 1.8 nmol/mL (in plasma) |
Table 2: Performance Characteristics of a Comparative HPLC-MS/MS Method for Myo-Inositol Analysis
| Validation Parameter | Performance Data |
| Linearity Range | 0.1 - 100 µg/mL[1][2] |
| Correlation Coefficient (r²) | > 0.99[3] |
| Accuracy (Recovery) | 98.07 - 98.43%[4][5] |
| Precision (RSD) | < 15%[1][2] |
| Limit of Detection (LOD) | 0.05 mg/L[4][5] |
| Limit of Quantification (LOQ) | 0.17 mg/L[4][5] |
Experimental Protocols
Detailed and robust experimental protocols are the bedrock of reliable and reproducible results. Below are the methodologies for the GC-MS and HPLC-MS/MS analysis of myo-inositol.
GC-MS Method with Deuterated Internal Standard
This method involves the derivatization of myo-inositol to a more volatile and thermally stable compound prior to analysis.
1. Sample Preparation and Derivatization:
-
Internal Standard Spiking: To each plasma or tissue homogenate sample, a known concentration of deuterated myo-inositol (e.g., myo-inositol-d6) is added as an internal standard at the beginning of the sample preparation process.
-
Protein Precipitation: Proteins are precipitated by adding a solvent such as acetonitrile. The mixture is vortexed and then centrifuged to separate the protein pellet from the supernatant containing myo-inositol.
-
Drying: The supernatant is transferred to a new tube and dried under a stream of nitrogen gas.
-
Derivatization: The dried residue is derivatized to form a trimethylsilyl (B98337) (TMS) derivative. This is typically achieved by adding a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and Trimethylchlorosilane (TMCS) in a solvent like pyridine, followed by heating at a specific temperature (e.g., 70°C) for a set duration (e.g., 60 minutes).[6]
2. GC-MS Instrumental Analysis:
-
Gas Chromatograph (GC):
-
Column: A fused-silica capillary column, such as one coated with 5% phenyl methylpolysiloxane, is commonly used.
-
Injector: The derivatized sample is injected in splitless mode.
-
Oven Temperature Program: A temperature gradient is employed to separate the analytes. For example, the initial temperature is held at a lower temperature and then ramped up to a final, higher temperature.
-
-
Mass Spectrometer (MS):
-
Ionization: Electron ionization (EI) is typically used.
-
Acquisition Mode: Selected Ion Monitoring (SIM) is employed for enhanced sensitivity and selectivity. Specific ions for both the native myo-inositol derivative and the deuterated internal standard are monitored. For example, characteristic fragment ions are selected for quantification.[7]
-
Comparative HPLC-MS/MS Method
This method offers the advantage of analyzing myo-inositol without the need for derivatization.
1. Sample Preparation:
-
Internal Standard Spiking: A deuterated internal standard (myo-inositol-d6) is added to the samples.
-
Protein Precipitation: Similar to the GC-MS method, proteins are precipitated using a solvent like acetonitrile.
-
Dilution: The supernatant is diluted with an appropriate mobile phase before injection.
2. HPLC-MS/MS Instrumental Analysis:
-
High-Performance Liquid Chromatograph (HPLC):
-
Column: A hydrophilic interaction liquid chromatography (HILIC) or a specialized carbohydrate analysis column is used for separation.[8]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) acetate) is typically used in an isocratic or gradient elution mode.[4]
-
-
Tandem Mass Spectrometer (MS/MS):
-
Ionization: Electrospray ionization (ESI) in negative ion mode is commonly employed.[3]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for myo-inositol and its deuterated internal standard and monitoring a specific product ion for each after fragmentation in the collision cell.
-
Workflow and Pathway Diagrams
Visual representations of the experimental workflow can enhance understanding and clarity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Quantitative analysis of myo-inositol in urine, blood and nutritional supplements by high-performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development Rapid Analytical Methods for Inositol as a Trace Component by HPLC and LC-MS/MS in Infant Formula - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Data on the optimization of a GC–MS procedure for the determination of total plasma myo-inositol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gas chromatographic mass spectrometric determination of myo-inositol in humans utilizing a deuterated internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
advantages of TMS derivatization over other methods for carbohydrate analysis
A Comparative Guide to TMS Derivatization for Carbohydrate Analysis
In the realm of analytical chemistry, particularly for researchers, scientists, and drug development professionals, the accurate analysis of carbohydrates is paramount. Gas chromatography (GC) is a powerful technique for this purpose, but the low volatility and high polarity of native carbohydrates prevent their direct analysis.[1][2][3] Derivatization is a necessary prerequisite to convert these molecules into a form suitable for GC analysis, enhancing their volatility and thermal stability.[1][2][3] Among the various methods, trimethylsilylation (TMS) is one of the most widely used derivatization techniques in metabolomics and carbohydrate analysis.[4][5]
This guide provides an objective comparison of TMS derivatization with other common methods, such as acetylation and methylation, supported by experimental data and detailed protocols to aid researchers in selecting the optimal method for their specific analytical needs.
The Principle of TMS Derivatization
TMS derivatization involves the replacement of active hydrogens in the hydroxyl (-OH) and amine (-NH) groups of carbohydrates with a trimethylsilyl (B98337) ((CH₃)₃Si-) group. This process is typically carried out in two steps: first, an oximation step to prevent ring formation, followed by silylation.[4] This chemical modification reduces the polarity of the carbohydrate molecules and increases their volatility, making them amenable to GC analysis.[3]
Advantages of TMS Derivatization:
-
Good Volatility and Stability: TMS derivatives exhibit excellent volatility and stability, which are crucial for GC analysis.[3]
-
Versatility: The method is applicable to a wide range of metabolites, including sugars, sugar alcohols, and organic acids.[4][5]
-
Automation Potential: TMS derivatization protocols can be fully automated, improving throughput and reproducibility while reducing the degradation of unstable derivatives.[4][5]
Disadvantages of TMS Derivatization:
-
Multiple Derivative Peaks: A significant drawback of TMS derivatization is the formation of multiple peaks for a single sugar due to the presence of anomers (different stereoisomers).[2][4][6] This can complicate chromatograms and quantitative analysis.[2] An oximation step prior to silylation can reduce the number of isomers to two.[2]
-
Moisture Sensitivity: Silylation reagents are sensitive to moisture, which can lead to incomplete derivatization and the formation of by-products. Therefore, anhydrous conditions are essential.[2]
Alternative Derivatization Methods
1. Acetylation: Acetylation is another common method where active hydrogens are replaced by acetyl groups. This is often achieved using acetic anhydride (B1165640) in the presence of a catalyst like pyridine.[7] A popular variation for monosaccharide analysis is the formation of alditol acetates, which involves a reduction step followed by acetylation. This approach is advantageous as it yields a single derivative peak for each sugar, simplifying the chromatogram.[2][8]
2. Methylation: Methylation analysis is a cornerstone for determining the glycosyl linkages in oligosaccharides and polysaccharides.[9][10][11] The process involves methylating all free hydroxyl groups, followed by hydrolysis, reduction, and acetylation to form partially methylated alditol acetates (PMAAs).[10][11] The positions of the acetyl groups on the resulting PMAAs indicate the original linkage points in the polysaccharide.[11]
Quantitative Comparison of Derivatization Methods
The choice of derivatization method depends on the specific analytical goals, the nature of the carbohydrate sample, and the available instrumentation. The following table summarizes key quantitative parameters for comparison.
| Parameter | TMS Derivatization (with Oximation) | Alditol Acetates (Acetylation) | Methylation Analysis |
| Reaction Time | Oximation: 30 min; Silylation: 30 min[2] | Reduction: 90 min; Acetylation: 45 min[2] | Methylation: Varies (can be optimized to <1 day)[9]; Hydrolysis, Reduction, Acetylation: Several hours |
| Reaction Temperature | 70°C[2] | 37°C[2] | Varies (e.g., room temperature) |
| Number of Derivative Peaks | Typically two peaks per sugar[2] | One peak per sugar[2] | One peak per linkage type |
| Primary Application | Monosaccharide and disaccharide quantification | Monosaccharide quantification | Glycosidic linkage analysis in polysaccharides[10][11] |
| Derivative Stability | Unstable, requires prompt analysis[4][5] | Stable[7] | Stable |
| Key Advantage | Good for a broad range of metabolites | Simplified chromatogram (single peak)[2] | Provides structural linkage information[10][11] |
| Key Disadvantage | Multiple peaks can complicate analysis[2][6] | Longer, multi-step procedure | Complex, multi-step procedure not for simple sugar quantification |
Experimental Protocols
Protocol 1: TMS Derivatization (TMS-Oxime Method)
This protocol is based on a two-step oximation and silylation procedure.[2]
Materials:
-
Sugar sample (e.g., 2 mg)
-
Pyridine
-
O-Ethylhydroxylamine hydrochloride (EtOx)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Heating block or water bath
-
GC vials
Procedure:
-
Dissolve 2 mg of the sugar sample in 200 µL of a 40 mg/mL solution of EtOx in pyridine.
-
Heat the mixture at 70°C for 30 minutes.
-
Cool the sample to room temperature (approximately 5 minutes).
-
Add 120 µL of BSTFA to the mixture.
-
Heat again at 70°C for 30 minutes.
-
The sample is now ready for GC-MS analysis.
Protocol 2: Alditol Acetate (B1210297) Derivatization
This protocol involves a reduction step followed by acetylation.[2]
Materials:
-
Sugar sample (e.g., 2 mg)
-
Sodium borohydride (B1222165) solution (10 mg/L in n-methylimidazole)
-
Glacial acetic acid
-
Acetic anhydride
-
Heating block or water bath, Freezer (-15°C)
-
GC vials
Procedure:
-
Dissolve 2 mg of the sugar sample in 60 µL of the sodium borohydride solution and 250 µL of water.
-
Heat at 37°C for 90 minutes.
-
Stop the reduction reaction by adding 20 µL of glacial acetic acid.
-
Cool the sample to room temperature (approximately 5 minutes).
-
Add 600 µL of acetic anhydride and heat at 37°C for 45 minutes.
-
Stop the acetylation reaction by freezing the sample at -15°C for 15 minutes.
-
Carefully quench the reaction with the dropwise addition of 2.5 mL of water.
-
Perform a liquid-liquid extraction by adding 2 mL of chloroform and vortexing. Collect the bottom chloroform layer. Repeat the extraction two more times.
-
Combine the chloroform extracts, evaporate to dryness under a stream of nitrogen, and reconstitute in a suitable volume of chloroform for GC-MS analysis.
Visualizing the Workflow
To better understand the process, the following diagrams illustrate the general workflow for carbohydrate analysis and a logical comparison of the derivatization methods.
Caption: General workflow for carbohydrate analysis.
Caption: Decision tree for choosing a derivatization method.
Conclusion
Choosing the appropriate derivatization method is critical for successful carbohydrate analysis by GC-MS. TMS derivatization offers a rapid and versatile approach suitable for a broad range of metabolites, with the significant advantage of being amenable to automation. However, the formation of multiple derivative peaks remains a challenge that can complicate data interpretation.
For applications where unambiguous quantification of individual monosaccharides is the primary goal, the alditol acetate method is often preferred due to the formation of a single, stable derivative per sugar, resulting in a cleaner and more easily interpretable chromatogram.[2] For the structural elucidation of complex polysaccharides, methylation analysis is the gold standard, providing invaluable information on glycosidic linkages that cannot be obtained by other methods.[10][11]
Ultimately, the selection of a derivatization strategy should be guided by a thorough understanding of the analytical objective, the complexity of the sample matrix, and the inherent advantages and limitations of each technique.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 3. ajrsp.com [ajrsp.com]
- 4. mdpi.com [mdpi.com]
- 5. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. An improved procedure for the methylation analysis of oligosaccharides and polysaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Linkage Analysis of Oligosaccharides and Polysaccharides: A Tutorial | Springer Nature Experiments [experiments.springernature.com]
- 11. pstorage-wellington-7594921145.s3.amazonaws.com [pstorage-wellington-7594921145.s3.amazonaws.com]
Navigating the Nuances of Internal Standards: A Guide to Using Trimethylsilyl-meso-inositol in Metabolomics
For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an internal standard is a critical decision that directly impacts data accuracy and reliability. This guide provides a comprehensive comparison of Trimethylsilyl-meso-inositol (TMS-meso-inositol) with its alternatives, supported by experimental insights, to aid in the selection of the most appropriate internal standard for your analytical needs.
In gas chromatography-mass spectrometry (GC-MS) based metabolomics, derivatization is a crucial step for the analysis of polar metabolites like inositols. Trimethylsilylation, the introduction of a trimethylsilyl (B98337) (TMS) group, is a common technique to increase the volatility of these compounds. Consequently, TMS-meso-inositol has been utilized as an internal standard for the quantification of myo-inositol and other related metabolites. However, its application is not without limitations. This guide will delve into these challenges and compare its performance with more robust alternatives, particularly isotopically labeled standards.
Core Limitations of this compound as an Internal Standard
The primary drawbacks of using a non-isotopically labeled, derivatized internal standard like TMS-meso-inositol stem from the inherent characteristics of the trimethylsilylation process and the nature of the standard itself.
1. Instability of TMS Derivatives: A significant limitation is the moisture-sensitive nature of TMS derivatives. The presence of even trace amounts of water can lead to the hydrolysis of the TMS ether bonds, causing the degradation of the internal standard over time. This instability can result in a decreasing analytical signal during a sequence of automated injections, leading to inaccuracies in quantification. One study highlighted that manual, off-line TMS derivatization can lead to unstable derivatives and reduced recoveries over time, a challenge that can be partially mitigated by automated online derivatization which minimizes the delay between derivatization and injection.[1]
2. Incomplete Derivatization and Formation of Multiple Peaks: The derivatization of inositols, which have multiple hydroxyl groups, can sometimes be incomplete. This results in the formation of multiple TMS-derivatized species (e.g., partially silylated inositols) for a single analyte, including the internal standard.[1] This phenomenon complicates the chromatographic profile and can lead to errors in peak integration and quantification. While summing the peak areas of multiple derivatives is a suggested workaround, it is not an ideal solution and can introduce variability.
3. Susceptibility to Matrix Effects: Matrix effects, the alteration of ionization efficiency by co-eluting compounds from the sample matrix, can significantly impact the accuracy of quantification.[2] Since TMS-meso-inositol is structurally similar but not identical to the analyte of interest (e.g., myo-inositol), it may not experience the exact same matrix effects. This discrepancy can lead to either suppression or enhancement of the internal standard's signal relative to the analyte, resulting in biased quantitative results. Studies have shown that even with an internal standard, matrix-matched calibration is often necessary for accurate quantification in complex biological samples.
The Superior Alternative: Isotopically Labeled Internal Standards
The consensus in the analytical community is that the use of stable isotope-labeled internal standards is the gold standard for quantitative mass spectrometry. For the analysis of inositols, deuterated myo-inositol (e.g., d6-myo-inositol) is a commonly used and highly effective alternative to TMS-meso-inositol.
Key Advantages of Isotopically Labeled Standards:
-
Co-elution and Identical Physicochemical Behavior: Isotopically labeled standards have nearly identical chemical and physical properties to their unlabeled counterparts. This ensures they co-elute from the GC column and experience the same extraction recovery, derivatization efficiency, and matrix effects.
-
Correction for Method Variability: By tracking the signal of the isotopically labeled standard, variations introduced during sample preparation, derivatization, and injection can be effectively normalized, leading to more precise and accurate quantification.[3][4]
-
Reduced Signal Suppression/Enhancement Bias: Because the labeled standard behaves almost identically to the analyte in the mass spectrometer's ion source, it accurately reflects any signal suppression or enhancement caused by the matrix, allowing for reliable correction.
Performance Comparison: TMS-meso-inositol vs. Isotopically Labeled Inositol (B14025)
The following table summarizes the expected performance differences between using TMS-meso-inositol and an isotopically labeled inositol (e.g., d6-myo-inositol) as an internal standard in GC-MS analysis.
| Performance Metric | This compound | Isotopically Labeled Inositol (e.g., d6-myo-inositol) |
| Correction for Sample Preparation Losses | Good | Excellent |
| Correction for Derivatization Inefficiency | Moderate to Good | Excellent |
| Correction for Matrix Effects | Moderate | Excellent |
| Potential for Multiple Peak Formation | High | Low (similar to analyte) |
| Stability of Derivatized Standard | Moderate to Low (sensitive to hydrolysis) | Moderate to Low (same as analyte) |
| Chromatographic Co-elution with Analyte | Close, but not identical | Identical |
| Overall Accuracy and Precision | Moderate to Good | Excellent |
Experimental Protocols
Protocol 1: Derivatization of Inositols for GC-MS Analysis
This protocol describes a typical two-step derivatization process involving methoximation followed by trimethylsilylation.
Reagents:
-
Methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Internal Standard Solution (either meso-inositol or d6-myo-inositol in a suitable solvent)
Procedure:
-
Sample Preparation: Aliquot a known volume of the sample extract into a GC vial and evaporate to dryness under a stream of nitrogen.
-
Internal Standard Addition: Add a precise volume of the internal standard solution to the dried sample.
-
Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine to the vial. Cap the vial tightly and incubate at 60°C for 45 minutes with vortexing. This step is crucial for reducing the number of isomeric peaks for reducing sugars that might be present in the sample.
-
Trimethylsilylation: After cooling to room temperature, add 80 µL of MSTFA with 1% TMCS to the vial. Cap tightly and incubate at 60°C for 30 minutes with vortexing.
-
Analysis: After cooling, the sample is ready for GC-MS analysis.
Protocol 2: GC-MS Analysis of TMS-Derivatized Inositols
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system)
-
Capillary Column: e.g., HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)
GC Conditions:
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 1 min
-
Ramp 1: 15°C/min to 150°C
-
Ramp 2: 5°C/min to 250°C
-
Ramp 3: 15°C/min to 300°C, hold for 5 min
-
-
Transfer Line Temperature: 280°C
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan
-
For Quantification (SIM mode):
-
myo-inositol-TMS: m/z 205, 217, 305, 318
-
meso-inositol-TMS: m/z 205, 217, 305, 318
-
d6-myo-inositol-TMS: m/z 208, 221, 311, 324 (example ions, will depend on the specific labeled positions)
-
-
Visualizing the Workflow and Rationale
Caption: Workflow for GC-MS analysis of inositols and a comparison of internal standards.
Caption: Decision pathway for selecting an internal standard for inositol quantification.
Conclusion
While this compound can be employed as an internal standard in GC-MS based metabolomics, researchers must be acutely aware of its limitations. The instability of its TMS derivative, the potential for incomplete derivatization, and its susceptibility to differential matrix effects can compromise the accuracy and precision of quantitative results. For applications demanding the highest level of data quality, such as in clinical research and drug development, the use of a stable isotope-labeled internal standard like deuterated myo-inositol is strongly recommended. This approach ensures more reliable correction for analytical variability and provides a more accurate representation of the true analyte concentration in complex biological matrices. Careful consideration of these factors will enable researchers to generate more robust and defensible metabolomics data.
References
- 1. researchgate.net [researchgate.net]
- 2. Normalization method for metabolomics data using optimal selection of multiple internal standards - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gas chromatographic mass spectrometric determination of myo-inositol in humans utilizing a deuterated internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of myo-inositol in urine, blood and nutritional supplements by high-performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
alternative internal standards to TMS-meso-inositol for myo-inositol quantification
For researchers, scientists, and drug development professionals seeking robust and accurate quantification of myo-inositol, the choice of an appropriate internal standard is paramount. While trimethylsilyl (B98337) (TMS)-meso-inositol has been a traditional choice, a range of alternatives offer distinct advantages in various analytical platforms. This guide provides a comprehensive comparison of these alternatives, supported by experimental data and detailed protocols to aid in the selection of the most suitable internal standard for your research needs.
Performance Comparison of Internal Standards
The ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, without interfering with its detection. The following table summarizes the performance of common alternative internal standards for myo-inositol quantification using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
| Internal Standard | Analytical Method | Linearity (r²) | Intra-Assay Precision (CV%) | Inter-Assay Precision (CV%) | Recovery (%) | Key Advantages | Potential Considerations |
| [2H6]-myo-inositol | GC-MS | >0.99 | Not explicitly stated | Not explicitly stated | Not explicitly stated | Co-elutes with myo-inositol, compensating for matrix effects and ionization variability.[1] | Potential for isotopic overlap if not adequately resolved by the mass spectrometer. |
| LC-MS/MS | 0.9995 (aqueous), 0.9966 (urine)[2] | 3.6 (urine)[2] | 3.5 (urine)[2] | Not explicitly stated | High specificity and sensitivity.[1][2] | Availability and cost of the labeled compound. | |
| [13C6]-myo-inositol | NMR | Not applicable | Not explicitly stated | Not explicitly stated | Not explicitly stated | Excellent for metabolic labeling and flux analysis.[3][4][5] | Primarily used for NMR-based studies, less common as an internal standard for routine GC/LC-MS quantification. |
| Scyllitol | GC-MS | Not explicitly stated | Not explicitly stated | Not explicitly stated | 91-107[6] | Good recovery and separation from myo-inositol.[6] | As a stereoisomer, its extraction efficiency and derivatization kinetics might differ slightly from myo-inositol. |
| Xylitol | HPLC | 0.997 | 0.14-1.58 | 1.90-12.65 | Not explicitly stated | Commercially available and cost-effective. | Different chemical structure may lead to variations in extraction and derivatization efficiency compared to myo-inositol. |
Myo-Inositol Signaling Pathway
Myo-inositol is a key component of the phosphoinositide signaling pathway, which regulates a multitude of cellular processes. The following diagram illustrates the central role of myo-inositol in this pathway.
Caption: Overview of the phosphoinositide signaling pathway.
Experimental Workflow for Myo-Inositol Quantification
The general workflow for quantifying myo-inositol using an internal standard is depicted below. Specific steps may vary depending on the chosen analytical method and sample matrix.
Caption: General experimental workflow for myo-inositol quantification.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) using [2H6]-myo-inositol as Internal Standard
This protocol is adapted from a method for the determination of myo-inositol in human plasma.[7]
-
Sample Preparation:
-
To 100 µL of plasma, add a known amount of [2H6]-myo-inositol internal standard solution.
-
Add 1 mL of methanol (B129727) to precipitate proteins.
-
Vortex and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
-
Derivatization:
-
To the dried residue, add 50 µL of pyridine (B92270) and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70°C for 60 minutes.
-
-
GC-MS Analysis:
-
GC Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Interface Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Detection Mode: Selected Ion Monitoring (SIM).
-
m/z for TMS-myo-inositol: e.g., 305, 318.
-
m/z for TMS-[2H6]-myo-inositol: e.g., 307, 321.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using [2H6]-myo-inositol as Internal Standard
This protocol is based on a method for quantifying myo-inositol in urine and plasma.[2]
-
Sample Preparation:
-
For urine: Spike neat urine with 10 µM [2H6]-myo-inositol and dilute with an equal volume of HPLC-grade water. Centrifuge at maximum speed for 5 minutes and transfer the supernatant for analysis.[2]
-
For plasma: To 100 µL of plasma, add a known amount of [2H6]-myo-inositol. Add 400 µL of cold methanol to precipitate proteins. Vortex and centrifuge at 13,000 x g for 10 minutes at 4°C. Transfer the supernatant and evaporate to dryness. Reconstitute in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
LC Column: A column suitable for polar compounds, such as a lead-form resin-based column or an amide-phase column.[1][2]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and an aqueous buffer (e.g., 5 mM ammonium (B1175870) acetate).[1]
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Column Temperature: 30°C.[2]
-
MS Ionization: Electrospray Ionization (ESI) in negative mode.[2]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM transition for myo-inositol: m/z 179 -> 87.[1]
-
MRM transition for [2H6]-myo-inositol: m/z 185 -> 89 (example, specific transition may vary).
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) using Scyllitol as Internal Standard
This protocol is derived from a method for the determination of myo-inositol in natural products.[6]
-
Sample Preparation and Hydrolysis (if necessary):
-
For samples containing bound inositol (B14025) (e.g., phospholipids), perform acid hydrolysis (e.g., 2 M HCl at 120°C).
-
Add a known amount of scyllitol internal standard.
-
Neutralize the sample and pass it through a mixed cation-anion exchange resin to remove ionic substances.
-
Lyophilize the eluate.
-
-
Derivatization:
-
To the dried sample, add pyridine and a silylating agent (e.g., BSTFA + 10% TMCS).
-
Heat at 70°C for 70 minutes.[8]
-
-
GC-MS Analysis:
-
GC Column: Capillary column suitable for silylated compounds (e.g., DB-5 or equivalent).
-
Injector and Detector Temperatures: Typically 250-280°C.
-
Oven Temperature Program: A temperature gradient to separate the silylated inositol isomers.
-
Detection Mode: Total Ion Chromatogram (TIC) or SIM to monitor characteristic ions of TMS-myo-inositol and TMS-scyllitol.
-
Conclusion
The selection of an internal standard for myo-inositol quantification is a critical decision that depends on the analytical platform, sample matrix, and specific research question. Stable isotope-labeled internal standards, such as [2H6]-myo-inositol, generally offer the highest accuracy and precision due to their similar physicochemical properties to the analyte. However, other alternatives like scyllitol can also provide reliable results, particularly in GC-MS applications, and may be more cost-effective. For studies focused on metabolic pathways, [13C6]-myo-inositol is an invaluable tool for NMR-based analysis. By carefully considering the performance data and experimental protocols presented in this guide, researchers can confidently select and implement the most appropriate internal standard for their myo-inositol quantification needs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Quantitative analysis of myo-inositol in urine, blood and nutritional supplements by high-performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Harnessing 13C-labeled myo-inositol to interrogate inositol phosphate messengers by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stable Isotopomers of myo-Inositol Uncover a Complex MINPP1-Dependent Inositol Phosphate Network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of myo-inositol and phytic acid by gas chromatography using scyllitol as internal standard - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. Gas chromatographic mass spectrometric determination of myo-inositol in humans utilizing a deuterated internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to the Accuracy and Precision of Trimethylsilyl-meso-inositol as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of robust and reliable quantitative analysis, particularly in the fields of metabolomics and clinical diagnostics, the choice of an appropriate internal standard is paramount. This guide provides a comprehensive comparison of Trimethylsilyl-meso-inositol as an internal standard against other common alternatives, with a focus on accuracy and precision. The information presented is based on available experimental data to assist researchers in making informed decisions for their analytical methodologies.
The Role of Internal Standards in Analytical Accuracy
Internal standards are essential in chromatographic and mass spectrometric analyses to correct for variations that can occur during sample preparation, injection, and analysis.[1] An ideal internal standard should mimic the chemical and physical properties of the analyte of interest, thereby experiencing similar losses and variations. The gold standard is a stable isotope-labeled (SIL) version of the analyte, which co-elutes and has nearly identical ionization efficiency, providing the most accurate correction.[2][3]
This guide examines the performance of this compound, a non-isotopically labeled compound, and compares it with the performance of SIL and other non-labeled internal standards.
Quantitative Performance Comparison
The following tables summarize the accuracy and precision data for analytical methods employing different internal standard strategies for the analysis of inositol (B14025) and other metabolites.
Table 1: Performance Data for Methods Using Stable Isotope-Labeled (SIL) Inositol Internal Standards
| Analyte(s) | Internal Standard | Analytical Method | Accuracy (% Recovery / % Bias) | Precision (% RSD / % CV) | Reference(s) |
| myo-inositol | [²H₆]-myo-inositol | HPLC-MS/MS | Not explicitly stated, but linear correlation (r²) of 0.9995 (aqueous) and 0.9966 (urine matrix) suggests high accuracy. | Intra-assay CV: 1.1% (aqueous), 3.6% (urine); Inter-assay CV: 2.3% (aqueous), 3.5% (urine) | [4] |
| Inositol phosphates | U¹³C-Inositol phosphates | LC-MS | Effectively compensates for sample loss and matrix effects. | Not explicitly stated, but described as enabling accurate quantitative analysis. | [5][6] |
| myo-inositol | Deuterated myo-inositol | GC-MS | Parallel, linear responses in water, urine, plasma, and erythrocytes. | Not explicitly stated. | [7] |
Table 2: Performance Data for Methods Using Non-Isotopically Labeled Internal Standards or External Standardization
| Analyte(s) | Internal Standard/Calibration | Analytical Method | Accuracy (% Recovery) | Precision (% RSD) | Reference(s) |
| myo- and D-chiro-inositol | Not explicitly stated for routine analysis (validated with SIL-IS) | GC-MS/MS | 97.11 - 99.35% (MI), 107.82 - 113.09% (DCI) | < 6% | [8] |
| Primary metabolites (including meso-inositol) | D-Ribitol | GC-MS (Automated TMS derivatization) | Not explicitly stated. | meso-inositol: 12% (improved from 21% with manual derivatization) | [9] |
| Plasma myo-inositol | External Standard (validated with SIL-IS) | GC-MS | Good agreement with the SIL-IS approach. | Not explicitly stated. | [10][11] |
| 24 primary metabolites | Norvaline | GC-tandem MS | Not explicitly stated. | Dependent on the analyte and derivatization product. | [12] |
Discussion of Comparative Performance
The data presented in the tables highlight a clear trend: methods employing stable isotope-labeled internal standards consistently demonstrate higher precision (lower % RSD or % CV).[1][4] For instance, the use of [²H₆]-myo-inositol resulted in inter-assay CVs as low as 2.3% in aqueous solutions and 3.5% in a complex urine matrix.[4] This underscores the ability of SIL internal standards to effectively compensate for analytical variability.
In contrast, methods using non-labeled internal standards or external calibration, while capable of achieving acceptable performance, often exhibit higher variability. The reported RSD of 12% for meso-inositol using D-ribitol as an internal standard, although an improvement over the manual method, is significantly higher than the precision achieved with SIL standards.[9] It is important to note that the use of a non-matching internal standard can lead to an increase in the coefficient of variation, with the discrepancy often increasing with the difference in retention time between the analyte and the standard.[1]
This compound, being a structural analog but not an isotopologue of many target analytes, is expected to perform similarly to other non-labeled internal standards like D-ribitol or norvaline. Its effectiveness will largely depend on the similarity of its chemical and physical properties to the specific analyte being quantified. Challenges associated with trimethylsilylation, such as the potential for incomplete derivatization and the formation of multiple derivatives, can also impact accuracy and precision.[12][13]
Experimental Protocols
Detailed experimental protocols are crucial for replicating and comparing analytical methods. Below are representative protocols for sample preparation and analysis involving trimethylsilylation for GC-MS.
Protocol 1: Automated Trimethylsilyl (TMS) Derivatization for Metabolite Profiling
This protocol is adapted from a study that demonstrated improved reproducibility with an automated system.[9]
-
Sample Preparation: Plasma samples are deproteinized.
-
Drying: An aliquot of the supernatant is dried under vacuum.
-
Derivatization (Automated):
-
The dried sample is incubated with methoxyamine hydrochloride in pyridine (B92270) to protect carbonyl groups.
-
This is followed by silylation with a reagent like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
-
GC-MS Analysis: The derivatized sample is injected into the GC-MS system for analysis.
Protocol 2: Manual Derivatization for myo- and D-chiro-inositol Analysis
This protocol is based on a validated method for the simultaneous quantification of inositol isomers.[8]
-
Sample Preparation: Serum samples are prepared for analysis.
-
Derivatization:
-
The sample is derivatized using a suitable silylating agent. The volume of the derivatizing agent and the reaction time are optimized.
-
-
GC-MS/MS Analysis: The derivatized sample is analyzed by GC-MS/MS.
Visualizing the Concepts
To further clarify the concepts discussed, the following diagrams illustrate the internal standard calibration workflow, the chemical structure of the internal standard, and a comparison of its key attributes.
Caption: A generalized workflow for quantitative analysis using an internal standard.
Caption: The chemical structure of hexakis(trimethylsilyl)-meso-inositol.
Caption: A logical comparison of an ideal internal standard versus a non-labeled analog.
Conclusion
The selection of an internal standard is a critical decision that directly impacts the quality of quantitative analytical data. While this compound can serve as a functional internal standard, particularly when a stable isotope-labeled alternative is not feasible, the available evidence strongly supports the superiority of SIL internal standards in achieving the highest levels of accuracy and precision. Researchers should carefully consider the specific requirements of their analysis and the potential trade-offs in performance when choosing between a non-labeled structural analog like this compound and a stable isotope-labeled internal standard. When using a non-labeled internal standard, thorough method validation is crucial to ensure the reliability of the results.
References
- 1. Quantifying precision loss in targeted metabolomics based on mass spectrometry and non-matching internal standards - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Quantitative analysis of myo-inositol in urine, blood and nutritional supplements by high-performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Generation of 13C-Labeled Inositol and Inositol Phosphates by Stable Isotope Labeling Cell Culture for Quantitative Metabolomics. | Semantic Scholar [semanticscholar.org]
- 7. Gas chromatographic mass spectrometric determination of myo-inositol in humans utilizing a deuterated internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A rapid and validated GC-MS/MS method for simultaneous quantification of serum Myo- and D-chiro-inositol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of plasma myo-inositol using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
